N-Octanoyl-L-homoserine lactone
Description
N-(2-Oxotetrahydrofuran-3-YL)octanamide has been reported in Aliivibrio fischeri and Azospirillum lipoferum with data available.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEJEOJPJVRHMQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305072 | |
| Record name | N-Octanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147852-84-4 | |
| Record name | N-Octanoyl-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147852-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and History of C8-HSL: An In-depth Technical Guide
Introduction
Cell-to-cell communication in bacteria, a process known as quorum sensing (QS), allows individual bacterial cells to coordinate their gene expression and collective behavior in response to population density. This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers. Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the discovery, history, signaling mechanism, and experimental analysis of a key AHL, N-octanoyl-L-homoserine lactone (C8-HSL), a pivotal signaling molecule for numerous bacterial species.
Discovery and Historical Context
The journey to understanding C8-HSL is intertwined with the foundational discoveries of quorum sensing in the bioluminescent marine bacterium Vibrio fischeri. Initial research in the 1970s focused on how these bacteria coordinate light production at high cell densities, leading to the identification of the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), and the fundamental LuxI/LuxR regulatory system.[1][2]
Subsequent investigations revealed that V. fischeri possesses a second quorum-sensing system, the AinS/AinR system, which utilizes a different AHL.[3] In the mid-1990s, this second autoinducer was identified as this compound (C8-HSL).[4] This discovery broadened the understanding of quorum sensing, demonstrating that bacteria could utilize multiple AHL signals to fine-tune the regulation of gene expression. The AinS synthase was found to be responsible for the synthesis of C8-HSL, which, in V. fischeri, plays a role in controlling colonization factors and inhibiting luminescence at low cell densities.[3][4] Since its discovery in V. fischeri, C8-HSL has been identified as a key signaling molecule in a wide range of Gram-negative bacteria, regulating diverse processes such as virulence, biofilm formation, and secondary metabolite production.[5]
The C8-HSL Signaling Pathway
The C8-HSL signaling pathway is a canonical example of a LuxI/LuxR-type quorum-sensing circuit. The core components of this pathway are a LuxI-type synthase that produces C8-HSL and a LuxR-type transcriptional regulator that detects C8-HSL and modulates gene expression.
-
Synthesis of C8-HSL: C8-HSL is synthesized by a LuxI-family synthase, such as AinS in Vibrio fischeri. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP), specifically octanoyl-ACP, as the donor of the acyl side chain.
-
Signal Accumulation and Diffusion: As the bacterial population density increases, the concentration of C8-HSL in the surrounding environment rises. C8-HSL is a small, diffusible molecule that can freely pass across the bacterial cell membrane.
-
Receptor Binding and Activation: Once the intracellular concentration of C8-HSL reaches a certain threshold, it binds to its cognate LuxR-type receptor protein. This binding induces a conformational change in the receptor, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.
-
Transcriptional Regulation: The C8-HSL-LuxR complex then acts as a transcriptional activator or repressor, modulating the expression of genes involved in various collective behaviors.
Quantitative Data
The following tables summarize key quantitative data related to C8-HSL, providing a basis for comparison and experimental design.
Table 1: Synthesis and Degradation of C8-HSL in Vibrio fischeri
| Parameter | Value | Reference |
| Synthesis Rate | 7,100 nM/hr | [4] |
| Degradation Rate Constant | 0.53 /hr | [4] |
Table 2: Binding Affinity of AHLs to LuxR-type Receptors
| Receptor | Ligand | Apparent Kd (µM) | Reference |
| CarR | 3-oxo-C8-HSL | ~0.5 | [6] |
| CarR | 3-oxo-C6-HSL | ~1.8 | [6] |
Table 3: Effective Concentrations of C8-HSL for Biological Activity
| Bacterium | Biological Effect | Effective Concentration | Reference |
| Vibrio fischeri | Inhibition of luminescence | 100 nM | [7] |
| Agrobacterium tumefaciens | Induction of traR expression | 25 nM | [8] |
| Activated Sludge | Increased Methane Emissions | 50 nM | [9] |
| Dendritic Cells | High Nitric Oxide Release | 60 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of C8-HSL and its extraction, detection, and quantification from bacterial cultures.
Chemical Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-acyl-homoserine lactones.[11]
Materials:
-
L-homoserine lactone hydrobromide
-
Octanoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at 0°C.
-
Slowly add octanoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Extraction of C8-HSL from Bacterial Culture
This protocol describes the liquid-liquid extraction of C8-HSL from bacterial culture supernatants.[12][13]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% glacial acetic acid)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Acetonitrile (B52724) (HPLC grade)
-
0.22 µm syringe filter
Procedure:
-
Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate.
-
Combine the organic phases and evaporate the solvent using a rotary evaporator at 40°C.
-
Resuspend the dried extract in a known volume of acetonitrile (e.g., 1 mL).
-
Filter the resuspended extract through a 0.22 µm syringe filter.
-
Store the extract at -20°C until analysis.
Detection of C8-HSL using Biosensors
Biosensors are bacteria that produce a detectable signal, such as pigment or light, in response to the presence of specific AHLs.
C. violaceum CV026 is a mutant that does not produce its own AHL but produces the purple pigment violacein (B1683560) in the presence of short-chain AHLs (C4- to C8-HSLs).[14][15]
Materials:
-
C. violaceum CV026
-
Luria-Bertani (LB) agar (B569324) plates
-
C8-HSL extract or standard
-
Sterile paper discs
Procedure:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate.
-
Place sterile paper discs on the agar surface.
-
Spot a known amount of the C8-HSL extract or standard onto the paper discs.
-
Incubate the plate at 30°C for 24-48 hours.
-
A purple ring around the disc indicates the presence of C8-HSL.
A. tumefaciens KYC55 is a biosensor that carries a traG-lacZ fusion and produces β-galactosidase in the presence of a broad range of AHLs, including C8-HSL.[16][17]
Materials:
-
A. tumefaciens KYC55
-
AT minimal medium
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
C8-HSL extract or standard
Procedure:
-
Prepare an overlay of A. tumefaciens KYC55 in soft agar containing X-Gal.
-
Spot the C8-HSL extract or standard onto the surface of the agar.
-
Incubate the plate at 28°C for 24-48 hours.
-
A blue spot indicates the presence of C8-HSL.
Quantification of C8-HSL by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of C8-HSL.[16][18][19]
Materials:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer
-
C8-HSL extract
-
C8-HSL standard for calibration curve
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Procedure:
-
Prepare a calibration curve using serial dilutions of the C8-HSL standard.
-
Set up the HPLC method with a suitable gradient of acetonitrile and water with 0.1% formic acid to achieve chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for C8-HSL (e.g., m/z 228 -> 102).
-
Inject the C8-HSL extract and standards into the HPLC-MS/MS system.
-
Integrate the peak area for the C8-HSL transition in both the samples and the standards.
-
Quantify the amount of C8-HSL in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound has emerged from the shadow of the initial quorum-sensing discoveries to be recognized as a crucial signaling molecule in its own right. Its widespread use among Gram-negative bacteria to control a variety of important phenotypes makes it a significant area of study for understanding bacterial communication and for the development of novel anti-virulence and anti-biofilm strategies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the multifaceted roles of C8-HSL.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. Early Activation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iwaponline.com [iwaponline.com]
- 10. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
N-Octanoyl-L-homoserine Lactone (C8-HSL): A Technical Guide to its Mechanism of Action in Bacterial Quorum Sensing
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acyl Homoserine Lactones (AHLs) are a prominent class of signaling molecules that mediate quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors based on population density.[1][2] Among these, N-Octanoyl-L-homoserine lactone (C8-HSL) serves as a key autoinducer in numerous Gram-negative bacteria, regulating processes from virulence and biofilm formation to secondary metabolite production.[3][4] This technical guide provides an in-depth examination of the molecular mechanism of C8-HSL action, focusing on its interaction with LuxR-type transcriptional regulators. It consolidates quantitative data on binding affinities and gene induction, details key experimental protocols for studying its activity, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and therapeutic development.
Core Mechanism of Action: The LuxR-Type Circuit
The canonical mechanism of C8-HSL action involves its interaction with a cytoplasmic LuxR-type transcriptional regulator. This process is central to the QS systems of many proteobacteria.[5]
-
Synthesis and Diffusion: C8-HSL is synthesized in the bacterial cytoplasm by a LuxI-family synthase. As a small, lipid-soluble molecule, it is thought to passively diffuse across the bacterial cell membrane into the extracellular environment.[1][6]
-
Accumulation: As the bacterial population density increases, the extracellular concentration of C8-HSL rises. This concentration gradient eventually favors the diffusion of C8-HSL back into the cytoplasm.[2]
-
Receptor Binding: Inside the cell, C8-HSL binds to the N-terminal ligand-binding domain of a cognate LuxR-type receptor protein. This binding event induces a critical conformational change in the protein.[5][7]
-
Dimerization and DNA Binding: The C8-HSL-bound LuxR-type protein is stabilized, promoting its dimerization or oligomerization. This activated complex then recognizes and binds to a specific DNA sequence, often a 20-bp palindrome known as a "lux box," located in the promoter region of target genes.[8][9]
-
Transcriptional Regulation: The binding of the C8-HSL/receptor complex to the lux box typically recruits RNA polymerase, leading to the activation of transcription for target operons.[5] These operons often encode for virulence factors, biofilm matrix components, or enzymes for secondary metabolite synthesis.[1]
Caption: Canonical LuxR-type quorum sensing pathway activated by C8-HSL.
C8-HSL Activity in Key Bacterial Models
While the core mechanism is conserved, the specific role and efficacy of C8-HSL vary significantly across different bacterial species.
-
Vibrio fischeri: This bacterium uses a dual-AHL system to regulate bioluminescence. The primary autoinducer is 3-oxo-C6-HSL, synthesized by LuxI. A second system, the AinS/AinR system, produces C8-HSL.[10] C8-HSL can interact directly with the LuxR protein, but it is a much weaker activator than 3-oxo-C6-HSL.[9] Its main role is thought to be priming the LuxI/LuxR system at low cell densities, leading to a more robust activation of bioluminescence once the primary signal accumulates.[8] Directed evolution studies have successfully created LuxR variants with dramatically increased sensitivity to C8-HSL, demonstrating the plasticity of the receptor's ligand-binding pocket.[5][7]
-
Agrobacterium tumefaciens: In A. tumefaciens, the conjugal transfer of the Ti plasmid is controlled by the TraI/TraR QS system.[11] The cognate autoinducer synthesized by TraI is N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL).[12][13][14] Unsubstituted C8-HSL acts as a weak agonist or antagonist to the TraR receptor. Studies have shown that while 3-oxo-C8-HSL is a potent activator, many related analogs, likely including C8-HSL, are potent antagonists of TraR activity at wild-type expression levels.[12]
-
Chromobacterium violaceum: This soil bacterium regulates the production of the purple pigment violacein (B1683560) via the CviI/CviR QS system.[15] CviI primarily synthesizes N-hexanoyl-L-homoserine lactone (C6-HSL). However, the CviR receptor is responsive to a range of short-chain AHLs, including C4, C6, and C8-HSLs.[3][15] The mutant strain C. violaceum CV026, which is defective in its own AHL synthase, is widely used as a biosensor to detect the presence of short-to-medium chain exogenous AHLs, as it will produce violacein in response to them.[15][16]
-
Pseudoalteromonas galatheae: In this bacterium, associated with the marine red alga Porphyra haitanensis, C8-HSL is one of four AHLs produced. Experiments have shown that C8-HSL plays a primary role in regulating biofilm formation, with a positive correlation observed between C8-HSL concentration and the amount of biofilm produced.[4]
Quantitative Data on C8-HSL-Receptor Interactions
The interaction between C8-HSL and its cognate receptors can be quantified by parameters such as dissociation constants (Kd) and Hill coefficients, which describe binding affinity and cooperativity, respectively.
| Receptor System | Ligand | Dissociation Constant (K1 or Kd) | Hill Coefficient (m) | Target | Organism | Reference |
| LuxRMJ1 (Wild-Type) | C8-HSL | 1100 nM | 2.6 | lux Operon | Vibrio fischeri | [9] |
| LuxRES114 (Wild-Type) | C8-HSL | 1500 nM | 1.8 | lux Operon | Vibrio fischeri | [9] |
| LuxR-G2E (Evolved Variant) | C8-HSL | ~10 nM (EC50) | Not Reported | lux Operon | Vibrio fischeri | [7] |
| TraR | 3-oxo-C8-HSL | ~1-2 nM (Activation Threshold) | Not Reported | tra Regulon | Agrobacterium tumefaciens | [17] |
Table 1: Summary of quantitative parameters for C8-HSL and related autoinducers with their respective LuxR-type receptors. Data is derived from modeling and in vivo assays.
Key Experimental Protocols
Investigating the mechanism of C8-HSL requires a suite of specialized biochemical and microbiological assays.
Luciferase Reporter Assay for Quantifying AHL Activity
This is the gold standard for quantifying the activity of an AHL. It uses a reporter strain engineered to produce light (via luciferase) in response to a specific AHL-receptor interaction.
Principle: A bacterial strain is constructed that lacks its native AHL synthase but contains the cognate LuxR-type receptor gene and a reporter fusion where the promoter of a target gene (e.g., luxI) is fused to a luciferase operon (luxCDABE). When C8-HSL is added exogenously, it activates the receptor, which in turn drives the expression of luciferase, and the resulting luminescence can be measured.[18][19]
Detailed Methodology:
-
Strain Construction:
-
Use a suitable host strain (e.g., E. coli, or an AHL-negative mutant of the native organism).
-
Introduce a plasmid containing the LuxR-type receptor gene (e.g., luxR) under the control of a constitutive or inducible promoter.
-
Introduce a second reporter plasmid containing the target promoter (e.g., PluxI) fused to a luciferase gene cassette (e.g., luxCDABE from Photorhabdus luminescens). Ensure appropriate antibiotic resistance markers for selection.
-
-
Assay Preparation:
-
Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics at 30°C with shaking.
-
The next day, subculture the overnight culture into fresh medium to an optical density at 600 nm (OD600) of ~0.05-0.1.
-
Prepare a serial dilution of synthetic C8-HSL in a suitable solvent (e.g., DMSO or ethyl acetate) and then in the culture medium.
-
-
Induction and Measurement:
-
Dispense 100-200 µL of the subcultured reporter strain into the wells of a 96-well microtiter plate (preferably white or black with a clear bottom).
-
Add a small volume (1-2 µL) of the C8-HSL dilutions to the wells to achieve the desired final concentrations. Include a solvent-only control.
-
Incubate the plate at the optimal growth temperature (e.g., 30°C), shaking if possible.
-
Measure luminescence and OD600 at regular intervals using a plate reader. Luminescence is typically reported as Relative Light Units (RLU) normalized to cell density (RLU/OD600).
-
-
Data Analysis:
-
Plot the normalized luminescence (RLU/OD600) against the concentration of C8-HSL to generate a dose-response curve.
-
Use this curve to determine parameters like the EC50 (the concentration required for half-maximal activation).
-
Caption: A typical experimental workflow for a luciferase-based reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to provide direct evidence that a C8-HSL-activated receptor protein binds to a specific DNA promoter sequence.[20][21]
Principle: A labeled DNA fragment (the probe) containing the putative binding site (lux box) is incubated with purified LuxR-type protein in the presence and absence of C8-HSL. The protein-DNA complexes are then separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled DNA indicates a binding event.[22]
Detailed Methodology:
-
Probe Preparation:
-
Synthesize two complementary oligonucleotides corresponding to the promoter region containing the lux box.
-
Label one of the oligonucleotides with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, DIG).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe. Purify the probe.
-
-
Protein Purification:
-
Overexpress and purify the LuxR-type protein of interest, for example, using an N-terminal His-tag or GST-tag system in E. coli. Ensure the purified protein is soluble and stable.
-
-
Binding Reaction:
-
Set up binding reactions in a small volume (e.g., 20 µL). Each reaction should contain:
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
A fixed amount of the labeled DNA probe (~1 fmol).[22]
-
Increasing concentrations of the purified LuxR-type protein.
-
A saturating concentration of C8-HSL (e.g., 5-10 µM). Include control reactions without C8-HSL and without protein.
-
-
Incubate the reactions at room temperature or 30°C for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Add loading dye (without SDS) to the reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide) in a cold buffer (e.g., 0.5x TBE).
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) and chemiluminescence.
-
Caption: Key steps involved in performing an EMSA to detect protein-DNA binding.
Conclusion and Future Directions
This compound is a versatile quorum sensing signal molecule whose mechanism of action is fundamentally tied to the activation of LuxR-type transcriptional regulators. While its role as a primary, potent autoinducer is established in some bacteria, in others it functions as a secondary signal, a weak agonist, or even an antagonist, highlighting the nuanced specificity of receptor-ligand interactions. For drug development professionals, the C8-HSL signaling pathway represents a valuable target. Developing molecules that act as antagonists to C8-HSL receptors or inhibit its synthesis could lead to novel anti-virulence therapies that disrupt bacterial communication without exerting selective pressure for antibiotic resistance. A thorough understanding of its mechanism, supported by the quantitative and methodological data presented herein, is critical for advancing both fundamental research and the development of next-generation antimicrobial strategies.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. Influence of bacterial N-acyl-homoserine lactones on growth parameters, pigments, antioxidative capacities and the xenobiotic phase II detoxification enzymes in barley and yam bean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae [mdpi.com]
- 5. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants | PLOS One [journals.plos.org]
- 10. Early Activation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 21. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Central Role of N-Octanoyl-L-homoserine Lactone in Gram-Negative Bacterial Communication and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, C8-HSL plays a pivotal role in regulating a wide array of physiological processes in a cell-density-dependent manner. This technical guide provides a comprehensive overview of the function of C8-HSL, with a particular focus on its involvement in the pathogenesis of clinically significant bacteria such as Pseudomonas aeruginosa and members of the Burkholderia cepacia complex. We delve into the molecular mechanisms of C8-HSL-mediated signaling, its impact on gene expression, and its role in controlling virulence factor production and biofilm formation. This guide also offers detailed experimental protocols for the study of C8-HSL and its effects, alongside a quantitative analysis of its regulatory influence.
Introduction to this compound (C8-HSL) and Quorum Sensing
Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to coordinate their behavior as a population.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[1] this compound (C8-HSL) is a prominent member of the AHL family, characterized by an eight-carbon acyl chain attached to a homoserine lactone ring.
The fundamental principle of QS is that as the bacterial population density increases, the extracellular concentration of the autoinducer also rises. Once a threshold concentration is reached, the autoinducer binds to a cognate intracellular receptor protein, typically a transcriptional regulator of the LuxR family. This complex then modulates the expression of target genes, leading to a coordinated population-wide response. These regulated behaviors often include the production of virulence factors, biofilm formation, motility, and the synthesis of secondary metabolites.[2]
The C8-HSL Signaling Pathway
The canonical C8-HSL signaling pathway involves a LuxI-family synthase and a LuxR-family transcriptional regulator. In the context of Burkholderia cepacia, this system is designated as the CepI/CepR system.[2]
-
Synthesis of C8-HSL: The enzyme CepI, an AHL synthase, is responsible for the synthesis of C8-HSL.
-
Diffusion and Accumulation: C8-HSL is a small, diffusible molecule that can freely pass across the bacterial cell membrane.[1] As the bacterial population grows, C8-HSL accumulates in the extracellular environment.
-
Receptor Binding and Activation: At a critical concentration, C8-HSL diffuses back into the bacterial cells and binds to the cytoplasmic receptor protein, CepR. This binding induces a conformational change in CepR, leading to its dimerization and activation.
-
Transcriptional Regulation: The activated CepR-C8-HSL complex then binds to specific DNA sequences, known as cep boxes, located in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, leading to a global change in the bacterial gene expression profile.[3]
Quantitative Analysis of C8-HSL Function
The regulatory effects of C8-HSL are concentration-dependent and result in significant changes in the bacterial transcriptome and proteome.
C8-HSL Regulated Genes
Transcriptomic studies have identified a wide range of genes that are either up- or down-regulated in response to C8-HSL. These genes are involved in various cellular functions, including virulence, metabolism, and stress response.
Table 1: Representative Genes Regulated by C8-HSL in Pseudomonas aeruginosa
| Gene | Function | Fold Change (approx.) | Reference |
| lasB | Elastase | Up-regulated | [4] |
| rhlA | Rhamnolipid biosynthesis | Up-regulated | [5] |
| phzA1 | Phenazine biosynthesis | Up-regulated | [5] |
| pqsA | PQS biosynthesis | Up-regulated | [5] |
| hcnA | Hydrogen cyanide synthesis | Up-regulated |
Table 2: Representative Genes Regulated by the CepIR System (C8-HSL) in Burkholderia cenocepacia
| Gene | Function | Regulation | Reference |
| cepI | C8-HSL synthesis | Positive | [3] |
| aidA | Adhesion | Positive | [3] |
| Genes for swarming motility | Motility | Positive | [3] |
| Genes for biofilm formation | Biofilm | Positive | [3] |
| Genes for siderophore production | Iron acquisition | Negative | [2] |
| Genes for protease production | Virulence | Positive | [2] |
Concentration-Dependent Effects on Virulence Factors
The production of key virulence factors is tightly controlled by the concentration of C8-HSL.
Table 3: Concentration-Dependent Effects of C8-HSL on Virulence Factor Production
| Virulence Factor | Bacterial Species | C8-HSL Concentration | Observed Effect | Reference |
| Pyocyanin | Pseudomonas aeruginosa | 10 µM | Significant increase in production | [6] |
| Elastase | Pseudomonas aeruginosa | 1-10 µM | Dose-dependent increase in activity | [7] |
| Biofilm Formation | Burkholderia cenocepacia | 1-100 µM | Increased biofilm mass | [8][9] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to study C8-HSL and its functions.
Synthesis of this compound (C8-HSL)
Chemical synthesis of C8-HSL is essential for conducting controlled experiments. A common method involves the acylation of L-homoserine lactone.
Protocol:
-
Dissolve L-homoserine lactone hydrobromide in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine, to neutralize the hydrobromide.
-
Slowly add octanoyl chloride to the reaction mixture at 0°C.
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure C8-HSL.
Quantification of Biofilm Formation (Crystal Violet Assay)
This assay is a widely used method to quantify the amount of biofilm produced by bacteria.
References
- 1. Pseudomonas aeruginosa elastase and its role in pseudomonas infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct binding of the quorum sensing regulator CepR of Burkholderia cenocepacia to two target promoters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elastase Activity From Pseudomonas aeruginosa Respiratory Isolates and ICU Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of N-Octanoyl-L-homoserine lactone: A Technical Guide for Researchers
An In-depth Examination of the Core Pathway, Experimental Methodologies, and Quantitative Analysis for Drug Development Professionals, Researchers, and Scientists.
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As a crucial mediator of cell-to-cell communication, C8-HSL regulates a variety of physiological processes, including virulence factor production, biofilm formation, and motility.[1][2] A thorough understanding of its biosynthetic pathway is therefore of paramount importance for the development of novel antimicrobial strategies that target bacterial communication. This technical guide provides a comprehensive overview of the biosynthesis of C8-HSL, detailing the enzymatic reactions, quantitative data, and key experimental protocols for its study.
The Core Biosynthetic Pathway
The synthesis of this compound is primarily catalyzed by members of the LuxI family of N-acyl-homoserine lactone (AHL) synthases.[3][4] These enzymes utilize two fundamental substrates from primary metabolism: S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP), specifically octanoyl-ACP for the synthesis of C8-HSL.[3][5]
The enzymatic reaction proceeds in a two-step mechanism:
-
Acylation of SAM: The reaction is initiated by a nucleophilic attack of the α-amino group of SAM on the carbonyl carbon of the octanoyl-ACP thioester. This step results in the formation of an octanoyl-SAM intermediate and the release of the holo-acyl carrier protein (ACP).[6]
-
Lactonization: Subsequently, an intramolecular cyclization occurs. The carboxylate of the methionine moiety of the octanoyl-SAM intermediate attacks the γ-carbon of the same molecule. This leads to the formation of the characteristic homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.[6]
The specificity of the synthesized AHL, in this case, C8-HSL, is determined by the specific LuxI-type synthase and the availability of the corresponding acyl-ACP substrate within the bacterial cell.[4][5]
Quantitative Data on C8-HSL Synthesis
The efficiency and kinetics of C8-HSL synthesis are influenced by the specific LuxI homolog and the reaction conditions. While comprehensive kinetic data for all C8-HSL synthases is not available, studies on representative enzymes provide valuable insights.
| Parameter | Enzyme | Value | Organism | Reference |
| Kinetic Parameters | ||||
| Km for Octanoyl-ACP | BmaI1 | ~10 µM | Burkholderia mallei | [5] |
| Km for SAM | BmaI1 | Not specified | Burkholderia mallei | [5] |
| Vmax | AinS | 2.37 mol/min/mol of protein (with octanoyl-ACP) | Vibrio fischeri | [7] |
| Optimal Conditions | ||||
| pH | RhlI (model for short-chain AHLs) | 7.8 - 8.0 | Pseudomonas aeruginosa | [8] |
| Temperature | RhlI (model for short-chain AHLs) | ~50°C (in vitro) | Pseudomonas aeruginosa | [8] |
| In Vivo Production | ||||
| Synthesis Rate | AinS system | 7,100 nM/hr | Vibrio fischeri | [9] |
Experimental Protocols
A variety of methods are employed to study the biosynthesis of C8-HSL, from quantifying enzyme activity to detecting the final product in complex biological samples.
Colorimetric Assay for AHL Synthase Activity (DPIP Assay)
This assay quantifies the release of free thiol groups from Coenzyme A (CoA) or holo-ACP during the acylation step of AHL synthesis. The released thiol reduces the dye 2,6-dichlorophenolindophenol (DPIP), leading to a measurable decrease in absorbance at 600 nm.[10][11]
Methodology:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.3)
-
30 µM DPIP
-
300-400 µM SAM
-
Varying concentrations of octanoyl-CoA or octanoyl-ACP (e.g., 10 µM to 200 µM)
-
-
Background Measurement: Incubate the reaction mixture for 10-20 minutes at the desired temperature (e.g., 37°C) and record the absorbance at 600 nm to determine the background rate of DPIP reduction.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified AHL synthase (e.g., 0.1-2 µM).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The concentration of the product can be determined using the molar extinction coefficient of DPIP (Δε600 = 21,000 M-1cm-1).[10]
HPLC-MS for Quantification of this compound
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the detection and quantification of C8-HSL in complex mixtures, such as bacterial culture supernatants.[12][13]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Centrifuge the bacterial culture to pellet the cells.
-
Acidify the supernatant to pH 3-4 with an appropriate acid (e.g., HCl).
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% methanol (B129727) in water).
-
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of C8-HSL (m/z 228.1) or Multiple Reaction Monitoring (MRM) for enhanced specificity, monitoring the transition of the parent ion to a characteristic fragment ion (e.g., m/z 102.1, corresponding to the homoserine lactone moiety).
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure C8-HSL.
-
Determine the concentration of C8-HSL in the samples by comparing their peak areas to the standard curve.
-
Bacterial Biosensor Assay
Bacterial biosensors are engineered strains that produce a detectable signal, such as light or color, in the presence of specific AHLs. Agrobacterium tumefaciens KYC55 is a commonly used biosensor that can detect a broad range of AHLs, including C8-HSL.[1][14]
Methodology:
-
Preparation of Biosensor Plates:
-
Prepare Luria-Bertani (LB) agar (B569324) plates supplemented with appropriate antibiotics for the biosensor strain and X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
Overlay the plates with a lawn of the A. tumefaciens KYC55 biosensor strain.
-
-
Sample Application:
-
Spot a small volume (e.g., 5-10 µL) of the bacterial culture supernatant or purified C8-HSL solution onto the biosensor lawn.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Detection: The presence of C8-HSL will induce the expression of a reporter gene (e.g., lacZ) in the biosensor, leading to the hydrolysis of X-Gal and the formation of a blue-colored zone around the spot. The diameter and intensity of the blue zone can be used for semi-quantitative analysis.
Conclusion
The biosynthesis of this compound represents a critical process in bacterial communication and a promising target for novel antimicrobial therapies. A detailed understanding of the enzymatic machinery, reaction kinetics, and regulatory mechanisms governing this pathway is essential for the rational design of inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate C8-HSL synthesis, from in vitro enzyme characterization to in vivo quantification. Continued research in this area will undoubtedly pave the way for innovative strategies to combat bacterial infections by disrupting their ability to communicate and coordinate virulent behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Acyl-Substrate Recognition by a Family of Acyl-Homoserine Lactone Synthases | PLOS One [journals.plos.org]
- 6. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms [mdpi.com]
- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]
- 10. pnas.org [pnas.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Engineering quorum quenching acylases with improved kinetic and biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule inhibitor binding to an N-acyl-homoserine lactone synthase - PMC [pmc.ncbi.nlm.nih.gov]
N-Octanoyl-L-homoserine lactone (C8-HSL) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. As a member of the N-acyl-homoserine lactone (AHL) family, C8-HSL plays a pivotal role in regulating gene expression in response to population density, influencing a range of physiological processes from biofilm formation to virulence factor production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of C8-HSL, along with detailed experimental protocols and visualizations of its signaling pathways.
Chemical Structure and Properties
This compound is composed of an eight-carbon acyl chain attached to a homoserine lactone ring.[1][2] This structure is fundamental to its function as a diffusible signaling molecule.
Chemical Structure:
The key chemical and physical properties of C8-HSL are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₃ | [3][5] |
| Molecular Weight | 227.30 g/mol | [3][6] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% | [4][7] |
| Solubility | ||
| DMSO | ~20 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | |
| Ethanol | Soluble, but not recommended due to lactone ring opening | |
| Aqueous Buffers | Sparingly soluble (~0.3 mg/mL in a 1:2 solution of DMSO:PBS, pH 7.2) | |
| Storage | Store at -20°C as a crystalline solid. Aqueous solutions should not be stored for more than one day. | [5] |
| Stability | Stable for at least 2 years at +4°C when protected from light and moisture. | [4] |
Biological Significance: Quorum Sensing in Gram-Negative Bacteria
C8-HSL is a central autoinducer in the quorum sensing (QS) systems of numerous Gram-negative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.[8] In these systems, the concentration of C8-HSL in the environment serves as a proxy for bacterial population density.
The general mechanism of C8-HSL-mediated quorum sensing involves its synthesis by a LuxI-family synthase. As the bacterial population grows, C8-HSL accumulates. Once a threshold concentration is reached, C8-HSL binds to and activates a cognate LuxR-family transcriptional regulator. This activated complex then modulates the expression of target genes, leading to coordinated population-level behaviors.[2][9]
In Pseudomonas aeruginosa, C8-HSL is part of a complex hierarchical quorum-sensing network that also includes other AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[8] These signaling molecules and their respective regulators, LasR and RhlR, control the expression of a wide array of virulence factors and genes involved in biofilm formation.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological and experimental processes involving C8-HSL, the following diagrams have been generated using the DOT language.
Caption: General C8-HSL mediated quorum sensing signaling pathway in Gram-negative bacteria.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of C8-HSL.
Key Experimental Protocols
This section provides an overview of essential methodologies for the synthesis, purification, and biological analysis of C8-HSL.
Synthesis of this compound
A common method for the synthesis of C8-HSL involves the acylation of L-homoserine lactone.[1][10]
Materials:
-
L-homoserine lactone hydrobromide
-
Octanoyl chloride
-
Sodium carbonate
-
Water
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or DCM/Ethyl Acetate)
Procedure:
-
A mixture of L-homoserine lactone hydrobromide and sodium carbonate is prepared.[1]
-
Water and dichloromethane are added to the mixture under vigorous stirring at room temperature.[1]
-
Octanoyl chloride is added dropwise to the reaction mixture.
-
The reaction is stirred for a specified period (e.g., 24 hours) to allow for the amide bond formation.[10]
-
The reaction mixture is then washed with a dilute acid solution (e.g., 5% HCl) and extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297).[10]
-
The organic phases are combined, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[10]
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of DCM/Methanol or DCM/Ethyl Acetate) to yield pure C8-HSL.[10]
-
The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Extraction of C8-HSL from Bacterial Cultures
C8-HSL can be extracted from the supernatant of bacterial cultures that produce it.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Rotary evaporator
-
Nitrogen gas
Procedure:
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.[11]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[11]
-
Extract the supernatant multiple times with an equal volume of acidified ethyl acetate.[11]
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator.[11]
-
Dry the remaining residue under a stream of nitrogen gas.[11]
-
The dried extract can then be redissolved in an appropriate solvent for further analysis.
Detection and Quantification of C8-HSL
Several methods can be employed for the detection and quantification of C8-HSL.
-
Thin-Layer Chromatography (TLC): A simple method for the qualitative detection of C8-HSL. The extracted sample is spotted on a C18 reversed-phase TLC plate and developed with an appropriate mobile phase. The presence of C8-HSL can be visualized using a biosensor overlay, such as Chromobacterium violaceum CV026, which produces a purple pigment in response to AHLs with C4 to C8 acyl chains.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) allows for the quantification and purification of C8-HSL.[11][13] A C18 column is typically used with a gradient of water and acetonitrile, often with a formic acid modifier.[14]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of C8-HSL.[11][13]
Biological Activity Assays
The biological activity of C8-HSL can be assessed using various in vitro assays.
-
Reporter Gene Assays: Bacterial strains engineered with a reporter gene (e.g., lacZ encoding β-galactosidase or lux operon for bioluminescence) under the control of a C8-HSL-responsive promoter can be used to quantify its activity. The level of reporter gene expression is proportional to the concentration of active C8-HSL.[12][15]
-
Biofilm Formation Assays: The effect of C8-HSL on biofilm formation can be quantified using methods like the crystal violet staining assay. Bacteria are grown in microtiter plates in the presence of varying concentrations of C8-HSL, and the amount of biofilm formed is quantified by staining with crystal violet and measuring the absorbance.[16]
-
Virulence Factor Expression Analysis: The impact of C8-HSL on the expression of specific virulence factors can be determined by measuring the activity of secreted enzymes (e.g., proteases, elastases) or by quantifying the expression of the corresponding genes using techniques like quantitative real-time PCR (qRT-PCR).
-
Cytotoxicity Assays: To assess the effect of C8-HSL on host cells, cytotoxicity assays such as the MTT assay can be performed on relevant cell lines (e.g., dendritic cells).[7] This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
-
Immunogenicity Assays: The potential of C8-HSL to stimulate an immune response can be evaluated by measuring the release of immune mediators, such as nitric oxide (NO), from immune cells like dendritic cells using the Griess assay.[7]
Conclusion
This compound is a fundamentally important molecule in the field of microbiology, with significant implications for bacterial pathogenesis and the development of novel antimicrobial strategies. A thorough understanding of its chemical properties, biological functions, and the experimental methods used to study it is crucial for researchers in both basic science and drug development. This guide provides a foundational resource to aid in the design and execution of research focused on this key quorum-sensing signal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Natural producers of N-Octanoyl-L-homoserine lactone in microbial communities
For Researchers, Scientists, and Drug Development Professionals
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system that allows bacteria to coordinate their collective behavior in a density-dependent manner.[1] This technical guide provides a comprehensive overview of the natural microbial producers of C8-HSL, detailed experimental protocols for its study, and an exploration of the intricate signaling pathways it governs. Understanding the production and function of C8-HSL is paramount for developing novel anti-virulence strategies and manipulating microbial communities in various contexts, from industrial applications to human health.
Natural Producers of this compound (C8-HSL)
A diverse range of Gram-negative bacteria have been identified as natural producers of C8-HSL. This signaling molecule often works in concert with other N-acyl homoserine lactones (AHLs) to fine-tune gene expression. The following table summarizes key microbial producers of C8-HSL and includes available quantitative data on their production levels.
| Microbial Species | Other AHLs Produced | Quantitative Data on C8-HSL Production | Notes and References |
| Pseudomonas aeruginosa | 3-oxo-C12-HSL, C4-HSL, C6-HSL, 3-oxo-C8-HSL, 3-oxo-C10-HSL | Detected but less abundant than other AHLs. | The LasI/R and RhlI/R systems are the primary quorum-sensing circuits.[2] |
| Burkholderia species (e.g., B. cepacia, B. thailandensis) | C6-HSL, 3-hydroxy-C10-HSL, 3-hydroxy-C8-HSL | Predominantly produced by the CepI/CepR system. | C8-HSL is a primary AHL in many Burkholderia species.[3] |
| Vibrio fischeri | 3-oxo-C6-HSL, C6-HSL, C7-HSL, 3-OH-C8-HSL, 3-oxo-C8-HSL, C9-HSL, C10-HSL, 3-OH-C10-HSL, 3-OH-C12-HSL | Synthesis rate: 7.1 x 10³ nM/hr. Detected at concentrations between 2 and 1,100 nmol/L. | Produced by the AinS synthase as part of a secondary quorum-sensing system.[4] |
| Pseudoalteromonas galatheae | C4-HSL, C18-HSL, 3-oxo-C16-HSL | Production confirmed, but quantitative levels not specified. C8-HSL is a primary regulator of biofilm formation. | Isolated from the surface of the red macroalga Porphyra haitanensis.[5][6] |
| Novosphingobium sp. (strain Rr2-17) | C10-HSL, C12-HSL, C14-HSL, 3-OH-C6-HSL, 3-OH-C8-HSL, 3-OH-C10-HSL, 3-OH-C12-HSL, 3-OH-C14-HSL | Unsubstituted C8-HSL is produced, but is less abundant than 3-OH-C8-HSL and 3-OH-C10-HSL. | Isolated from a grapevine crown gall tumor.[7][8] |
| Klebsiella pneumoniae | C12-HSL | Production confirmed by mass spectrometry. | Isolated from the human tongue surface.[9][10] |
| Citrobacter amalonaticus | Not specified | Production detected. | Isolated from human dental plaque. |
| Gloeothece sp. (PCC6909) | Not specified | Production confirmed. | A colonial cyanobacterium.[11] |
| Aeromonas veronii | 3-OH-C8-HSL | Production confirmed. | Associated with sturgeon spoilage.[12] |
Experimental Protocols
Accurate and reproducible methods for the extraction, detection, and quantification of C8-HSL are crucial for studying its role in microbial communities. The following sections provide detailed protocols for key experimental procedures.
Protocol 1: Extraction of C8-HSL from Bacterial Cultures
This is a widely used method for the extraction of a broad range of AHLs, including C8-HSL, from culture supernatants.[13][14]
Materials:
-
Bacterial culture grown to the stationary phase
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glacial acetic acid
-
Centrifuge and sterile centrifuge tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (B52724) (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile flask.
-
Acidification: Acidify the supernatant by adding glacial acetic acid to a final concentration of 0.1% to 0.5% (v/v).[13][15]
-
First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure. Allow the layers to separate, and collect the upper organic phase.[13]
-
Repeat Extraction: Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate to maximize recovery.[13]
-
Solvent Evaporation: Pool the organic extracts and evaporate the ethyl acetate using a rotary evaporator at 40-45°C or under a gentle stream of nitrogen until a dry residue is obtained.[13]
-
Reconstitution: Resuspend the dried extract in a known volume of acetonitrile (e.g., 1 mL) for analysis.[13]
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the final extract at -20°C until analysis.
SPE is an effective method for cleaning up and concentrating AHLs from complex samples. A C18 reversed-phase cartridge is commonly used.
Materials:
-
C18 SPE cartridge (e.g., 100mg/1ml)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Vacuum manifold or positive pressure manifold
-
Nitrogen stream evaporator or Speed-Vac
Procedure:
-
Sample Pre-treatment: Centrifuge the bacterial culture to obtain the cell-free supernatant. Acidify the supernatant with TFA to a final concentration of 0.1% (v/v).
-
Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge to activate the sorbent.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% TFA in water. Do not allow the cartridge to dry out.
-
Sample Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop per second.
-
Washing (Desalting): Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove salts and polar impurities.
-
Elution: Elute the bound AHLs with 1 mL of 50% acetonitrile in water with 0.1% TFA. Collect the eluate in a clean tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a Speed-Vac. Reconstitute the dried extract in a suitable solvent and volume for analysis (e.g., 100 µL of acetonitrile).
Protocol 2: Detection and Quantification of C8-HSL
TLC combined with bacterial biosensors is a sensitive and cost-effective method for detecting AHLs.
Materials:
-
C18 reversed-phase TLC plate
-
Methanol
-
Water
-
Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136 biosensor strain
-
Luria-Bertani (LB) agar (B569324)
-
X-Gal (for A. tumefaciens A136)
-
Synthetic C8-HSL standard
Procedure:
-
TLC Plate Preparation: Spot the extracted samples and the C8-HSL standard onto the C18 reversed-phase TLC plate.
-
Chromatography: Develop the TLC plate in a chamber containing a mobile phase of 60% methanol in water.[13]
-
Drying: Allow the plate to air-dry completely in a fume hood.
-
Bioassay Overlay:
-
For C. violaceum CV026: Overlay the TLC plate with molten LB agar (0.7% agar) seeded with an overnight culture of C. violaceum CV026. This strain produces a purple pigment (violacein) in the presence of short-chain AHLs (C4-C8).[4][16]
-
For A. tumefaciens A136: Overlay the plate with LB agar containing X-Gal and seeded with an overnight culture of A. tumefaciens A136. This biosensor produces a blue color in the presence of a wide range of AHLs.[17][18]
-
-
Incubation: Incubate the plate overnight at 30°C.
-
Detection: The presence of C8-HSL will be indicated by a purple spot (CV026) or a blue spot (A136) at the same retention factor (Rf) as the C8-HSL standard.[13]
LC-MS/MS is a highly sensitive and specific method for the quantification of C8-HSL.
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[9]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[9]
-
-
Gradient Program: A typical gradient could be: 0-2 min, 20% B; 2-12 min, 20-80% B; 12-14 min, 80% B; 14-15 min, 80-20% B; 15-20 min, 20% B. The flow rate is typically around 0.3 mL/min.[10]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters:
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of C8-HSL of known concentrations in the same solvent as the final extract.
-
Sample Analysis: Inject the extracted samples and the standards into the LC-MS/MS system.
-
Quantification: Quantify the amount of C8-HSL in the samples by comparing the peak areas of the specific precursor-to-product ion transition with the calibration curve.
C8-HSL Signaling Pathways
C8-HSL is a key player in the complex regulatory networks of many bacteria. The following diagrams illustrate its role in the signaling pathways of three well-studied microorganisms.
Vibrio fischeri: The AinS/AinR System
In Vibrio fischeri, the AinS synthase produces C8-HSL, which is part of a secondary quorum-sensing system that intersects with the primary LuxI/LuxR system responsible for bioluminescence.
References
- 1. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Global quantitative proteome analysis of a multi-resistant Klebsiella pneumoniae strain [frontiersin.org]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quorum sensing signals of the grapevine crown gall bacterium, Novosphingobium sp. Rr2-17: use of inducible expression and polymeric resin to sequester acyl-homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum sensing signals of the grapevine crown gall bacterium, Novosphingobium sp. Rr2-17: use of inducible expression and polymeric resin to sequester acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Short Chain N-Acylhomoserine Lactone Production by Clinical Multidrug Resistant Klebsiella pneumoniae Strain CSG20 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum sensing in Cyanobacteria: N-octanoyl-homoserine lactone release and response, by the epilithic colonial cyanobacterium Gloeothece PCC6909 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite extractions - ActinoBase [actinobase.org]
- 14. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 16. researchgate.net [researchgate.net]
- 17. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acyl-Homoserine Lactones in Bacterial Communication
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-Homoserine Lactones (AHLs) and Quorum Sensing
Acyl-homoserine lactones (AHLs) are a class of small signaling molecules primarily produced by Gram-negative bacteria. They are the cornerstone of a cell-to-cell communication system known as quorum sensing (QS).[1][2] This intricate signaling process allows a population of bacteria to monitor its own density and collectively alter gene expression.[3] When the bacterial population reaches a certain threshold, or "quorum," the accumulated concentration of AHLs triggers the coordinated regulation of various processes.[4] These processes are often beneficial to the bacterial community, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis.[2][5]
The canonical AHL molecule consists of a conserved homoserine lactone (HSL) ring connected to an acyl side chain via an amide bond.[4][6] The specificity of the signal is determined by the length (typically C4 to C18) and modification (e.g., 3-oxo or 3-hydroxy substitutions) of this acyl chain.[6][7] This structural diversity allows for a high degree of specificity in communication, often enabling intraspecies and sometimes interspecies signaling.[1][8] Understanding the mechanisms of AHL-mediated communication is critical for developing novel therapeutic strategies, such as quorum quenching, which aim to disrupt bacterial pathogenesis by interfering with these signaling pathways.
The Core AHL Signaling Pathway: The LuxI/LuxR Paradigm
The most well-characterized AHL-mediated quorum sensing system is the LuxI/LuxR-type circuit, first discovered in the bioluminescent bacterium Vibrio fischeri.[3][5] This system serves as a model for understanding bacterial communication and is composed of two key proteins:
-
LuxI-type Synthases : These are the enzymes responsible for synthesizing AHL signal molecules.[1][9] They catalyze the formation of an amide bond between S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[10]
-
LuxR-type Receptors : These are cytoplasmic proteins that act as both AHL receptors and transcriptional regulators.[1][11] In the absence of their cognate AHL, most LuxR proteins are unstable or inactive.[11]
The signaling cascade proceeds as follows:
-
During growth, the LuxI-type synthase produces a basal level of a specific AHL molecule.
-
Being small and lipophilic, the AHL can diffuse across the bacterial cell membrane into the extracellular environment.[6][9]
-
As the bacterial population density increases, the extracellular concentration of the AHL rises in tandem.
-
Once a critical threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor protein.[12]
-
This AHL-LuxR complex then dimerizes and binds to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[11][[“]]
-
This binding event activates or represses the transcription of these target genes, often including the luxI gene itself, creating a positive feedback loop that rapidly amplifies the signal and synchronizes the population's response.[[“]]
Diversity and Specificity of AHL Molecules
The remarkable specificity of quorum sensing systems is largely due to the structural diversity of AHL molecules. Bacteria can produce and respond to AHLs with distinct acyl chains, preventing crosstalk with unintended recipients.[14] Below is a table summarizing some well-studied Gram-negative bacteria and their primary AHL signals.
| Bacterial Species | AHL Synthase(s) | Primary AHL(s) Produced | Regulated Phenotypes |
| Pseudomonas aeruginosa | LasI, RhlI | N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL), N-butanoyl-L-HSL (C4-HSL) | Virulence, Biofilm Formation, Swarming Motility[1][15] |
| Vibrio fischeri | LuxI | N-(3-oxohexanoyl)-L-HSL (3-oxo-C6-HSL) | Bioluminescence[2] |
| Agrobacterium tumefaciens | TraI | N-(3-oxooctanoyl)-L-HSL (3-oxo-C8-HSL) | Ti Plasmid Conjugation[4] |
| Chromobacterium violaceum | CviI | N-hexanoyl-L-HSL (C6-HSL) | Violacein (B1683560) (pigment) production, Biofilm Formation[4] |
| Burkholderia mallei | BmaI1, BmaI3 | N-octanoyl-L-HSL (C8-HSL), N-(3-hydroxyoctanoyl)-L-HSL (3-hydroxy-C8-HSL) | Virulence Factor Production[6] |
| Rhodopseudomonas palustris | RpaI | p-coumaroyl-HSL (pC-HSL) | Atypical aroyl-HSL, role under investigation[6] |
Biochemistry of AHL Synthesis and Degradation
The cellular concentration of AHLs is tightly controlled not only by synthesis but also by degradation, a process known as quorum quenching.
AHL Synthesis: As previously mentioned, LuxI-family synthases catalyze the ligation of SAM and an acyl-ACP. The mechanism involves a nucleophilic attack by the amine of SAM on the carbonyl carbon of the acyl chain, followed by an intramolecular cyclization (lactonization) to form the homoserine lactone ring.[10]
AHL Degradation: Bacteria have evolved enzymatic mechanisms to degrade AHL signals, which can serve to terminate a signal or to interfere with the communication of competing species. There are two primary classes of AHL-degrading enzymes:
-
AHL Lactonases : These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive as it can no longer bind to its LuxR receptor.[16][17]
-
AHL Acylases (or Amidase) : These enzymes cleave the amide bond linking the acyl side chain to the homoserine lactone ring, yielding a free fatty acid and the HSL ring.[16][17]
Quantitative Analysis of AHL Activity
Quantitative data is essential for understanding the structure-activity relationships of AHLs and for developing synthetic modulators. This data is often presented as IC₅₀ values (the concentration of an antagonist required to inhibit 50% of the response) or EC₅₀ values (the concentration of an agonist required to elicit 50% of the maximal response). The table below presents example data for synthetic AHL analogues tested against various bacterial reporter strains, illustrating how modifications to the acyl chain affect activity.
| Compound Structure | Target Species | Activity Type | Value |
| N-heptanoyl-L-HSL | A. tumefaciens | Antagonist | IC₅₀: 1.1 µM |
| N-nonanoyl-L-HSL | A. tumefaciens | Antagonist | IC₅₀: 0.8 µM |
| N-(4-phenylbutanoyl)-L-HSL | P. aeruginosa | Antagonist | IC₅₀: 1.0 µM |
| N-(3-oxodecanoyl)-L-HSL | V. fischeri | Agonist | EC₅₀: 1.2 nM |
| N-(3-oxoheptanoyl)-L-HSL | V. fischeri | Agonist | EC₅₀: 0.2 nM |
| N-decanesulfonyl-L-HSL | P. aeruginosa | Antagonist | IC₅₀: 25 µM |
| Note: Data is illustrative and derived from studies on synthetic ligands, such as those reported by Geske et al., 2008.[18] Actual values can vary based on experimental conditions and specific bacterial strains. |
Key Experimental Protocols
The study of AHLs relies on a set of core methodologies for their extraction, detection, and quantification.
Protocol: Extraction of AHLs from Bacterial Supernatant
This protocol describes a standard liquid-liquid extraction method to isolate AHLs from bacterial culture media.
-
Culture Growth : Grow the bacterial strain of interest in an appropriate liquid medium (e.g., LB broth) at the optimal temperature (e.g., 30°C) with shaking for 24-48 hours to allow for AHL accumulation.
-
Cell Removal : Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the supernatant, which contains the secreted AHLs.
-
Extraction :
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent, typically ethyl acetate (B1210297) (acidified with 0.1% formic acid to improve recovery of certain AHLs).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the phases to separate. The organic phase (top layer) contains the AHLs.
-
Collect the organic phase and repeat the extraction on the aqueous phase two more times to maximize yield.
-
-
Drying and Concentration :
-
Pool the organic extracts. Dry the extract by passing it over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
-
Reconstitution : Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for subsequent analysis. Store at -20°C.
Protocol: Detection of AHLs using TLC and Biosensors
This method combines Thin Layer Chromatography (TLC) for separation with a bacterial biosensor for sensitive detection.
-
TLC Separation :
-
Spot a small volume (5-10 µL) of the reconstituted AHL extract onto a C18 reverse-phase TLC plate. Spot known AHL standards on the same plate for comparison.
-
Develop the TLC plate in a chromatography tank using an appropriate mobile phase (e.g., 60:40 v/v methanol:water).
-
Once the solvent front nears the top, remove the plate and allow it to air dry completely.
-
-
Biosensor Overlay :
-
Prepare an overlay agar (B569324) by mixing molten, cooled (to ~45°C) LB agar with a diluted overnight culture of a biosensor strain.
-
Pour this biosensor-seeded agar evenly over the developed TLC plate.
-
-
Incubation and Visualization :
-
Incubate the plate overnight at 30°C.
-
AHLs on the TLC plate will diffuse into the overlay agar and induce a response in the biosensor.
-
Result : For C. violaceum CV026, AHLs will appear as purple spots due to violacein production. For A. tumefaciens reporters, spots are typically visualized using a substrate like X-Gal, which produces a blue color.[19][21] The position of the spots can be compared to the standards to tentatively identify the AHLs.
-
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. Acyl-Homoserine Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. Acyl-group specificity of AHL synthases involved in quorum-sensing in Roseobacter group bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Measuring the Production of Quorum Sensing Signal Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 20. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-Octanoyl-L-homoserine lactone as an Autoinducer in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C8-HSL plays a critical role in regulating a variety of physiological processes in Gram-negative bacteria, including virulence factor production, biofilm formation, and motility. This technical guide provides a comprehensive overview of C8-HSL-mediated gene regulation, focusing on the core molecular mechanisms, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.
Core Signaling Pathway: The CepI/CepR System in Burkholderia cepacia
A well-characterized model for C8-HSL-mediated gene regulation is the CepI/CepR system in the opportunistic pathogen Burkholderia cepacia. This system is homologous to the canonical LuxI/LuxR system of Vibrio fischeri.
-
CepI: The autoinducer synthase, CepI, is responsible for the synthesis of C8-HSL.[1][2]
-
CepR: The cytoplasmic receptor and transcriptional regulator, CepR, binds to C8-HSL.[1][2]
At low cell densities, CepI produces a basal level of C8-HSL, which can diffuse freely across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of C8-HSL increases. Once a threshold concentration is reached, C8-HSL diffuses back into the cells and binds to the CepR protein. This binding event induces a conformational change in CepR, promoting its dimerization and enabling it to bind to specific DNA sequences known as cep boxes.[3] These cep boxes are located in the promoter regions of target genes, and the binding of the CepR-C8-HSL complex typically leads to the activation or repression of gene transcription.[4][5]
The CepI/CepR signaling pathway in Burkholderia cepacia.
Quantitative Data
The following tables summarize key quantitative data related to C8-HSL activity and its interaction with the CepR receptor.
| Parameter | Value | Organism | Method | Reference |
| EC50 for CepR Activation | 0.7 nM | Burkholderia multivorans | β-galactosidase reporter assay | [2] |
| Gene | Function | Fold Change (in cepRcciIR mutant vs. wild-type) | Organism | Method | Reference |
| aidA | Nematocidal protein | Downregulated | Burkholderia cenocepacia | Microarray | [6] |
| cepI | C8-HSL synthase | Increased 3.6-fold in shvR mutant | Burkholderia cenocepacia | qRT-PCR | [7] |
| cepR | C8-HSL receptor | Increased 5.6-fold in shvR mutant | Burkholderia cenocepacia | qRT-PCR | [7] |
| cciR | C6-HSL receptor | Increased 12.5-fold in shvR mutant | Burkholderia cenocepacia | qRT-PCR | [7] |
Experimental Protocols
Quantification of this compound by HPLC-MS
This protocol describes the extraction and quantification of C8-HSL from bacterial culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry.
Workflow for C8-HSL quantification by HPLC-MS.
Methodology:
-
Sample Preparation:
-
Grow bacterial cultures to the desired cell density.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant, typically twice with an equal volume of acidified ethyl acetate.
-
Combine the organic phases and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., acetonitrile (B52724)/water).
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the components of the extract using a gradient of acetonitrile and water, both typically containing a small amount of formic acid to improve ionization.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Detect and quantify C8-HSL using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting the specific mass-to-charge ratio (m/z) of C8-HSL.
-
Generate a standard curve using known concentrations of pure C8-HSL to accurately quantify the amount in the bacterial extract.
-
Electrophoretic Mobility Shift Assay (EMSA) for CepR-DNA Binding
This protocol details the steps to investigate the binding of the CepR-C8-HSL complex to its target DNA sequence (cep box).[8][9][10][11]
Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the promoter region of a target gene containing the cep box.
-
Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe, purified CepR protein, and C8-HSL in a suitable binding buffer.
-
Include appropriate controls, such as a reaction without CepR, a reaction without C8-HSL, and a competition reaction with an excess of unlabeled probe.
-
Incubate the reactions at room temperature to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
-
Detection:
-
After electrophoresis, transfer the DNA from the gel to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).
-
Visualize the bands. A "shifted" band, which migrates slower than the free probe, indicates the formation of a CepR-C8-HSL-DNA complex.
-
Isothermal Titration Calorimetry (ITC) for CepR-C8-HSL Binding Affinity
This protocol provides a general framework for determining the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between CepR and C8-HSL.[11][12][13][14][15][16][17][18]
Methodology:
-
Sample Preparation:
-
Purify the CepR protein to a high degree of purity.
-
Prepare a concentrated solution of C8-HSL.
-
Dialyze the protein and dissolve the C8-HSL in the same buffer to minimize heat of dilution effects. Degas both solutions before use.
-
-
ITC Experiment:
-
Load the purified CepR protein into the sample cell of the ITC instrument.
-
Load the C8-HSL solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of C8-HSL are injected into the CepR solution. The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of C8-HSL to CepR.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated from these values.
-
Conclusion
This compound is a pivotal autoinducer that governs the expression of a wide array of genes in many Gram-negative bacteria, significantly impacting their behavior and virulence. Understanding the intricacies of C8-HSL-mediated gene regulation, supported by robust quantitative data and detailed experimental protocols, is crucial for the development of novel anti-virulence strategies that target bacterial communication. This technical guide provides a foundational resource for researchers and drug development professionals aiming to explore and exploit the vulnerabilities within these sophisticated signaling networks.
References
- 1. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing in Burkholderia cepacia: identification of the LuxRI homologs CepRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of genes regulated by the cepIR quorum-sensing system in Burkholderia cenocepacia by high-throughput screening of a random promoter library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct binding of the quorum sensing regulator CepR of Burkholderia cenocepacia to two target promoters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. The Burkholderia cenocepacia LysR-Type Transcriptional Regulator ShvR Influences Expression of Quorum-Sensing, Protease, Type II Secretion, and afc Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturation mutagenesis of a CepR binding site as a means to identify new quorum-regulated promoters in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. edepot.wur.nl [edepot.wur.nl]
Preliminary Studies on N-Octanoyl-L-homoserine Lactone Effects on Host Cells: A Technical Guide
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules primarily utilized by Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.[1][2] N-Octanoyl-L-homoserine lactone (C8-HSL) is a specific, small, diffusible AHL involved in regulating virulence and other metabolic processes in various bacteria.[3] Beyond their role in bacterial communication, there is growing evidence that AHLs, including C8-HSL, engage in "inter-kingdom signaling," directly influencing the behavior and response of eukaryotic host cells.[4][5] This interaction is of significant interest to researchers and drug development professionals as it can modulate host immune responses, cell viability, and other physiological processes, presenting potential therapeutic targets. This guide provides a technical overview of preliminary findings on the effects of C8-HSL on host cells, detailing experimental data, protocols, and associated cellular pathways.
Data Presentation
The quantitative effects of this compound on host cells are summarized below, focusing on cytotoxicity and immunomodulatory activity.
Table 1: Cytotoxicity of C8-HSL on Host Cells
| Cell Type | Compound | Concentration Range | Assay | Outcome | Source |
| Dendritic Cells (DC 2.4) | C8-HSL Microparticles (MPs) | 20 µg/mL - 500 µg/mL | MTT | Non-cytotoxic; no significant decrease in cell viability observed. | [6][7][8] |
Table 2: Immunomodulatory Effects of C8-HSL on Host Cells
| Cell Type | Compound/Stimulus | Concentration | Measurement | Outcome | Source |
| Dendritic Cells (DC 2.4) | C8-HSL Microparticles (MPs) | 60 µg/mL | Nitric Oxide (NOˑ) Release | Significant increase in NOˑ release, comparable to FDA-approved adjuvants (alum, MF59, CpG). | [6][8] |
| Dendritic Cells (DC 2.4) | C8-HSL MPs + Antigens (CFA, PA, Measles, Zika) | 60 µg/mL | Nitric Oxide (NOˑ) Release | Significantly higher NOˑ release compared to antigens alone, indicating an adjuvant effect. | [6][8] |
Note: While this guide focuses on C8-HSL, related long-chain AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) have been shown to modulate pro- and anti-inflammatory cytokines, such as suppressing TNF-α and amplifying IL-10 in macrophages.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and understanding of the presented data.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol is adapted from studies assessing the cytotoxicity of C8-HSL microparticles on dendritic cells.[6][7][8]
-
Cell Seeding: Seed Dendritic 2.4 cells (DCs) into a 96-well plate at a density of 3.5 × 10⁵ cells per well.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they adhere and reach the desired confluency.
-
Treatment Preparation: Prepare a stock solution of C8-HSL or C8-HSL microparticles in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 20 µg/mL to 500 µg/mL) in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL/well of the medium containing the various concentrations of C8-HSL. Include appropriate controls:
-
Negative Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 50 µL/well DMSO) to induce cell death.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability). It is important to note that the MTT assay measures metabolic activity, which is an indicator of cell viability. A decrease in viability could be due to cytotoxicity (cell death) or cytostatic effects (reduced proliferation).[11]
Protocol 2: In Vitro Immunostimulatory Potential via Griess Assay for Nitric Oxide
This protocol is based on studies evaluating the adjuvant potential of C8-HSL by measuring nitric oxide release from dendritic cells.[6][8]
-
Cell Seeding: Seed Dendritic 2.4 cells into a 48-well plate and culture overnight.
-
Treatment: Expose the cells to the test articles. For example:
-
Negative Control: Cells only.
-
Positive Control: Lipopolysaccharide (LPS) at 50 µg/mL.
-
Test Article: C8-HSL microparticles at a specified dose (e.g., 60 µg/mL).
-
Combination: C8-HSL MPs combined with specific antigens.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh before use: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: In a separate 96-well plate, mix equal volumes (e.g., 50 µL) of the collected supernatant and the freshly prepared Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The intensity of the color, which results from a diazotization reaction, is proportional to the nitrite (B80452) concentration in the sample.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Mandatory Visualization
Diagrams of Pathways and Workflows
References
- 1. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-Octanoyl-L-homoserine lactone: An Application Note for Researchers
Abstract
N-Octanoyl-L-homoserine lactone (C8-HSL) is a crucial quorum-sensing signal molecule in many Gram-negative bacteria, playing a significant role in regulating virulence, biofilm formation, and other collective behaviors. The availability of synthetically produced C8-HSL is essential for research into bacterial communication and the development of novel antimicrobial strategies. This application note provides a detailed protocol for the laboratory synthesis of this compound, a summary of relevant quantitative data, and visual diagrams of the synthesis workflow and the canonical quorum-sensing pathway in which it participates.
Introduction
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.[1][2][3] In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs).[1][2] These signaling molecules are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators to modulate the expression of target genes.[3][4] this compound (C8-HSL) is a member of the AHL family and is involved in the regulation of various processes, including virulence factor production and biofilm maturation.[2] The ability to synthesize C8-HSL in the laboratory is fundamental for studying these pathways and for screening for quorum sensing inhibitors. This document outlines a robust protocol for the chemical synthesis of C8-HSL.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and other relevant N-acyl-homoserine lactones, providing a benchmark for expected outcomes.
| Product | Synthesis Method | Reagents | Yield (%) | Purity (%) | Reference |
| This compound | Schotten-Baumann | L-homoserine lactone hydrobromide, Octanoyl chloride, Sodium bicarbonate | 97 | >99 | Hodgkinson et al. (adapted) |
| N-Hexanoyl-L-homoserine lactone | EDC Coupling | L-homoserine lactone hydrobromide, Hexanoic acid, EDC, DMAP | 86 | >95 | ACS Omega 2024 |
| N-Decanoyl-L-homoserine lactone | EDC Coupling | L-homoserine lactone hydrobromide, Decanoic acid, EDC, DMAP | 79 | >95 | ACS Omega 2024 |
Experimental Protocols
This section details the methodology for the synthesis of this compound based on the Schotten-Baumann reaction conditions.
Materials and Reagents
-
L-homoserine lactone hydrobromide
-
Octanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. To this, add an equal volume of dichloromethane to create a biphasic system.
-
Acylation: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add octanoyl chloride (1.1 eq) dropwise to the reaction mixture over a period of 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the synthesis workflow and the biological signaling pathway of this compound.
Caption: Synthesis workflow for this compound.
Caption: N-Acyl Homoserine Lactone mediated quorum sensing pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
Detecting N-Octanoyl-L-homoserine lactone in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in quorum sensing (QS), a cell-to-cell communication system used by many Gram-negative bacteria to coordinate gene expression in a population density-dependent manner.[1] This signaling molecule is integral to the regulation of various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately detect and quantify C8-HSL in bacterial cultures is crucial for understanding bacterial pathogenesis, screening for QS inhibitors, and developing novel antimicrobial strategies.
These application notes provide detailed protocols for three common and effective methods for the detection and quantification of C8-HSL: Thin-Layer Chromatography (TLC) coupled with a biosensor, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and whole-cell biosensor assays.
Signaling Pathway: The LuxI/R Quorum Sensing Circuit
The canonical signaling pathway for C8-HSL involves a LuxI-type synthase and a LuxR-type transcriptional regulator. The LuxI homolog synthesizes C8-HSL from S-adenosylmethionine (SAM) and octanoyl-acyl carrier protein (octanoyl-ACP). As the bacterial population density increases, C8-HSL accumulates in the extracellular environment. Once a threshold concentration is reached, C8-HSL diffuses back into the cells and binds to the LuxR-type receptor. This C8-HSL/LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating their transcription. This often includes the gene for the LuxI-type synthase, creating a positive feedback loop.[2][3]
Figure 1: The LuxI/R-type quorum sensing signaling pathway for C8-HSL.
Quantitative Data Summary
The choice of detection method often depends on the required sensitivity, specificity, and throughput. The following table summarizes the quantitative performance parameters for the described methods.
| Parameter | HPLC-MS/MS | TLC-Biosensor (A. tumefaciens) | Whole-Cell Biosensor (C. violaceum CV026) |
| Detection Limit | 0.1 - 5 ng/mL[4] | ~30 pmol[5] | Inducible by C4-C8 HSLs[6] |
| Linearity Range | 1 - 1000 ng/mL[4] | Semi-quantitative | Qualitative/Semi-quantitative |
| Specificity | High (based on mass-to-charge ratio) | Moderate (responds to a range of AHLs)[7] | Moderate (responds to C4-C8 HSLs)[8] |
| Throughput | Moderate | High | High |
| Equipment Cost | High | Low | Low |
Experimental Protocols
Method 1: Thin-Layer Chromatography (TLC) with Agrobacterium tumefaciens Biosensor
This method combines the separation of AHLs by TLC with sensitive detection using an engineered Agrobacterium tumefaciens strain that produces a detectable signal (e.g., β-galactosidase activity) in the presence of AHLs.[9]
References
- 1. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-Octanoyl-L-homoserine lactone (C8-HSL) from Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is integral to the formation and maturation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). The ability to accurately extract and quantify C8-HSL from biofilms is crucial for understanding bacterial communication, biofilm development, and for the screening and development of novel anti-biofilm therapeutics. These application notes provide a detailed protocol for the extraction of C8-HSL from bacterial biofilms for subsequent analysis.
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
The bacterium Pseudomonas aeruginosa is a well-studied model organism for quorum sensing and biofilm formation. It possesses a complex and hierarchical quorum-sensing network, primarily composed of the las and rhl systems. The las system, which is at the top of the hierarchy, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system, which is regulated by the las system, produces and responds to N-butanoyl-L-homoserine lactone (C4-HSL). While these are the primary signaling molecules, P. aeruginosa is known to produce a variety of other N-acyl homoserine lactones (AHLs), including C8-HSL, which can also influence gene expression and biofilm formation.[1][2]
References
Application Notes and Protocols for C8-HSL-Induced Gene Expression in Recombinant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The C8-HSL molecule, a member of the N-acyl-homoserine lactone (AHL) family, diffuses across the bacterial cell membrane and, upon reaching a critical concentration, binds to a cognate LuxR-type transcriptional activator protein. This complex then typically binds to a specific DNA sequence, known as a lux box, located in the promoter region of target genes, thereby activating their transcription.[2] This tightly regulated and titratable system has been harnessed in synthetic biology and biotechnology to control gene expression in recombinant bacteria, offering a versatile tool for protein production, metabolic engineering, and the study of gene function.
These application notes provide a comprehensive guide to utilizing C8-HSL for inducing gene expression in recombinant bacteria, particularly Escherichia coli. The protocols and data presented herein are intended to assist researchers in the successful implementation and optimization of this inducible system.
Principle of the C8-HSL Inducible System
The C8-HSL inducible system is based on the interaction between C8-HSL and a LuxR-type protein. In the absence of C8-HSL, the LuxR homolog is often unstable or in an inactive conformation. When C8-HSL enters the cell, it binds to the N-terminal ligand-binding domain of the LuxR protein, causing a conformational change that promotes protein stabilization and dimerization. This activated LuxR/C8-HSL complex then recognizes and binds to the lux box in the target promoter, recruiting RNA polymerase and initiating the transcription of the downstream gene of interest.
A significant advantage of this system is the ability to fine-tune gene expression levels by varying the concentration of exogenously added C8-HSL. Furthermore, through protein engineering, variants of LuxR have been developed with altered sensitivity and specificity for different AHLs, including C8-HSL. Notably, some LuxR variants exhibit a dramatically increased sensitivity to C8-HSL, allowing for robust induction at lower concentrations.[3] For instance, the LuxR-G2E variant has been shown to be as sensitive to C8-HSL as the wild-type LuxR is to its native ligand, 3-oxohexanoyl-homoserine lactone (3OC6HSL).[4]
Data Presentation
The following tables summarize quantitative data on the dose-response of different LuxR variants to C8-HSL, providing a basis for selecting appropriate induction conditions.
Table 1: Dose-Response of Wild-Type and Engineered LuxR Variants to C8-HSL
| LuxR Variant | Inducer (HSL) | EC50 (nM)¹ | Fold Induction | Reporter System | Host Organism | Reference |
| Wild-Type LuxR | C8-HSL | ~20,000 | Low | Luminescence | E. coli | Collins et al., 2005 |
| LuxR-G2E | C8-HSL | ~20 | High | Luminescence | E. coli | Collins et al., 2006 |
| LuxR Variant A | C8-HSL | Not specified | High | Luminescence | E. coli | Gerhardt et al., 2015[5] |
| LuxR Variant B | C8-HSL | Not specified | High | Luminescence | E. coli | Gerhardt et al., 2015[5] |
¹EC50 (Half maximal effective concentration) is the concentration of inducer that produces 50% of the maximal response.
Table 2: Luminescence Response of Different LuxR Variants to Varying C8-HSL Concentrations
| C8-HSL Concentration (nM) | LuxRMJ1 Luminescence (arbitrary units) | LuxRES114 Luminescence (arbitrary units) | LuxRA Luminescence (arbitrary units) | LuxRB Luminescence (arbitrary units) |
| 0 | ~1 | ~1 | ~1 | ~1 |
| 1 | ~1 | ~1 | ~10 | ~100 |
| 10 | ~1 | ~1 | ~100 | ~1000 |
| 100 | ~2 | ~2 | ~1000 | ~8000 |
| 1000 | ~5 | ~5 | ~8000 | ~10000 |
| 10000 | ~10 | ~10 | ~10000 | ~10000 |
Data adapted from Gerhardt et al., 2015, showing the differential response of various LuxR variants to C8-HSL.[5]
Mandatory Visualizations
Signaling Pathway
Caption: C8-HSL signaling pathway for induced gene expression.
Experimental Workflow
Caption: General workflow for C8-HSL-induced gene expression.
Experimental Protocols
Protocol 1: Preparation of C8-HSL Stock Solution
Materials:
-
This compound (C8-HSL) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the lyophilized C8-HSL powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of C8-HSL in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.27 mg of C8-HSL (Molecular Weight: 227.30 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Induction of Gene Expression in a Liquid Culture of E. coli
Materials:
-
E. coli strain containing the LuxR-based expression vector with the gene of interest under a lux promoter.
-
Luria-Bertani (LB) broth (or other suitable growth medium)
-
Appropriate antibiotic for plasmid maintenance
-
C8-HSL stock solution (from Protocol 1)
-
Incubator shaker
-
Spectrophotometer
-
Sterile culture tubes or flasks
Procedure:
-
Starter Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB broth containing the appropriate antibiotic.
-
Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
Main Culture: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic in a suitable culture flask.
-
Growth to Mid-Log Phase: Incubate the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-exponential phase (typically an OD600 of 0.4-0.6).
-
Induction:
-
Prepare serial dilutions of the C8-HSL stock solution in LB medium to achieve the desired final concentrations. Refer to Table 1 and Table 2 for guidance on effective concentration ranges.
-
Add the diluted C8-HSL to the culture. For a negative control, add an equivalent volume of DMSO.
-
-
Protein Expression: Continue to incubate the culture under the desired conditions for protein expression. This may be for 3-6 hours at 37°C for rapid expression or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Analysis: Analyze the induced gene expression. This can be done by measuring a reporter signal (e.g., fluorescence for GFP-tagged proteins) or by analyzing the total cell lysate via SDS-PAGE and Western blotting for the protein of interest.
Protocol 3: Green Fluorescent Protein (GFP) Reporter Assay for C8-HSL Induction
This protocol is designed to quantify the induction of a GFP reporter gene under the control of a C8-HSL inducible promoter.
Materials:
-
E. coli strain transformed with a plasmid containing a LuxR-variant and a lux-promoter-driven GFP reporter gene.
-
LB broth with the appropriate antibiotic.
-
C8-HSL stock solution (10 mM in DMSO).
-
96-well black, clear-bottom microplates.
-
Plate reader capable of measuring absorbance at 600 nm and fluorescence (Excitation: ~485 nm, Emission: ~515 nm for standard GFP).
Procedure:
-
Prepare an overnight culture of the reporter strain as described in Protocol 2, steps 1 and 2.
-
Dilute the overnight culture 1:100 in fresh LB broth with the appropriate antibiotic.
-
Prepare a serial dilution of C8-HSL in LB broth in a separate 96-well plate to create a range of induction concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Also include a DMSO-only control.
-
In a black, clear-bottom 96-well plate, add 100 µL of the diluted E. coli culture to each well.
-
Add 100 µL of the corresponding C8-HSL dilution to each well, resulting in the final desired inducer concentrations.
-
Incubate the plate in a plate reader with shaking at 37°C.
-
Measure OD600 and GFP fluorescence at regular intervals (e.g., every 15-30 minutes) for several hours (e.g., 6-8 hours).
-
Data Analysis:
-
Subtract the background fluorescence from a well containing only LB medium.
-
Normalize the fluorescence signal by the cell density (Fluorescence/OD600).
-
Plot the normalized fluorescence as a function of the C8-HSL concentration to generate a dose-response curve.
-
Troubleshooting and Optimization
-
Low or No Induction:
-
Verify the plasmid construct: Ensure the LuxR gene is expressed and the lux box sequence is correct in the promoter of your gene of interest.
-
Check C8-HSL integrity: C8-HSL can degrade over time, especially with repeated freeze-thaw cycles. Use fresh aliquots of the stock solution.
-
Optimize C8-HSL concentration: The optimal concentration can vary depending on the LuxR variant, promoter strength, and host strain. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Increase incubation time: Some proteins may require a longer induction period for detectable expression.
-
-
High Basal Expression (Leaky Expression):
-
Use a tighter promoter: Some lux promoters may have a higher basal activity. Consider using a promoter with a lower background expression.
-
Employ a more specific LuxR variant: Some engineered LuxR variants may exhibit lower activity in the absence of the inducer.
-
Lower the plasmid copy number: High copy number plasmids can lead to a higher concentration of the LuxR protein, which may result in leaky expression.
-
-
Insoluble Protein (Inclusion Bodies):
-
Lower the induction temperature: Inducing at a lower temperature (e.g., 18-25°C) can slow down protein synthesis and promote proper folding.
-
Reduce the C8-HSL concentration: A lower level of induction can decrease the rate of protein production, potentially improving solubility.
-
Co-express chaperones: The co-expression of molecular chaperones can assist in the proper folding of the recombinant protein.
-
Use a solubility-enhancing fusion tag: Fusing the protein of interest to a highly soluble protein (e.g., MBP, GST) can improve its solubility.
-
Conclusion
The C8-HSL inducible gene expression system offers a powerful and tunable method for controlling protein production in recombinant bacteria. By understanding the underlying principles and carefully optimizing experimental conditions, researchers can achieve precise control over gene expression for a wide range of applications in molecular biology, synthetic biology, and drug development. The use of engineered LuxR variants with enhanced sensitivity to C8-HSL further expands the utility and precision of this valuable tool.
References
- 1. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-Octanoyl-L-homoserine lactone in Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL plays a crucial role in regulating various physiological processes, most notably biofilm formation and the expression of virulence factors in a range of Gram-negative bacteria. The ability of C8-HSL to modulate these processes makes it a valuable tool for researchers studying bacterial pathogenesis, developing anti-biofilm strategies, and investigating microbial ecology. This document provides detailed application notes and protocols for utilizing C8-HSL in biofilm formation studies.
Data Presentation: Quantitative Effects of C8-HSL on Biofilm Formation
The influence of C8-HSL on biofilm formation has been quantified in several bacterial species. The following table summarizes key findings from various studies, highlighting the diverse effects of C8-HSL on biofilm characteristics.
| Bacterial Species | C8-HSL Concentration | Effect on Biofilm | Quantitative Data | Reference |
| Pseudoalteromonas galatheae | 200 µM | Increased biofilm formation | Biomass: 1.5 (±0.2) vs 0.8 (±0.1) (arbitrary units); Mean Thickness: 25 µm (±3) vs 15 µm (±2); Surface Area: 1.2x10^5 µm² (±0.1x10^5) vs 0.8x10^5 µm² (±0.1x10^5) | [1] |
| Pseudomonas aeruginosa | Not specified | Enhanced biofilm formation | 1.88 times enhancement | [2] |
| Pseudomonas aeruginosa | 100 µM | Significant reduction in biofilm formation | ~25% reduction in biofilm biomass | [3] |
| Pseudomonas aeruginosa | 200 µM | Decreased biofilm formation | ~36.71% reduction in biofilm formation | [3] |
| Shewanella woodyi | Not specified | No significant impact on biofilm adhesion | Not specified | [4] |
| Diatom Biofilms | Not specified | Enhanced biofilm thickness | Significant increase in biomass and thickness | [1] |
Signaling Pathways Involving C8-HSL
C8-HSL is a central component of quorum sensing circuits that regulate biofilm formation. Below are diagrammatic representations of these pathways in two well-studied bacterial species, Pseudomonas aeruginosa and Burkholderia cenocepacia.
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol provides a method to quantify the effect of C8-HSL on biofilm formation in a 96-well plate format.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound (C8-HSL) stock solution (in a suitable solvent like DMSO or ethanol)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Plate reader
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into 5 mL of appropriate growth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh medium.
-
Plate Setup:
-
Prepare serial dilutions of the C8-HSL stock solution in the growth medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of DMSO or ethanol (B145695) used to dissolve C8-HSL) and a negative control (medium only).
-
Add 100 µL of the prepared C8-HSL solutions and controls to the wells of a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well. It is recommended to have at least three replicate wells for each condition.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (typically 24-72 hours).
-
Washing:
-
Carefully discard the liquid content from the wells.
-
Gently wash the wells twice with 200 µL of PBS or sterile distilled water to remove planktonic and loosely attached cells. After each wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
-
Solubilization:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 15-20 minutes with gentle shaking.
-
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 590 nm (OD590) using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
This protocol allows for the visualization of biofilm architecture and the assessment of cell viability within the biofilm in response to C8-HSL.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
C8-HSL stock solution
-
Sterile glass coverslips or chamber slides suitable for microscopy
-
Live/Dead bacterial viability kit (e.g., containing SYTO 9 and propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Growth:
-
Place sterile coverslips in a sterile petri dish or the wells of a multi-well plate.
-
Prepare the bacterial inoculum and C8-HSL solutions as described in the crystal violet assay protocol.
-
Add the bacterial suspension and C8-HSL solutions to the petri dish or wells containing the coverslips.
-
Incubate under appropriate conditions to allow biofilm formation on the coverslips.
-
-
Washing: Gently remove the coverslips from the culture medium and dip them in PBS to remove planktonic cells.
-
Staining:
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 and propidium iodide in an appropriate buffer.
-
Place the coverslips with the biofilm facing up in a new sterile dish and add a sufficient volume of the staining solution to cover the biofilm.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Mounting:
-
Gently rinse the stained coverslips with PBS to remove excess stain.
-
Mount the coverslip onto a microscope slide with a drop of mounting medium or PBS. Seal the edges if necessary.
-
-
Imaging:
-
Visualize the biofilm using a confocal laser scanning microscope.
-
Use appropriate laser excitation and emission filters for the specific fluorescent dyes (e.g., green channel for SYTO 9 and red channel for propidium iodide).
-
Acquire a series of optical sections (z-stack) through the thickness of the biofilm.
-
-
Image Analysis:
-
The acquired z-stacks can be reconstructed into a 3D image of the biofilm.
-
Use image analysis software such as COMSTAT or ImageJ to quantify various biofilm parameters, including:
-
Biomass: Total volume of the biofilm.
-
Average and maximum thickness.
-
Surface area coverage.
-
Roughness coefficient: A measure of the biofilm's heterogeneity.
-
Live/Dead cell ratio: By quantifying the volume of green versus red fluorescence.
-
-
Conclusion
This compound is an indispensable tool for investigating the intricate mechanisms of bacterial biofilm formation. The protocols and data presented here provide a framework for researchers to quantitatively and qualitatively assess the impact of C8-HSL on their bacterial systems of interest. A thorough understanding of how C8-HSL and other quorum sensing molecules regulate biofilm development is critical for the advancement of novel therapeutic strategies aimed at combating biofilm-associated infections and for harnessing the potential of microbial communities in various biotechnological applications.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of structures in biofilms formed by a Pseudomonas fluorescens isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Octanoyl-L-homoserine lactone (C8-HSL): A Versatile Tool for Investigating Interspecies Communication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C8-HSL plays a crucial role in regulating gene expression in a cell-density-dependent manner. This regulation governs a variety of physiological processes, including biofilm formation, virulence factor production, and motility.[3][4] Beyond intraspecies communication, C8-HSL is increasingly recognized as a mediator of interspecies and inter-kingdom signaling, influencing the behavior of neighboring bacterial species and even host organisms.[2][5][6] This makes C8-HSL an invaluable tool for researchers studying microbial ecology, infectious diseases, and for the development of novel anti-virulence therapies that target bacterial communication.[7]
These application notes provide a comprehensive guide to utilizing C8-HSL in research settings. Detailed protocols for key experiments, summaries of quantitative data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate the study of interspecies communication.
Data Presentation: Quantitative Effects of C8-HSL
The following tables summarize the quantitative effects of C8-HSL on various biological processes as reported in the scientific literature. These data provide a reference for designing experiments and interpreting results.
Table 1: Effect of C8-HSL on Biofilm Formation
| Bacterial Species | C8-HSL Concentration | Effect on Biofilm Formation | Reference |
| Pseudoalteromonas galatheae | 50 µM - 200 µM | Positive correlation; increased biomass and thickness. | [3] |
| Pseudomonas aeruginosa | 10⁻⁷ g/L | Increased growth rate of cells on biofilm. | [8] |
| Acinetobacter nosocomialis (anoI mutant) | Not specified | Increased biofilm development. | [9] |
Table 2: C8-HSL in Interspecies Signaling
| Interacting Species | C8-HSL Effect | Quantitative Observation | Reference |
| Vibrio fischeri -> Aeromonas sp. ARM81 lysogen | Antagonist of the phage-encoded QS receptor (LuxRARM81ld). | Inhibited cell lysis and decreased reporter output eightfold. | [1] |
| Vibrio fischeri | Inhibits luminescence at low cell densities by competing with 3-oxo-C6-HSL for LuxR. | 12 µM C8-HSL in the presence of 120 nM 3-oxo-C6-HSL showed an inhibitory effect. | [10][11] |
Table 3: Effect of C8-HSL on Host Cells
| Host Cell Type | C8-HSL Concentration | Effect | Reference |
| Dendritic Cells (DCs) | 20 µg/mL - 200 µg/mL | Non-cytotoxic. | [2] |
| Dendritic Cells (DCs) | Not specified | Comparable release of nitric oxide (NOˑ). | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions mediated by C8-HSL is crucial for understanding its role in interspecies communication. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
C8-HSL mediated interspecies communication pathway.
Workflow for Crystal Violet Biofilm Assay.
Workflow for qRT-PCR gene expression analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Crystal Violet Biofilm Assay
This protocol quantifies the ability of bacteria to form biofilms in the presence of varying concentrations of C8-HSL.[12][13][14][15][16]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain(s) of interest
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
This compound (C8-HSL) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate 5 mL of growth medium with a single colony of the bacterial strain.
-
Incubate overnight at the optimal temperature (e.g., 37°C) with agitation.[14]
-
Dilute the overnight culture 1:100 in fresh growth medium.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.
-
Add desired concentrations of C8-HSL to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not inhibit bacterial growth.
-
Include a positive control (bacteria with solvent only) and a negative control (medium only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for 24-48 hours under static conditions.[14]
-
-
Washing:
-
Carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on a paper towel.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent bacteria. Be careful not to disturb the biofilm.[16]
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well.[14]
-
Incubate at room temperature for 10-15 minutes.
-
-
Washing:
-
Discard the crystal violet solution.
-
Wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove any remaining water.
-
-
Solubilization:
-
Quantification:
-
Transfer 125-150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.[12]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the expression of target genes in response to C8-HSL.[17][18][19][20]
Materials:
-
Bacterial cultures treated with and without C8-HSL
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit (for cDNA synthesis)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference (housekeeping) genes
-
qPCR instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures to the desired optical density (e.g., mid-log phase).
-
Treat the cultures with the desired concentration of C8-HSL or solvent control for a specified period.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. Use random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target and reference genes.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)[18]
-
-
Melting curve analysis (for SYBR Green) to ensure product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.[20] Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
This compound is a powerful tool for dissecting the intricate communication networks that govern microbial communities. By employing the standardized protocols and referencing the quantitative data provided in these application notes, researchers can effectively investigate the role of C8-HSL in interspecies signaling. This knowledge is fundamental for advancing our understanding of microbial ecology and for developing innovative strategies to combat bacterial infections and manipulate microbial consortia for beneficial purposes.
References
- 1. Natural and synthetic inhibitors of a phage-encoded quorum-sensing receptor affect phage–host dynamics in mixed bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl Homoserine Lactone in Interspecies Bacterial Signaling -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. 2.5. Biofilm Assay with Crystal Violet [bio-protocol.org]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. static.igem.org [static.igem.org]
- 15. Protocols · Benchling [benchling.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for Testing C8-HSL Mediated Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying N-octanoyl-L-homoserine lactone (C8-HSL) mediated quorum sensing (QS). Detailed protocols for quantifying C8-HSL activity using reporter strains and representative data are included to facilitate research and development of novel anti-quorum sensing agents.
Introduction to C8-HSL Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). C8-HSL is a specific AHL molecule that plays a crucial role in regulating various physiological processes, including virulence factor production, biofilm formation, and motility in pathogens such as Pseudomonas aeruginosa and Burkholderia species.[1][2][3] Understanding and manipulating this signaling pathway is a key area of interest for the development of novel antimicrobial and anti-biofilm therapies.
The core components of the C8-HSL quorum sensing system are a LuxI-family synthase that produces C8-HSL and a LuxR-family transcriptional regulator that binds to C8-HSL. At low cell densities, the concentration of C8-HSL is negligible. As the bacterial population grows, C8-HSL accumulates. Once a threshold concentration is reached, C8-HSL binds to and activates its cognate LuxR-type receptor. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating their transcription.[2][3]
C8-HSL Signaling Pathway
The signaling cascade of C8-HSL mediated quorum sensing begins with the synthesis of the C8-HSL autoinducer molecule by a LuxI-type synthase. This molecule then diffuses out of the cell. As the bacterial population density increases, the extracellular concentration of C8-HSL rises. This leads to the diffusion of C8-HSL back into the bacterial cells, where it binds to a LuxR-type transcriptional regulator. The C8-HSL-LuxR complex then activates the transcription of target genes.
Experimental Protocols
Protocol 1: Quantification of C8-HSL using a Fluorescent Reporter Strain
This protocol describes the use of an E. coli biosensor strain engineered to produce a fluorescent protein (e.g., GFP) in response to C8-HSL.
Materials:
-
C8-HSL reporter strain (e.g., E. coli carrying a plasmid with a C8-HSL inducible promoter driving GFP expression)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
C8-HSL standard (Cayman Chemical or similar)
-
Test samples (e.g., bacterial culture supernatants, purified compounds)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation/Emission suitable for the fluorescent protein)
-
Incubator shaker
Procedure:
-
Prepare Reporter Culture: Inoculate a single colony of the C8-HSL reporter strain into 5 mL of LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200 rpm).
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with the antibiotic and grow to an optical density at 600 nm (OD600) of 0.1-0.2.
-
Prepare Standards and Samples: Prepare a serial dilution of the C8-HSL standard in LB broth. Typical concentration ranges to test are from 0.01 nM to 10 µM. Prepare dilutions of your test samples.
-
Assay Setup: In a 96-well microplate, add 100 µL of the subcultured reporter strain to each well.
-
Add Standards and Samples: Add 10 µL of the C8-HSL standards and test samples to the wells in triplicate. Include a negative control (e.g., sterile LB broth or the solvent used to dissolve the samples).
-
Incubation: Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measurement: Measure the fluorescence (e.g., Ex: 485 nm, Em: 520 nm for GFP) and the OD600 of each well using a microplate reader.
-
Data Analysis:
-
Subtract the blank (media only) values from all readings.
-
Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell growth.
-
Plot the normalized fluorescence as a function of C8-HSL concentration for the standards to generate a standard curve.
-
Use the standard curve to determine the C8-HSL equivalent concentration in the test samples.
-
Protocol 2: C8-HSL-Mediated Quorum Sensing Inhibition Assay
This protocol is designed to screen for compounds that inhibit C8-HSL signaling using a reporter strain.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Assay Setup: In a 96-well microplate, add 90 µL of the subcultured reporter strain to each well.
-
Add Inhibitors and C8-HSL:
-
Add 10 µL of the test inhibitor compounds at various concentrations to the wells.
-
Add 10 µL of a C8-HSL solution to each well to a final concentration that gives a sub-maximal but strong signal (e.g., determined from the standard curve in Protocol 1, often in the nM range).
-
Include positive controls (reporter cells + C8-HSL, no inhibitor) and negative controls (reporter cells, no C8-HSL, no inhibitor).
-
-
Incubation and Measurement: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis:
-
Normalize the fluorescence signal to the OD600.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (cells + C8-HSL).
-
Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The general workflow for testing C8-HSL mediated quorum sensing involves preparing the reporter strain, setting up the assay with standards and samples, incubating to allow for a response, and finally measuring the output signal.
Data Presentation
The following tables provide examples of quantitative data that can be generated from the protocols described above.
Table 1: C8-HSL Dose-Response using a GFP Reporter Strain
| C8-HSL Concentration (nM) | Mean OD600 | Mean Raw Fluorescence (RFU) | Normalized Fluorescence (RFU/OD600) | Standard Deviation (Normalized) |
| 0 (Control) | 0.452 | 150 | 332 | 25 |
| 0.1 | 0.455 | 550 | 1209 | 98 |
| 1 | 0.461 | 2500 | 5423 | 410 |
| 10 | 0.458 | 8500 | 18559 | 1230 |
| 100 | 0.460 | 15000 | 32609 | 2150 |
| 1000 | 0.457 | 15200 | 33260 | 2200 |
Table 2: Quorum Sensing Inhibition by Compound X
Assay conditions: Reporter strain induced with 10 nM C8-HSL.
| Compound X Concentration (µM) | Mean OD600 | Mean Normalized Fluorescence (RFU/OD600) | Percent Inhibition (%) | Standard Deviation (%) |
| 0 (Control) | 0.459 | 18550 | 0 | 5.2 |
| 1 | 0.462 | 16500 | 11.0 | 4.8 |
| 10 | 0.455 | 9800 | 47.2 | 6.1 |
| 50 | 0.458 | 4200 | 77.4 | 5.5 |
| 100 | 0.460 | 1900 | 89.8 | 4.9 |
Concluding Remarks
The experimental setups described provide a robust framework for the investigation of C8-HSL mediated quorum sensing. By utilizing reporter gene assays, researchers can effectively quantify C8-HSL concentrations and screen for novel inhibitors of this critical bacterial communication pathway. The detailed protocols and representative data serve as a valuable resource for scientists and drug development professionals aiming to develop new strategies to combat bacterial virulence and biofilm formation.
References
- 1. Early Activation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Octanoyl-L-homoserine lactone in Microplate Reader Assays
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to their population density.[3][4] C8-HSL, a type of N-acyl homoserine lactone (AHL), diffuses into the environment and, upon reaching a threshold concentration, interacts with intracellular receptor proteins (typically of the LuxR family) to regulate the expression of target genes.[5][6] These genes are often involved in processes such as biofilm formation, virulence factor production, and secondary metabolite synthesis.[3][7][8] The ability to accurately quantify C8-HSL is crucial for research in microbiology, drug development (particularly in the search for anti-quorum sensing and anti-virulence agents), and environmental monitoring.[3][4]
Microplate reader assays utilizing bacterial biosensors are a common, sensitive, and high-throughput method for detecting and quantifying AHLs like C8-HSL.[3][5] These biosensors are engineered bacterial strains that produce a measurable signal, such as light (bioluminescence), color (pigment production), or fluorescence, in response to specific AHLs.[5][6][9]
Signaling Pathway
The fundamental principle behind most AHL biosensors involves the activation of a reporter gene by an AHL-receptor complex. In the presence of C8-HSL, the molecule diffuses into the biosensor cell and binds to a specific LuxR-type receptor protein. This binding event induces a conformational change in the receptor, enabling it to bind to a specific DNA promoter sequence and activate the transcription of a downstream reporter gene. The resulting signal (e.g., bioluminescence, fluorescence, or a colored product) is proportional to the concentration of the C8-HSL.
Figure 1. Generalized signaling pathway of C8-HSL in a bacterial biosensor.
Experimental Protocols
This section provides detailed protocols for quantifying C8-HSL using two common bacterial biosensor systems in a microplate reader format.
Protocol 1: Bioluminescence-Based Assay using Escherichia coli Biosensor
This protocol utilizes an E. coli strain carrying a plasmid with a LuxR homolog and the luxCDABE reporter operon, which generates light in the presence of specific AHLs. An example of such a biosensor is E. coli DH5α containing the plasmid pSB401.[10]
Materials:
-
E. coli biosensor strain (e.g., DH5α with pSB401)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid maintenance (e.g., tetracycline)
-
This compound (C8-HSL) standard
-
Samples containing unknown concentrations of C8-HSL
-
Sterile 96-well white, clear-bottom microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare Biosensor Culture: Inoculate a single colony of the E. coli biosensor into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Subculture: Dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with the antibiotic. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.5-1.0.[11]
-
Prepare Standards and Samples:
-
Prepare a stock solution of C8-HSL in a suitable solvent like DMSO or acidified ethyl acetate.[1]
-
Create a serial dilution of the C8-HSL stock to generate a standard curve (e.g., ranging from 1 nM to 10 µM).
-
Prepare your unknown samples. If necessary, perform solvent extraction to isolate AHLs from bacterial culture supernatants.
-
-
Assay Setup:
-
In a 96-well white microplate, add 180 µL of the diluted biosensor culture to each well.[12]
-
Add 20 µL of your C8-HSL standards, unknown samples, or a solvent control to the respective wells. Ensure each condition is tested in triplicate.
-
-
Incubation: Incubate the plate at 30°C for 4-6 hours.[13] The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the bioluminescence (typically as Relative Light Units, RLU) using a microplate reader. It is also recommended to measure the OD600 of each well to normalize for cell growth, ensuring that any observed effects are not due to growth inhibition by the sample.[3]
-
Data Analysis:
-
Subtract the average RLU of the solvent control (blank) from all other readings.
-
Plot the normalized RLU values against the known concentrations of the C8-HSL standards to generate a standard curve.
-
Determine the concentration of C8-HSL in the unknown samples by interpolating their normalized RLU values from the standard curve.
-
Protocol 2: Colorimetric/Absorbance-Based Assay using Chromobacterium violaceum CV026
This protocol uses the mutant strain Chromobacterium violaceum CV026, which is unable to produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-to-medium chain AHLs (C4-HSL to C8-HSL).[6]
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
LB broth and agar
-
This compound (C8-HSL) standard
-
Samples containing unknown concentrations of C8-HSL
-
Sterile 96-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection capabilities (520-590 nm)
-
Ethanol (B145695) or DMSO for violacein extraction
Procedure:
-
Prepare Biosensor Culture: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of fresh LB broth to each well.
-
Add 10 µL of the overnight CV026 culture to each well.
-
Add 10 µL of C8-HSL standards, unknown samples, or a solvent control to the appropriate wells.
-
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking to allow for pigment production.[12]
-
Measurement:
-
After incubation, visually inspect the plate for purple color development.
-
To quantify violacein production, first measure the OD600 to assess bacterial growth.
-
Then, lyse the cells and extract the pigment by adding 100 µL of ethanol or DMSO to each well and mixing thoroughly.
-
Measure the absorbance of the extracted violacein at a wavelength of approximately 520 nm.[14]
-
-
Data Analysis:
-
Normalize the violacein absorbance (A520) by the cell density (OD600) for each well (A520/OD600).
-
Generate a standard curve by plotting the normalized absorbance against the C8-HSL standard concentrations.
-
Calculate the C8-HSL concentration in the unknown samples using the standard curve.
-
Data Presentation
Quantitative data from microplate reader assays should be summarized in tables for clarity and easy comparison.
Table 1: Example Data for Bioluminescence Assay
| C8-HSL Conc. (nM) | Avg. RLU | Std. Dev. | Avg. OD600 | Normalized RLU (RLU/OD600) |
| 0 (Control) | 1,520 | 150 | 0.85 | 1,788 |
| 1 | 15,800 | 1,200 | 0.84 | 18,810 |
| 10 | 125,400 | 9,800 | 0.86 | 145,814 |
| 100 | 850,600 | 65,000 | 0.85 | 1,000,706 |
| 1000 | 1,520,000 | 110,000 | 0.83 | 1,831,325 |
| Unknown Sample 1 | 450,200 | 35,000 | 0.84 | 535,952 |
| Unknown Sample 2 | 98,600 | 8,100 | 0.85 | 116,000 |
Table 2: Example Data for Colorimetric Assay
| C8-HSL Conc. (nM) | Avg. A520 | Std. Dev. | Avg. OD600 | Normalized Abs. (A520/OD600) |
| 0 (Control) | 0.052 | 0.005 | 0.92 | 0.057 |
| 10 | 0.125 | 0.011 | 0.91 | 0.137 |
| 100 | 0.488 | 0.035 | 0.93 | 0.525 |
| 1000 | 0.950 | 0.072 | 0.90 | 1.056 |
| 10000 | 1.210 | 0.095 | 0.88 | 1.375 |
| Unknown Sample 1 | 0.675 | 0.050 | 0.91 | 0.742 |
| Unknown Sample 2 | 0.230 | 0.021 | 0.92 | 0.250 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a microplate reader-based AHL quantification assay.
Figure 2. General experimental workflow for C8-HSL quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Activation of the bioluminescence of the sensor Escherichia coli strains used for detecting N-acyl-homoserine lactones in the presence of nitrofurans and NO generators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 14. researchgate.net [researchgate.net]
Synthetic N-Octanoyl-L-homoserine lactone: A Guide to Commercial Sources, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic N-Octanoyl-L-homoserine lactone (C8-HSL), a key signaling molecule in bacterial quorum sensing. This document details commercially available sources, their reported purity levels, and methodologies for its synthesis and purification. Furthermore, it offers detailed protocols for the application of C8-HSL in common experimental assays relevant to the study of quorum sensing and the development of novel therapeutics.
Commercial Sources and Purity
The selection of a high-quality source for this compound is critical for the reproducibility of experimental results. The purity of the compound can significantly impact its biological activity. Several commercial suppliers offer synthetic C8-HSL, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Product Name | CAS Number | Purity | Analytical Method |
| Cayman Chemical | This compound | 147852-84-4 | ≥98% | Not Specified[1] |
| MedChemExpress | N-Octanoyl-DL-homoserine lactone | Not Specified | 99.17% | Not Specified[2] |
| Sigma-Aldrich | This compound | 147852-84-4 | ≥96% | HPLC[3] |
| Sigma-Aldrich | N-Octanoyl-DL-homoserine lactone | 106983-30-6 | ≥97.0% | HPLC[4] |
| AdipoGen Life Sciences | This compound | 147852-84-4 | ≥98% | NMR[5] |
| Molecular Depot | This compound | Not Specified | Biotechnology Grade | Not Specified[6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acylation of L-homoserine lactone hydrobromide.
Materials:
-
L-homoserine lactone hydrobromide
-
Octanoyl chloride
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture)
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add triethylamine (approximately 2.2 equivalents) dropwise to the stirred solution to neutralize the hydrobromide and deprotonate the amine.
-
In a separate flask, prepare a solution of octanoyl chloride (approximately 1.1 equivalents) in anhydrous DCM.
-
Add the octanoyl chloride solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM or the initial elution solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 10-20% ethyl acetate in hexane, gradually increasing the polarity to 50-70% ethyl acetate.
-
Collect fractions and monitor the elution of the product using TLC. The product can be visualized on the TLC plate using a suitable stain (e.g., potassium permanganate) or by UV light if the compound is UV-active.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
-
Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.
Protocol 3: Biofilm Inhibition Assay using the Crystal Violet Method
This protocol is used to determine the effect of this compound on biofilm formation by a bacterial strain of interest.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or absolute ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the stained biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Protocol 4: Quorum Sensing Reporter Gene Assay
This protocol utilizes a biosensor strain to detect and quantify the activity of this compound. A common biosensor is Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to short-chain N-acyl homoserine lactones.
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
LB agar (B569324) plates and LB broth
-
Stock solution of this compound
-
Sterile 96-well microtiter plate or petri dishes
Procedure (Agar Plate Assay):
-
Prepare an overnight culture of C. violaceum CV026 in LB broth.
-
Prepare molten LB soft agar (0.7% agar) and cool to approximately 45-50°C.
-
Inoculate the soft agar with the overnight culture of CV026.
-
Pour the inoculated soft agar as an overlay on top of a standard LB agar plate and allow it to solidify.
-
Spot different concentrations of the this compound solution onto the surface of the agar.
-
Incubate the plate at 30°C for 24-48 hours.
-
The presence of this compound will induce the production of violacein, resulting in a purple zone around the spot. The diameter of the purple zone is proportional to the concentration of the AHL.
Procedure (Liquid Broth Assay):
-
Prepare an overnight culture of C. violaceum CV026.
-
Dilute the culture in fresh LB broth.
-
In a 96-well plate, add the diluted culture to each well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 30°C for 18-24 hours.
-
Quantify violacein production by measuring the absorbance at 585 nm after cell lysis (e.g., with DMSO) and centrifugation to remove cell debris.
Signaling Pathways and Workflows
To aid in the conceptualization of experiments, the following diagrams illustrate a typical quorum-sensing signaling pathway and a general experimental workflow.
Caption: A generalized LuxI/LuxR-type quorum sensing circuit.
Caption: A typical workflow for in vitro assays with C8-HSL.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. Methods for Measuring the Production of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Octanoyl-L-homoserine lactone (C8-HSL) in Agricultural Research: A Detailed Guide
Introduction
N-Octanoyl-L-homoserine lactone (C8-HSL) is a signaling molecule involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1][2] In the context of agriculture, C8-HSL and other N-acyl-homoserine lactones (AHLs) are gaining significant attention for their ability to modulate plant-microbe interactions, enhance plant growth, and induce resistance against a broad spectrum of pathogens.[3] This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the potential of C8-HSL in agricultural research.
Key Applications in Agriculture
C8-HSL has demonstrated significant potential in two primary areas of agricultural research:
-
Plant Growth Promotion: Short-chain AHLs, including C8-HSL, have been shown to influence plant root system architecture, leading to increased primary root growth and lateral root formation.[4][5][6] This can enhance nutrient and water uptake, ultimately promoting overall plant growth and vigor.
-
Induced Systemic Resistance (ISR): C8-HSL can "prime" the plant's immune system, leading to a more robust and rapid defense response upon pathogen attack.[3][7] This induced resistance is effective against a variety of bacterial and fungal pathogens.[4][6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of C8-HSL and related AHLs on plant growth and disease resistance as reported in various studies.
Table 1: Effect of AHLs on Plant Growth Parameters
| Plant Species | AHL Compound | Concentration (µM) | Observed Effect | Reference |
| Arabidopsis thaliana | C8-HSL | Not Specified | Increased root length | [5] |
| Arabidopsis thaliana | C6-HSL, 3OC6-HSL, 3OC8-HSL | Not Specified | Promotes primary root growth | [4][6] |
| Arabidopsis thaliana | C10-HSL | Not Specified | Inhibits primary root growth, promotes lateral root and root hair formation | [4][6] |
| Mung Bean | oxoC10-HSL | Not Specified | Activates auxin-induced adventitious root formation | [8] |
Table 2: Effect of AHLs on Induced Systemic Resistance
| Plant Species | Pathogen | AHL Compound | Concentration (µM) | Observed Effect | Reference |
| Arabidopsis thaliana | Pectobacterium carotovorum ssp. carotovorum (Pcc) | 3OC8-HSL | 10 | Enhanced resistance, reduced bacterial proliferation | [4][6] |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 3OC8-HSL | 10 | Enhanced resistance | [7] |
| Tomato | Leaf pathogens | N-hexanoyl-L-homoserine lactone (HHL) | Not Specified | Increased resistance | [9] |
| Arabidopsis thaliana | Golovinomyces orontii | C12- and C14-HSL | Not Specified | Induced systemic resistance | [8] |
| Barley (Hordeum vulgare) | Blumeria graminis f. sp. hordei | C12- and C14-HSL | Not Specified | Induced systemic resistance | [8] |
Signaling Pathways
C8-HSL-mediated plant responses involve complex signaling pathways that often crosstalk with the plant's own hormonal signaling.
Induced Systemic Resistance Pathway
C8-HSL priming for disease resistance is often mediated through the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[4][7] Upon pathogen challenge in a primed plant, there is a more rapid and robust activation of these defense pathways.
Plant Growth Promotion Pathway
The influence of C8-HSL on root development is linked to the auxin signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of C8-HSL on plant growth and disease resistance.
Protocol 1: In Vitro Plant Growth Promotion Assay
This protocol details the steps to evaluate the effect of C8-HSL on the root development of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound (C8-HSL)[1]
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Petri dishes (9 cm)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of bleach solution and vortex for 10 minutes.
-
Pellet the seeds and wash them five times with sterile water.
-
Resuspend the seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of C8-HSL Plates:
-
Prepare MS agar medium according to the manufacturer's instructions. Autoclave and cool to approximately 50-60°C.
-
Prepare a stock solution of C8-HSL in a suitable solvent (e.g., DMSO or ethanol) and filter-sterilize.
-
Add the C8-HSL stock solution to the molten MS agar to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Ensure the solvent concentration is consistent across all treatments, including the control.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Pipette the stratified seeds onto the surface of the MS agar plates.
-
Seal the plates with parafilm and place them vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), remove the plates and photograph them.
-
Measure the primary root length and count the number of lateral roots for at least 20 seedlings per treatment.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Induced Systemic Resistance Assay in a Hydroponic System
This protocol describes how to assess the ability of C8-HSL to induce systemic resistance in Arabidopsis thaliana against the bacterial pathogen Pectobacterium carotovorum.[4][6]
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Hydroponic system (e.g., rockwool cubes in a nutrient solution)
-
Hoagland solution or other suitable nutrient solution
-
This compound (C8-HSL)
-
Pectobacterium carotovorum ssp. carotovorum (Pcc)
-
Spectrophotometer
-
Sterile 10 mM MgCl₂
-
Spray bottle
-
Homogenizer
-
LB agar plates
Procedure:
-
Plant Growth:
-
Grow Arabidopsis plants in a hydroponic system until they are 4-5 weeks old.
-
-
C8-HSL Treatment:
-
Pathogen Inoculation:
-
Grow Pcc in liquid LB medium overnight at 28°C.
-
Harvest the bacterial cells by centrifugation, wash them with sterile 10 mM MgCl₂, and resuspend them in 10 mM MgCl₂ to an OD₆₀₀ of 0.2 (approximately 1 x 10⁸ CFU/mL).
-
Spray-inoculate the leaves of both C8-HSL-treated and control plants until runoff.[4][6]
-
-
Disease Assessment:
-
Incubate the inoculated plants under high humidity.
-
At 24-48 hours post-inoculation, visually assess and photograph the disease symptoms (e.g., lesion size, tissue maceration).[4][6]
-
To quantify bacterial proliferation, collect leaf discs of a known area, homogenize them in 10 mM MgCl₂, serially dilute the homogenate, and plate on LB agar.
-
Count the colony-forming units (CFU) after incubation at 28°C to determine the bacterial population size in the leaf tissue.
-
-
Data Analysis:
-
Compare the disease symptoms and bacterial counts between the C8-HSL-treated and control plants using appropriate statistical tests.
-
Concluding Remarks
This compound presents a promising avenue for the development of novel agricultural products that can enhance crop productivity and resilience. The protocols and data presented here provide a solid foundation for researchers to further investigate the mechanisms and applications of C8-HSL in a variety of plant species and agricultural settings. Further research is warranted to optimize application methods and explore the full potential of this fascinating signaling molecule.
References
- 1. This compound - CAS-Number 147852-84-4 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Octanoyl-L-homoserine lactone (C8-HSL) for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octanoyl-L-homoserine lactone (C8-HSL) in various bioassays.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for dissolving C8-HSL?
The recommended solvents for dissolving C8-HSL are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] The solubility in these solvents is approximately 20-30 mg/ml.[1][2][3] It is strongly advised to avoid using ethanol (B145695) or methanol, as these solvents can open the lactone ring, rendering the molecule inactive.[1][2][4] For aqueous buffers, it is best to first dissolve C8-HSL in DMSO and then dilute it with the desired buffer.[2] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml.[2] Aqueous solutions of C8-HSL are not recommended for storage for more than one day.[2]
2. What is a typical effective concentration range for C8-HSL in bioassays?
The effective concentration of C8-HSL is highly dependent on the specific biological system and the response being measured. Below is a summary of concentrations used in various studies:
| Application / Organism | Effective Concentration Range | Notes |
| Chromobacterium violaceum (CviR activation) | EC50 = 30 nM | C8-HSL acts as a partial agonist, inducing only half the maximal gene expression compared to the native C6-HSL.[5] |
| Agrobacterium tumefaciens (TraR activation) | 1-2 nM (for 3-oxo-C8-HSL) | While not C8-HSL, this demonstrates the high sensitivity of some LuxR-type receptors to similar AHLs.[6] |
| Plant Defense Priming (Arabidopsis) | > 0.5 µM | Concentrations below 0.5 µM did not significantly reduce pathogen titer.[7] |
| Cell-Free Bioassay Optimization | 1 µM | This concentration was used as a standard for optimizing assay conditions.[8] |
| Vibrio fischeri (lux gene activation) | Weak activator | Can act as both a weak activator and a repressor of bioluminescence depending on the presence of 3OC6HSL.[9] |
3. How stable is C8-HSL in culture media?
The stability of C8-HSL, like other N-acyl-homoserine lactones (AHLs), is significantly influenced by the pH of the medium. The lactone ring is susceptible to hydrolysis under alkaline conditions (a process called lactonolysis), which inactivates the molecule.[10][11] AHLs are more stable in neutral or acidic aqueous solutions.[10] The stability of the AHL molecule also increases with the length of the N-acyl side chain.[11] It is crucial to consider the pH of your culture medium, especially during long incubation periods, as bacterial metabolism can alter the local pH.
4. Can C8-HSL be degraded by bacteria in my bioassay?
Yes, some bacteria have the ability to degrade AHLs, which can interfere with your bioassay. This degradation can occur through two primary mechanisms: enzymatic cleavage of the amide bond by AHL acylases or hydrolysis of the lactone ring by AHL lactonases.[12] For instance, Pseudomonas aeruginosa can degrade AHLs with acyl side chains of eight carbons or longer.[12] If you suspect AHL degradation is occurring, you may need to use a mutant strain deficient in AHL degradation or add fresh C8-HSL during the experiment.
Troubleshooting Guides
Issue 1: No or low signal in my quorum sensing reporter strain.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Used | Ensure C8-HSL was dissolved in DMSO or DMF, not ethanol or methanol, to prevent lactone ring opening.[1][2][4] |
| Degradation of C8-HSL | Check the pH of your media; if it is alkaline, consider buffering it to a neutral or slightly acidic pH.[10][11] Prepare fresh C8-HSL solutions for each experiment. |
| Suboptimal C8-HSL Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific reporter strain and conditions. The required concentration can range from nM to µM.[5][7] |
| Bacterial Degradation of C8-HSL | If using a bacterial strain known to produce AHL-degrading enzymes, consider using a mutant strain or a cell-free assay system.[12] |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. For cell-free assays, ensure the protein concentration and pH are optimal.[8][13] |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Recommended Solution |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is at a level that does not affect your biological system. Run a solvent-only control. |
| Contamination of C8-HSL Stock | Your C8-HSL stock may be contaminated with other AHLs. Verify the purity of your C8-HSL using analytical methods like HPLC or mass spectrometry if possible. |
| Plate Reader Settings | Ensure you are using the correct wavelength for absorbance or fluorescence readings as specified in your assay protocol. |
| Pipetting Errors | Inconsistent pipetting can lead to variability. Ensure proper mixing in each well and avoid introducing bubbles. |
Experimental Protocols
Protocol 1: Preparation of C8-HSL Stock Solution
-
Weigh out the desired amount of crystalline C8-HSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the C8-HSL is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Whole-Cell Reporter Bioassay
-
Grow the reporter bacterial strain overnight in the appropriate liquid medium with selective antibiotics.
-
The next day, subculture the bacteria into fresh medium and grow to the early-to-mid exponential phase.
-
Dilute the bacterial culture to a standardized optical density (e.g., OD600 of 0.1).
-
In a 96-well microplate, add the diluted bacterial culture to each well.
-
Add different concentrations of C8-HSL (and appropriate solvent controls) to the wells.
-
Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-24 hours).
-
Measure the reporter output (e.g., β-galactosidase activity, fluorescence, or luminescence) using a plate reader.
Visualizations
Caption: Workflow for a typical C8-HSL whole-cell bioassay.
References
- 1. adipogen.com [adipogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. adipogen.com [adipogen.com]
- 5. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. N-3-oxo-octanoyl-homoserine lactone-mediated priming of resistance to Pseudomonas syringae requires the salicylic acid signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Noise and crosstalk in two quorum-sensing inputs of Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hydrolysis of N-Octanoyl-L-homoserine lactone in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of N-Octanoyl-L-homoserine lactone (C8-HSL) in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of C8-HSL and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C8-HSL) and why is its stability important?
A1: this compound (C8-HSL) is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression. The integrity of the homoserine lactone ring is crucial for its biological activity. Hydrolysis of this ring renders the molecule inactive, leading to unreliable and non-reproducible experimental outcomes.
Q2: What are the main factors that cause the hydrolysis of C8-HSL?
A2: The primary factors that lead to the degradation of C8-HSL are elevated pH (alkaline conditions) and increased temperature. The presence of certain enzymes, such as lactonases and acylases, in biological samples can also degrade C8-HSL.
Q3: How should I store C8-HSL to ensure its long-term stability?
A3: For long-term storage, C8-HSL powder should be kept in a tightly sealed container at -20°C or 4°C, protected from light and moisture.[1] Under these conditions, it can be stable for at least two to four years.[1][2]
Q4: What is the best solvent for preparing a stock solution of C8-HSL?
A4: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of C8-HSL.[2] To enhance stability, it is advisable to add a small amount of glacial acetic acid (e.g., 0.2% v/v) to the DMSO.[3] Ethanol and other primary alcohols are not recommended as they can promote the opening of the lactone ring.[4]
Q5: How do I prepare aqueous working solutions of C8-HSL?
A5: Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution in your desired buffer or medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to your experimental system (typically <0.5%). Aqueous solutions of C8-HSL are less stable and should not be stored for more than a day.[4]
Q6: At what pH should I conduct my experiments with C8-HSL?
A6: To minimize hydrolysis, experiments should be performed at a pH below 7. C8-HSL is more stable in acidic to neutral conditions.[3][5] Alkaline conditions (pH > 7) will lead to rapid degradation of the molecule.[3][6]
Data Presentation
The stability of N-acyl homoserine lactones (AHLs), including C8-HSL, is significantly influenced by the length of their acyl chain, pH, and temperature. Longer acyl chains generally confer greater stability.
Table 1: Relative Hydrolysis Rates of Acyl-Homoserine Lactones at Different Temperatures. [7]
| Acyl-Homoserine Lactone | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | 1.00 | 1.00 |
| 3-oxo-C6-HSL | 0.60 | 0.71 |
| C6-HSL | 0.38 | 0.40 |
| C8-HSL | 0.25 | 0.26 |
Data normalized to the hydrolysis rate of C4-HSL.
Table 2: Estimated Half-life of C8-HSL under Different Environmental Conditions.
| Condition | pH | Temperature | Degradation Rate Constant (k) | Estimated Half-life (t½ = 0.693/k) | Reference |
| Standard | Neutral (approx. 7) | Not Specified | 0.53 hr⁻¹ | ~1.3 hours | [8] |
| Current Ocean Surface | ~8.1 | ~18°C | Faster | Shorter | [9] |
| Future Ocean Surface (Year 2100 projection) | ~7.7 | ~19°C | 45% Slower | 82% Longer | [9] |
Note: The degradation rate constant from the literature was used to calculate the half-life. The data on ocean conditions illustrates the significant impact of pH on stability.
Experimental Protocols
Protocol 1: Preparation of a Stable C8-HSL Stock Solution
Objective: To prepare a high-concentration stock solution of C8-HSL for long-term storage, minimizing the risk of hydrolysis.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
Procedure:
-
Allow the crystalline C8-HSL to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of C8-HSL in a sterile tube or vial.
-
Prepare the acidified DMSO solvent by adding glacial acetic acid to anhydrous DMSO to a final concentration of 0.2% (v/v) (e.g., 2 µL of glacial acetic acid to 998 µL of anhydrous DMSO).[3]
-
Add the acidified DMSO to the C8-HSL to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions stored at -80°C are stable for at least 6 months, while those at -20°C are stable for about a month.[10]
Protocol 2: Preparation of Aqueous C8-HSL Working Solutions
Objective: To prepare ready-to-use aqueous solutions of C8-HSL for immediate use in experiments.
Materials:
-
C8-HSL stock solution (from Protocol 1)
-
Sterile aqueous buffer or medium (pH < 7)
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the C8-HSL stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired sterile aqueous medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in your experimental setup is below the toxicity threshold for your specific cells or assay (e.g., <0.5%).
-
Use the freshly prepared working solutions immediately. Do not store aqueous solutions of C8-HSL.[4]
Mandatory Visualization
Caption: The hydrolysis pathway of this compound (C8-HSL).
Caption: Recommended experimental workflow for handling C8-HSL to prevent hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | 1. Hydrolysis of C8-HSL: The lactone ring has been opened, inactivating the molecule. 2. Improper storage: Stock solutions stored incorrectly or for too long. 3. Repeated freeze-thaw cycles: Degradation of C8-HSL in stock solutions. | 1. Prepare fresh working solutions from a new stock aliquot for each experiment. Ensure your experimental buffer has a pH below 7. 2. Verify that stock solutions are stored at -20°C or -80°C in an anhydrous solvent. 3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Precipitate forms in aqueous working solution | 1. Low solubility of C8-HSL in aqueous media. 2. High final concentration of C8-HSL. 3. Insufficient organic solvent. | 1. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. 2. Ensure the final concentration of C8-HSL does not exceed its solubility limit in your medium. 3. Vigorously vortex the solution while diluting the stock into the aqueous medium. Ensure the final DMSO concentration is sufficient for solubility but non-toxic. |
| Variability between experiments | 1. Inconsistent preparation of C8-HSL solutions. 2. Degradation of C8-HSL over the course of a long experiment. 3. Differences in experimental conditions (pH, temperature). | 1. Standardize your protocol for preparing stock and working solutions. 2. For lengthy experiments, consider adding freshly prepared C8-HSL at different time points. 3. Carefully control and monitor the pH and temperature of your experimental setup. |
| Unexpected peaks in analytical measurements (e.g., HPLC) | 1. Presence of the hydrolyzed, inactive form of C8-HSL. 2. Contamination of solvents or reagents. | 1. Compare your chromatogram to a standard of hydrolyzed C8-HSL. If present, it indicates degradation has occurred.[11] 2. Use high-purity solvents and reagents for all solution preparations and analytical runs. |
References
- 1. This compound - CAS-Number 147852-84-4 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Octanoyl-L-homoserine lactone (C8-HSL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octanoyl-L-homoserine lactone (C8-HSL).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of C8-HSL?
A1: The recommended solvent for preparing a high-concentration stock solution of C8-HSL is anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). C8-HSL is highly soluble in these organic solvents. It is advised to use a fresh, unopened bottle of DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[1] For long-term storage, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: Can I dissolve C8-HSL directly in water or aqueous buffers?
A2: Direct dissolution of C8-HSL in water or aqueous buffers is generally not recommended. Due to its long acyl chain, C8-HSL is a hydrophobic molecule with low solubility in aqueous solutions.[2] While some protocols for other shorter-chain acyl-homoserine lactones (AHLs) mention solubility in buffers like PBS at low mg/mL concentrations, these solutions are often unstable and not recommended for storage for more than a day.[3] For consistent and reproducible results, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is the best practice.
Q3: My C8-HSL precipitated when I added the DMSO stock solution to my cell culture medium. What happened and how can I prevent this?
A3: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a good organic solvent is rapidly introduced into a poor solvent (in this case, an aqueous medium). The drastic change in polarity causes the compound to aggregate and precipitate. To prevent this, it is crucial to add the DMSO stock solution to the pre-warmed aqueous medium dropwise while gently vortexing or swirling. This gradual introduction allows for better dispersion and can prevent precipitation. Additionally, ensure the final concentration of DMSO in your medium is as low as possible (ideally below 0.1%) to avoid cellular toxicity.
Q4: How stable is C8-HSL in solution?
A4: The stability of C8-HSL is significantly influenced by pH and temperature. The lactone ring of C8-HSL is susceptible to hydrolysis, especially under alkaline (basic) pH conditions, which inactivates the molecule.[2][4] This hydrolysis process is accelerated at higher temperatures.[5] Therefore, it is recommended to prepare fresh working solutions for each experiment and to maintain the pH of the experimental medium at or near neutral. Aqueous solutions of AHLs are not recommended for long-term storage.[3]
Q5: What are the typical storage conditions for solid C8-HSL and its stock solutions?
A5: Solid, powdered C8-HSL should be stored in a desiccated environment at -20°C.[4] Stock solutions of C8-HSL prepared in an anhydrous solvent like DMSO should be stored in tightly sealed vials at -20°C for short-term storage (up to a month) or at -80°C for long-term storage (up to six months).[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
Table 1: Solubility of this compound (C8-HSL) in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | May require ultrasonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | ~20-30 mg/mL | Readily soluble at this concentration. |
| Dimethylformamide (DMF) | ~25-30 mg/mL | Readily soluble. |
| DMF:PBS (pH 7.2) (1:2 mixture) | ~0.3 mg/mL | Demonstrates the significant drop in solubility when diluted into an aqueous buffer. |
| Ethanol / Methanol | Soluble | Not recommended as they can cause the opening of the lactone ring, leading to inactivation.[3] |
| Water / Aqueous Buffers | Poorly soluble | Direct dissolution is not recommended due to low solubility and potential for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of C8-HSL in DMSO
-
Preparation : Allow the vial of solid C8-HSL to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution : Add the appropriate volume of anhydrous, high-purity DMSO to the solid C8-HSL to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Mixing : Vortex the solution vigorously for 1-2 minutes until the C8-HSL is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution if needed.
-
Verification : Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage : Dispense the stock solution into small, single-use aliquots in sterile, low-binding tubes. Store these aliquots at -20°C for short-term use or at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of C8-HSL for In Vitro Assays
-
Pre-warming : Warm the required volume of your aqueous experimental medium (e.g., cell culture medium, buffer) to the experimental temperature (e.g., 37°C).
-
Dilution : While gently vortexing or swirling the pre-warmed medium, add the required volume of the C8-HSL DMSO stock solution dropwise to achieve the final desired concentration.
-
Mixing : Continue to mix the solution gently for a few moments to ensure homogeneity.
-
Final DMSO Concentration : Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5%, and ideally ≤ 0.1% for cell-based assays).
-
Immediate Use : Use the freshly prepared working solution immediately to avoid degradation or precipitation over time.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A diagram of the LuxI/LuxR quorum sensing circuit mediated by C8-HSL.
Experimental Workflow Diagram
Caption: A workflow diagram for the preparation of C8-HSL working solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C8-HSL Stock Solution Stability
Welcome to the technical support center for N-Octanoyl-L-homoserine lactone (C8-HSL). This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of C8-HSL stock solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of C8-HSL instability in solution?
A1: The primary cause of C8-HSL degradation is the hydrolysis of its lactone ring, a process known as lactonolysis.[1][2][3] This chemical breakdown is significantly influenced by pH and temperature.[1][2][4][5]
-
pH: The rate of lactonolysis is highly dependent on pH. Alkaline conditions (pH > 7) dramatically accelerate the hydrolysis of the lactone ring, which inactivates the molecule.[2][3] Stability is greater in acidic to neutral pH environments.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including lactonolysis.[1][2][4][5] Therefore, storing C8-HSL solutions at low temperatures is critical for maintaining their integrity.
Q2: What are the recommended solvents for preparing C8-HSL stock solutions?
A2: For long-term storage, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents.[6][7] C8-HSL is soluble in these organic solvents at concentrations of approximately 20 mg/mL.[6] While C8-HSL is also soluble in ethanol (B145695) and other primary alcohols, their use is not advised as they can promote the opening of the lactone ring.[6][8][9]
Q3: How should I store C8-HSL as a solid and as a stock solution?
A3:
-
Solid Form: C8-HSL supplied as a crystalline solid should be stored at -20°C.[6][7] Under these conditions, it is stable for at least four years.[6][7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of C8-HSL for more than one day due to rapid degradation.[6][9]
Q4: How can I verify the integrity of my C8-HSL stock solution?
A4: To confirm that your C8-HSL has not degraded, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the intact molecule. A significant decrease from the expected concentration would indicate degradation. Alternatively, bioassays using reporter strains that are responsive to C8-HSL can be employed to assess its biological activity, which would be diminished if the molecule has been hydrolyzed.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Step |
| Loss of biological activity in experiments. | Degradation due to improper storage. | Ensure the stock solution was stored at -20°C or below in an appropriate anhydrous solvent like DMSO.[6][7] |
| Hydrolysis in aqueous experimental medium. | Prepare fresh dilutions of C8-HSL in your experimental medium immediately before use. Avoid prolonged incubation, especially in alkaline buffers.[6] | |
| Enzymatic degradation in biological samples. | Be aware of the potential for lactonases or acylases in your experimental system which can degrade C8-HSL.[3][11] Use appropriate controls to account for this. | |
| Repeated freeze-thaw cycles. | Aliquot your stock solution into single-use volumes to minimize freezing and thawing.[10] | |
| Precipitate observed in stock solution after thawing. | Low solubility at colder temperatures. | Gently warm the solution to 37°C and vortex or sonicate to ensure the precipitate is fully redissolved before making dilutions.[10] |
| Inappropriate solvent. | Confirm that the stock solution was prepared in a recommended solvent such as DMSO or DMF.[6] |
Data Presentation
Table 1: Factors Influencing the Stability of Acyl-Homoserine Lactones (AHLs)
This table summarizes the key factors that affect the stability of AHLs, including C8-HSL. Longer acyl side chains generally confer greater stability.[1][2][4][5]
| Factor | Effect on Stability | Recommendation |
| pH | Highly unstable in alkaline conditions (pH > 7) due to rapid lactonolysis.[1][2][3] | For aqueous solutions, use buffers with a pH at or below 7. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis.[1][2][4][5] | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure of any solution to room temperature.[6][7][10] |
| Solvent | Prone to degradation in primary alcohols (e.g., ethanol). Stable in anhydrous DMSO and DMF.[6][8][9] | Use anhydrous DMSO or DMF for preparing stock solutions for long-term storage. |
| Acyl Chain Length | Longer acyl chains increase stability against hydrolysis.[1][2][4][5] | C8-HSL is more stable than AHLs with shorter acyl chains (e.g., C4-HSL, C6-HSL). |
| Enzymes | Can be degraded by lactonases and acylases.[3][11] | Be mindful of potential enzymatic activity in biological samples. |
Experimental Protocols
Protocol for Preparation of a Stable C8-HSL Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution of C8-HSL suitable for long-term storage.
Materials:
-
This compound (C8-HSL) crystalline solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Calculation: Determine the required mass of C8-HSL to achieve the desired stock solution concentration (e.g., for a 20 mg/mL stock solution, weigh out 20 mg of C8-HSL). The molecular weight of C8-HSL is 227.3 g/mol .[12]
-
Dissolution:
-
Carefully weigh the C8-HSL solid and place it into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of C8-HSL.
-
Cap the vial tightly.
-
-
Mixing:
-
Vortex the solution vigorously until the C8-HSL powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.[10]
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[10]
-
-
Storage:
-
Store the aliquots at -20°C or -80°C for long-term storage.[10]
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent used.
-
Visualizations
Caption: Degradation pathway of C8-HSL via lactonolysis.
Caption: Troubleshooting workflow for loss of C8-HSL activity.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 12. C8-HSL | 147852-84-4 [chemicalbook.com]
Technical Support Center: Refining Extraction Protocols for N-Octanoyl-L-homoserine lactone (C8-HSL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Octanoyl-L-homoserine lactone (C8-HSL) from complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C8-HSL)?
A1: this compound (C8-HSL) is a small signaling molecule involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to monitor their population density.[1][2] In many Gram-negative bacteria, C8-HSL plays a crucial role in regulating various physiological processes, including biofilm formation and virulence factor production.[2][3]
Q2: What are the primary methods for extracting C8-HSL from complex samples?
A2: The two most common methods for isolating C8-HSL and other N-acyl homoserine lactones (AHLs) are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a mature and widely used technique that employs organic solvents to partition the AHLs from the aqueous sample.[1][4] SPE is a robust method that can also be used for pre-concentration of the sample and may improve sensitivity compared to LLE.[1][5][6]
Q3: Which organic solvents are most effective for Liquid-Liquid Extraction (LLE) of C8-HSL?
A3: Dichloromethane and acidified ethyl acetate (B1210297) are considered to produce the best extraction results with nearly equivalent yields.[1] Other commonly used solvents include chloroform, ethyl ether, and hexane.[1] The choice of solvent can depend on the specific sample matrix and the polarity of the target AHLs.
Q4: How can I detect and quantify the extracted C8-HSL?
A4: Several methods are available for the detection and quantification of C8-HSL. Thin-Layer Chromatography (TLC) coupled with a biosensor is a sensitive and straightforward visual method.[1][7] For more precise quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques.[2][4][8] Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) offers high sensitivity and the ability to separate multiple AHLs in a short time.[9]
Q5: How should I properly store my C8-HSL extracts?
A5: For long-term stability, it is recommended to store the solid, dried extract at -20°C in a desiccated environment.[10] If storing as a solution, use an anhydrous aprotic solvent, and store at low temperatures to prevent degradation of the lactone ring.[10] Final extracts are often stored at -20°C until further analysis.[1][3]
Troubleshooting Guide
Issue 1: Low or No Yield of C8-HSL
Q: I performed an extraction, but my analytical results show a very low or undetectable concentration of C8-HSL. What could be the cause?
A: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Inefficient Extraction: The chosen solvent or extraction method may not be optimal for your sample matrix.
-
Solution: Ensure you are using a recommended solvent like acidified ethyl acetate or dichloromethane.[1] Perform multiple extraction steps (typically 2-3 times with equal volumes of solvent) to maximize recovery.[4][7] Consider switching from LLE to SPE, which can improve sensitivity by two- to ten-fold.[5][6]
-
-
Degradation of C8-HSL: The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), particularly at alkaline pH or elevated temperatures.[10]
-
Low Production by Bacteria: The bacterial culture may not be producing C8-HSL at a high concentration. Production levels can vary significantly based on the bacterial species, strain, and culture conditions.[3]
-
Solution: Ensure the culture has reached the stationary phase, as AHL production is density-dependent.[1] Optimize culture conditions (medium, temperature, aeration) to promote AHL production.
-
-
Sample Matrix Interference: Complex samples, such as soil or wastewater, can contain compounds that interfere with extraction and detection.
Caption: Troubleshooting logic for low C8-HSL yield.
Issue 2: Contaminated Samples and Extraneous Peaks in Analysis
Q: My chromatogram (HPLC, GC-MS) shows many extraneous peaks, making it difficult to identify and quantify C8-HSL. What should I do?
A: Extraneous peaks are typically due to impurities from the sample matrix or the extraction process itself.
-
Insufficient Purity of Solvents: Low-grade solvents can introduce contaminants.
-
Complex Sample Matrix: Environmental and biological samples are inherently complex.
-
Non-Specific Detection Method: Some detection methods may not be selective enough for complex samples.
-
Solution: Couple your chromatography with mass spectrometry (MS), specifically tandem MS (MS/MS), for highly selective and sensitive detection.[9] This allows for unambiguous identification even in complex matrices.
-
Data Presentation
Table 1: Comparison of Common Solvents for Liquid-Liquid Extraction (LLE)
| Solvent | Polarity | Typical Usage | Notes |
| Ethyl Acetate (acidified) | Medium | Widely used for AHLs.[1][7] | Acidification (e.g., 0.1-0.5% acetic acid) improves extraction efficiency.[1][8] |
| Dichloromethane | Medium | Effective for a broad range of AHLs.[1] | Considered to have yields similar to acidified ethyl acetate.[1] |
| Chloroform | Medium | Historically used for AHL extraction.[1] | Less common now due to safety and environmental concerns. |
| Hexane | Low | Used for less polar compounds.[1] | May be less effective for more polar AHLs. |
Table 2: Typical Analytical Methods and their Sensitivity
| Analytical Method | Typical Limit of Detection (LOD) / Sensitivity | Reference |
| TLC with Biosensor | Nanomolar range | [7][12] |
| HPLC-MS | High selectivity and accuracy for biological matrices | [2] |
| UHPLC-HRMS | Sufficient for detection in <16 cm³ of environmental samples | [9] |
| GC-MS (for soil) | 0.75-1.25 µg kg⁻¹ (based on a 2g soil sample) | [13] |
Signaling Pathway & Experimental Protocols
AHL-Mediated Quorum Sensing Pathway
N-acyl homoserine lactones (AHLs) like C8-HSL are synthesized by a LuxI-type synthase. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, they bind to a cytoplasmic receptor protein (LuxR-type), which then acts as a transcriptional regulator, controlling the expression of target genes.[2][4]
Caption: Generalized AHL-mediated quorum sensing pathway.
Protocol 1: Liquid-Liquid Extraction (LLE) of C8-HSL from Bacterial Culture
This protocol is adapted from methodologies described for the extraction of AHLs from culture supernatants.[3][4][7]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid
-
Anhydrous sodium or magnesium sulfate (B86663)
-
Separatory funnel, centrifuge, rotary evaporator
Procedure:
-
Culture Preparation: Grow the bacterial culture to the desired growth phase (typically stationary phase).
-
Supernatant Collection: Centrifuge the culture to pellet the bacterial cells. Carefully decant the supernatant into a clean flask.[4][7]
-
Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding glacial acetic acid (typically 0.1-0.5% v/v).[1][3]
-
First Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake the mixture vigorously for 2 minutes.[4]
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer (ethyl acetate).[4]
-
Repeat Extraction: Repeat the extraction of the aqueous layer at least one more time with an equal volume of fresh ethyl acetate to maximize recovery.[4][7]
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[4][7]
-
Solvent Evaporation: Filter the dried extract to remove the desiccant. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.[3][4]
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for subsequent analysis.[2][4]
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
Protocol 2: Solid-Phase Extraction (SPE) of C8-HSL
This protocol provides a general workflow for using a C18 SPE cartridge to clean up and concentrate AHLs from a culture supernatant.[3]
Materials:
-
Bacterial culture supernatant
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vacuum manifold
Procedure:
-
Sample Preparation: Prepare the bacterial culture supernatant as described in steps 1-2 of the LLE protocol.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, through the cartridge. Do not allow the cartridge to dry out.[3]
-
Sample Loading: Load the supernatant onto the conditioned C18 cartridge at a slow flow rate (e.g., 1-2 mL/min).[3]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar, unbound compounds.[3]
-
Elution: Elute the bound C8-HSL from the cartridge with 5 mL of methanol into a clean collection tube.[3]
-
Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of solvent for subsequent analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. vliz.be [vliz.be]
- 10. benchchem.com [benchchem.com]
- 11. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming background noise in C8-HSL detection assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N-octanoyl-L-homoserine lactone (C8-HSL) detection assays. High background noise is a common issue that can mask specific signals, leading to inaccurate and unreliable data. This guide offers solutions to frequently encountered problems to help you optimize your experiments and obtain clear, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are C8-HSL detection assays and their primary applications?
A1: C8-HSL detection assays are bioassays used to identify and quantify the presence of C8-HSL, a signaling molecule involved in bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. These assays are crucial in studying bacterial pathogenesis, biofilm formation, and for screening potential QS inhibitors as novel antimicrobial agents.
Q2: What are the most common reporter systems used in C8-HSL detection?
A2: The most prevalent reporter systems are enzymatic and protein-based. Commonly used reporters include:
-
β-galactosidase (lacZ): This enzyme catalyzes the hydrolysis of substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), producing a yellow color that can be measured by absorbance.
-
Luciferase (lux): This enzyme generates light (bioluminescence) through the oxidation of a substrate (e.g., luciferin), which is quantified using a luminometer.
-
Green Fluorescent Protein (GFP): This protein fluoresces when excited by a specific wavelength of light, and the signal is measured with a fluorometer.
Q3: What are the primary sources of high background noise in these assays?
A3: High background can stem from several factors, including:
-
Non-specific activation of the reporter system: The biosensor strain may be activated by components in the sample matrix other than C8-HSL.
-
Autofluorescence/Autoluminescence: Cellular components or media can inherently fluoresce or luminesce, contributing to the background signal.[1]
-
Reagent contamination: Contaminated buffers, media, or samples can introduce interfering substances.[2]
-
Sub-optimal assay conditions: Incorrect incubation times, temperatures, or reagent concentrations can lead to increased background.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your C8-HSL detection assays.
Issue 1: High Background in Negative Control Wells
Problem: Wells containing no C8-HSL (negative controls) show a high signal, making it difficult to distinguish from the positive signal.
| Potential Cause | Recommended Solution |
| Media Composition | For fluorescence assays, use phenol (B47542) red-free media to reduce autofluorescence.[1] Consider testing different minimal media to identify one with lower background-inducing properties. |
| Contaminated Reagents | Prepare fresh buffers and media using high-purity water. Filter-sterilize all solutions to remove potential microbial contaminants that might produce interfering substances.[2] |
| Sub-optimal Incubation Time | Reduce the incubation time. A shorter incubation may be sufficient for signal development while minimizing the accumulation of background noise. |
| Leaky Promoter in Biosensor | Characterize the basal level of reporter gene expression in your biosensor strain. If the promoter driving the reporter gene is "leaky" (i.e., has high basal activity), you may need to engineer a tighter promoter or use a different biosensor strain. |
| Cross-reactivity of Biosensor | If testing complex samples (e.g., bacterial extracts), other molecules in the sample may be non-specifically activating the LuxR-based biosensor. Run controls with individual sample components if possible. |
Issue 2: Inconsistent or High Variability Between Replicates
Problem: Replicate wells show significant variation in signal, leading to poor reproducibility and high standard deviations.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells.[3] |
| Uneven Cell Distribution | Ensure a homogenous cell suspension before plating. Mix the cell culture gently but thoroughly before aliquoting into wells. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate reagents and cells, leading to altered signals. To mitigate this, avoid using the outer wells or fill them with sterile media or water. Using a plate seal can also minimize evaporation.[4] |
| Inconsistent Incubation Conditions | Ensure uniform temperature and humidity during incubation. Variations across the incubator can affect cell growth and reporter activity. |
Issue 3: Low Signal-to-Noise Ratio
Problem: The signal from the C8-HSL-induced sample is weak and not significantly higher than the background noise.
| Potential Cause | Recommended Solution |
| Sub-optimal C8-HSL Concentration | Perform a dose-response experiment to determine the optimal concentration range for C8-HSL that provides a robust signal without saturation. |
| Insufficient Incubation Time | Increase the incubation time to allow for greater accumulation of the reporter protein. Monitor at several time points to find the optimal duration. |
| Low Biosensor Sensitivity | The LuxR protein in your biosensor may have a low affinity for C8-HSL. Consider using a biosensor with a LuxR variant that has been engineered for increased sensitivity to C8-HSL.[5][6] Increasing the expression level or gene dosage of luxR can also enhance sensitivity.[6] |
| Degradation of C8-HSL | Ensure the stability of your C8-HSL stock solution. Prepare fresh solutions and store them appropriately (typically at -20°C or -80°C). Some components in your sample or media may enzymatically degrade C8-HSL. |
| Instrument Settings | For luminescence or fluorescence assays, optimize the gain settings and integration time on the plate reader to maximize the signal without amplifying the background noise excessively.[7] |
Data Presentation: Optimizing Assay Parameters
The following tables summarize key parameters that can be optimized to improve the signal-to-noise ratio in C8-HSL detection assays.
Table 1: General Assay Optimization Parameters
| Parameter | Recommendation | Rationale |
| Plate Type | Use white, opaque plates for luminescence assays and black, clear-bottom plates for fluorescence assays.[1] | Minimizes crosstalk between wells and reduces background from scattered light. |
| Incubation Temperature | Typically 28-37°C, depending on the optimal growth temperature of the biosensor strain. | Consistent temperature ensures reproducible bacterial growth and reporter protein activity. |
| Incubation Time | Varies (e.g., 2-18 hours).[8][9] | Should be long enough to detect a signal but short enough to avoid high background. Requires empirical determination. |
| Cell Density (OD600) | Standardize the initial optical density of the bacterial culture for each experiment. | Ensures a consistent number of cells in each well, reducing variability. |
Table 2: Example of C8-HSL Concentration Effects on Reporter Output
| C8-HSL Concentration (nM) | Relative Luminescence Units (RLU) | Signal-to-Background Ratio |
| 0 (Control) | 1,500 | 1.0 |
| 1 | 5,000 | 3.3 |
| 10 | 25,000 | 16.7 |
| 100 | 150,000 | 100.0 |
| 1000 | 450,000 | 300.0 |
| 10000 | 460,000 | 306.7 |
| Note: Data are illustrative and will vary based on the specific biosensor and assay conditions. |
Experimental Protocols
Protocol 1: General Workflow for a Luminescence-Based C8-HSL Assay
-
Prepare Biosensor Culture: Inoculate a single colony of the LuxR-based biosensor strain into appropriate liquid media and grow overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh media and grow to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Assay Setup:
-
In a white, opaque 96-well plate, add your samples and C8-HSL standards at various concentrations.
-
Add the diluted biosensor culture to each well.
-
Include negative controls (media and biosensor only) and positive controls (a known concentration of C8-HSL).
-
-
Incubation: Cover the plate and incubate at the optimal temperature for a predetermined time (e.g., 4-6 hours).
-
Measurement: Measure the luminescence using a plate luminometer.
Protocol 2: β-Galactosidase Assay Using ONPG
-
Cell Lysis (if using cell extracts):
-
After incubation with C8-HSL, pellet the cells by centrifugation.
-
Resuspend the pellet in a lysis buffer (e.g., containing lysozyme (B549824) or using freeze-thaw cycles).[10]
-
Centrifuge to remove cell debris and collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
Substrate Addition:
-
Start the reaction by adding a solution of ONPG (o-nitrophenyl-β-D-galactopyranoside).[12]
-
Record the start time.
-
-
Incubation and Stopping:
-
Incubate at the reaction temperature until a yellow color develops.
-
Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na₂CO₃).[11]
-
-
Measurement: Read the absorbance at 420 nm using a spectrophotometer.
Visualizations
Caption: C8-HSL signaling pathway in a LuxR-based biosensor.
Caption: General experimental workflow for C8-HSL detection assays.
Caption: Logical workflow for troubleshooting high background noise.
References
- 1. selectscience.net [selectscience.net]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. goldbio.com [goldbio.com]
- 4. revvity.com [revvity.com]
- 5. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 12. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Octanoyl-L-homoserine lactone (C8-HSL) Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in experiments involving N-Octanoyl-L-homoserine lactone (C8-HSL), a key quorum sensing signaling molecule in many Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my C8-HSL experiment?
A1: The optimal incubation time for a C8-HSL experiment is not a single value but depends on several factors:
-
The biological effect being measured: Different cellular responses occur on different timescales. For instance, gene expression changes can be detected within a few hours, while biofilm formation and the production of certain virulence factors may require 24 to 72 hours of incubation.[1][2]
-
The bacterial species or model organism: The response to C8-HSL can vary significantly between different organisms.[3]
-
The concentration of C8-HSL: The time required to observe an effect can be concentration-dependent.[4]
-
Experimental conditions: Factors such as temperature, growth medium, and aeration can all influence the kinetics of the response.[5]
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q2: I am not observing any effect of C8-HSL in my experiment. What are the possible reasons?
A2: Several factors could lead to a lack of an observable effect:
-
Sub-optimal incubation time: The incubation period may be too short for the desired phenotype to develop. Conversely, prolonged incubation might lead to the degradation of C8-HSL or secondary metabolic effects that mask the primary response.
-
Incorrect C8-HSL concentration: The concentration of C8-HSL may be too low to elicit a response or so high that it is toxic to the cells.
-
Degradation of C8-HSL: N-acyl homoserine lactones can be susceptible to hydrolysis, especially at non-neutral pH. Ensure the stock solution is properly prepared and stored, and that the pH of your experimental medium is stable.
-
Resistant or non-responsive strain: The bacterial strain you are using may lack the necessary receptors (e.g., a LuxR-type protein) to respond to C8-HSL or may possess mechanisms to degrade the signal.[6]
-
Inappropriate assay: The chosen assay may not be sensitive enough to detect the change you are looking for.
Q3: How does the acyl chain length of an N-acyl homoserine lactone (AHL) affect the experimental outcome?
A3: The length of the acyl chain is a critical determinant of the biological activity of an AHL.[3] Different LuxR-type receptors exhibit specificity for AHLs with particular chain lengths. C8-HSL is just one of many AHLs, and the response of a bacterial population is often tuned to the specific AHLs it produces.[3][7] Therefore, using an AHL with a different chain length may result in a weaker response or no response at all.
Troubleshooting Guides
Issue 1: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent incubation times | Use a precise timer and stagger the setup of replicates to ensure identical incubation periods. |
| Fluctuations in temperature | Ensure the incubator provides uniform and stable temperature control. For microplates, avoid placing them at the very front or back of the incubator where temperature fluctuations are more likely. |
| Inconsistent inoculum size | Standardize the initial cell density (e.g., by measuring optical density at 600 nm) for all experiments.[2] |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of C8-HSL and bacterial cultures. |
| Edge effects in microplates | Avoid using the outer wells of microtiter plates for sensitive assays, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile medium or water. |
Issue 2: Difficulty in determining the optimal C8-HSL concentration.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of C8-HSL concentrations (e.g., from nanomolar to micromolar) to identify the concentration that elicits the half-maximal response (EC50).
-
Conduct a time-course experiment for each concentration: The optimal concentration may vary with the incubation time. A two-dimensional matrix of concentration and time will provide a comprehensive picture of the response.
-
Assess cell viability: At high concentrations, C8-HSL or the solvent used to dissolve it (e.g., DMSO) may have cytotoxic effects. Perform a viability assay (e.g., MTT assay or plating for colony-forming units) in parallel to your main experiment.[4]
Experimental Protocols
Protocol 1: General Time-Course Experiment for C8-HSL Activity
-
Prepare C8-HSL Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or acetone) to create a high-concentration stock solution.[8]
-
Culture Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium.
-
Standardization of Inoculum: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).
-
Experimental Setup: In a multi-well plate, add the diluted bacterial culture to each well. Add the C8-HSL stock solution to the desired final concentrations. Include a solvent control (with the same amount of solvent but no C8-HSL) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium.[1]
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 6, 8, 12, 24, 48 hours), remove the plate and perform the desired assay (e.g., measure reporter gene expression, quantify virulence factor production, or assess biofilm formation).
Protocol 2: Biofilm Formation Assay
-
Culture and Assay Setup: Grow the test bacterium overnight. In a 96-well microtiter plate, add fresh growth medium containing varying concentrations of C8-HSL.
-
Inoculation: Inoculate each well with the overnight culture, diluted to an optical density at 600 nm (OD600) of approximately 0.1.
-
Incubation: Incubate the plate under static conditions for 24-72 hours at the optimal growth temperature for the bacterium.[1]
-
Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[1]
-
Quantification: Wash the wells again with PBS to remove excess stain. Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance at a wavelength between 550 and 590 nm.
Data Presentation
Table 1: Example of a Time-Course Experiment for Biofilm Formation in Pseudomonas aeruginosa
| Incubation Time (hours) | C8-HSL (µM) | Average OD570 (Biofilm) | Standard Deviation |
| 24 | 0 (Control) | 0.25 | 0.03 |
| 24 | 1 | 0.45 | 0.05 |
| 24 | 10 | 0.89 | 0.08 |
| 48 | 0 (Control) | 0.35 | 0.04 |
| 48 | 1 | 0.68 | 0.06 |
| 48 | 10 | 1.25 | 0.11 |
| 72 | 0 (Control) | 0.40 | 0.05 |
| 72 | 1 | 0.75 | 0.07 |
| 72 | 10 | 1.40 | 0.13 |
Table 2: Effect of C8-HSL Concentration on Nitric Oxide Release from Dendritic Cells after 24 hours [4]
| C8-HSL MP Concentration (µg/mL) | Nitric Oxide Release (µM) |
| 20 | Low |
| 60 | High (p < 0.01) |
| 500 | Moderate |
Visualizations
Caption: Generalized LuxI/LuxR-type quorum sensing pathway.
Caption: A typical experimental workflow for studying the effects of C8-HSL.
References
- 1. benchchem.com [benchchem.com]
- 2. imquestbio.com [imquestbio.com]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Incubation Conditions on Biofilm Formation by Pseudomonas Fluorescens Isolated from Dairy Products and Dairy Manufacturing Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
How to address variability in biofilm formation assays with C8-HSL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in biofilm formation assays involving N-octanoyl-L-homoserine lactone (C8-HSL).
Troubleshooting Guide
This guide addresses specific issues that can lead to high variability and inconsistent results in C8-HSL-mediated biofilm assays.
Question: Why am I seeing high variability between my replicate wells?
Answer: High variability in replicate wells is a common issue and can stem from several factors throughout the experimental workflow.
-
Inconsistent Inoculum: Ensure your bacterial culture is thoroughly homogenized before dispensing it into the microtiter plate. Variations in cell density between wells will lead to different rates of biofilm formation.
-
Washing Steps: The washing steps to remove planktonic cells are critical. Inconsistent force or technique can dislodge parts of the biofilm or leave behind non-adherent cells, both of which will affect the final crystal violet staining. Gentle, consistent washing is key.
-
Evaporation: Evaporation from the wells, especially on the outer edges of the plate, can concentrate media components and affect biofilm growth. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental samples.[1]
-
Temperature Fluctuations: Ensure a stable incubation temperature. Temperature gradients across the incubator can lead to different growth and biofilm formation rates in different parts of the plate.
Question: My C8-HSL seems to have a reduced or no effect on biofilm formation. What could be the cause?
Answer: The effectiveness of C8-HSL can be compromised by its inherent instability and handling.
-
pH-Dependent Degradation (Lactonolysis): C8-HSL and other N-acyl-homoserine lactones (AHLs) are susceptible to pH-dependent hydrolysis of their lactone ring, which inactivates the molecule. This degradation is more rapid at alkaline pH.[2][3] Bacterial growth can significantly increase the pH of the culture medium over time, leading to the degradation of the C8-HSL. Consider using buffered media to maintain a stable pH.
-
Temperature Sensitivity: The rate of C8-HSL degradation increases with temperature.[2][3] While bacterial growth requires specific temperatures (e.g., 37°C), be mindful of prolonged incubation times that could lead to significant C8-HSL degradation.
-
Improper Storage: C8-HSL stock solutions should be stored correctly to maintain their activity. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
-
Solvent Issues: C8-HSL is typically dissolved in solvents like DMSO or ethanol (B145695).[2] Ensure the final concentration of the solvent in your assay is low enough to not affect bacterial growth or biofilm formation, as this can be a source of variability. Always include a solvent-only control in your experiments.
Question: I am observing inconsistent staining with crystal violet. How can I improve this?
Answer: Consistent staining is crucial for reliable quantification.
-
Insufficient Washing: Residual planktonic cells or media components can bind to crystal violet, leading to artificially high readings. Ensure washing steps are adequate to remove all non-adherent material.
-
Incomplete Solubilization: After staining, the crystal violet must be fully solubilized before reading the absorbance. Ensure the solubilization agent (e.g., 30% acetic acid or ethanol) is added to each well and mixed thoroughly to dissolve all the dye.[4][5]
-
Drying: Ensure the plate is completely dry before adding the solubilizing agent. Water droplets can dilute the solvent and lead to incomplete dye solubilization.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my C8-HSL stock solution? A1: C8-HSL is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solutions, dilute the stock in your culture medium immediately before use.
Q2: What is a typical concentration range for C8-HSL to induce biofilm formation? A2: The optimal concentration of C8-HSL can vary significantly depending on the bacterial species and strain. However, a common working range is from the low micromolar (µM) to several hundred micromolar. For example, in Pseudoalteromonas galatheae, a positive correlation between C8-HSL concentration and biofilm formation was observed in the range of 50 µM to 200 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How does the length of the acyl chain affect the stability of an AHL? A3: Generally, the stability of AHLs increases with the length of the N-acyl side chain.[2][3] Shorter-chain AHLs are more susceptible to pH- and temperature-dependent lactonolysis than longer-chain AHLs.[2][3]
Q4: Can the solvent for C8-HSL affect my experiment? A4: Yes. Solvents like DMSO and ethanol can have direct effects on bacterial growth and biofilm formation at certain concentrations. It is crucial to include a vehicle control (culture medium with the same concentration of the solvent used to dissolve C8-HSL) in your assay to account for any solvent-induced effects. The final solvent concentration should typically be kept below 1% (v/v).
Q5: What is the mechanism of action of C8-HSL in biofilm formation? A5: C8-HSL is a signaling molecule in a bacterial communication process called quorum sensing.[7] In many Gram-negative bacteria, C8-HSL is produced by a LuxI-type synthase. As the bacterial population density increases, the concentration of C8-HSL in the environment rises. Once it reaches a certain threshold, C8-HSL diffuses back into the bacterial cells and binds to a LuxR-type transcriptional regulator. This complex then activates or represses the expression of target genes, many of which are involved in biofilm formation, virulence, and other collective behaviors.[8][9]
Data Presentation
The following tables summarize representative quantitative data on the effect of C8-HSL on biofilm formation.
Table 1: Effect of C8-HSL Concentration on Biofilm Formation by Pseudoalteromonas galatheae
| C8-HSL Concentration (µM) | Mean OD590 Reading | Standard Deviation |
| 0 (Control) | 0.45 | ± 0.05 |
| 50 | 0.68 | ± 0.07 |
| 100 | 0.92 | ± 0.09 |
| 150 | 1.25 | ± 0.11 |
| 200 | 1.58 | ± 0.14 |
Note: Data is representative and synthesized based on findings reported for Pseudoalteromonas galatheae, where a positive correlation was observed between C8-HSL concentration and biofilm formation.[6] Actual values will vary depending on the bacterial strain and experimental conditions.
Table 2: Stability of Various N-Acyl-Homoserine Lactones (AHLs)
| AHL Compound | Acyl Chain Length | Relative Rate of Hydrolysis (Degradation) |
| C4-HSL | 4 | Highest |
| C6-HSL | 6 | High |
| 3-oxo-C6-HSL | 6 (with oxo group) | High |
| C8-HSL | 8 | Moderate |
| 3-oxo-C12-HSL | 12 (with oxo group) | Low |
Note: This table illustrates the general principle that AHLs with shorter acyl chains are less stable and degrade more rapidly than those with longer chains.[2][3] The presence of a 3-oxo group can also increase the rate of hydrolysis.
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Formation Assay (Crystal Violet Method)
This protocol outlines the key steps for quantifying biofilm formation in a 96-well plate.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
C8-HSL stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water (or 95% ethanol)
-
Microplate reader
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate medium. The next day, dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.01-0.05.
-
Plate Setup:
-
Add 100 µL of sterile medium to the outer perimeter wells of the 96-well plate to minimize evaporation.
-
Prepare serial dilutions of the C8-HSL stock solution in the culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same concentration of the solvent.
-
Add 100 µL of the diluted bacterial culture to each experimental and control well.
-
Add 100 µL of the C8-HSL dilutions or vehicle control to the corresponding wells. The final volume in each well should be 200 µL.
-
-
Incubation: Cover the plate with a sterile lid and incubate under static (non-shaking) conditions at the optimal growth temperature for your bacterium (e.g., 37°C) for 24-48 hours.
-
Washing:
-
Carefully discard the liquid content from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS per well to remove planktonic cells. Be careful not to disturb the attached biofilm.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4]
-
Discard the crystal violet solution and wash the plate three to four times with water.
-
Invert the plate on a paper towel and tap gently to remove all excess liquid. Let the plate air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary, to ensure all the dye is dissolved.
-
Transfer 125 µL of the solubilized stain from each well to a new flat-bottom plate.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[4][6]
-
Visualizations
Diagram 1: Generalized LuxI/LuxR Quorum Sensing Pathway
References
- 1. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum sensing between Pseudomonas aeruginosa biofilms accelerates cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quorum sensing - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing N-Octanoyl-L-homoserine lactone
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Octanoyl-L-homoserine lactone (C8-HSL), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of C8-HSL?
A1: For long-term storage, this compound should be stored as a solid at -20°C in a desiccated environment.[1][2] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare a stock solution of C8-HSL?
A2: It is recommended to prepare stock solutions in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3] Ethanol or methanol (B129727) are not recommended as they can cause the opening of the lactone ring.[3] For in vivo experiments, stock solutions in DMSO can be further diluted.[4] It is advisable to prepare fresh solutions for each experiment; however, if storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4][5]
Q3: What are the common solvents for dissolving C8-HSL and their approximate solubilities?
A3: C8-HSL is soluble in a variety of organic solvents. The following table summarizes the approximate solubilities:
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1] |
| Dimethylformamide (DMF) | 25 mg/mL[1] |
| DMF:PBS (pH 7.2) 1:2 | 0.3 mg/mL[1] |
Note: It is crucial to use anhydrous solvents to prevent hydrolysis of the lactone ring.[2]
Q4: Is C8-HSL sensitive to pH and temperature?
A4: Yes, C8-HSL is susceptible to pH- and temperature-dependent degradation through a process called lactonolysis, where the homoserine lactone ring is hydrolyzed.[6][7] This hydrolysis is more rapid at alkaline pH and higher temperatures.[6][7] The stability of the lactone ring increases with the length of the acyl side chain, making C8-HSL more stable than shorter-chain AHLs.[6][7]
Troubleshooting Guides
Issue 1: Precipitation of C8-HSL in aqueous solutions.
-
Cause: C8-HSL has low solubility in aqueous solutions. When a stock solution prepared in an organic solvent is diluted into an aqueous buffer or medium, the compound may precipitate out.
-
Solution:
-
Vortexing: For immediate use after dilution, vigorous vortexing may be sufficient to resuspend the compound for a short period.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low enough to not affect your biological system, but high enough to maintain C8-HSL in solution. Always run a solvent control in your experiments.[8]
-
Fresh Dilutions: Prepare working solutions fresh from the stock solution immediately before use.
-
Issue 2: Inconsistent or no response in quorum sensing reporter assays.
-
Cause 1: Degradation of C8-HSL. As mentioned, C8-HSL can degrade in aqueous media, especially at alkaline pH.[6][7]
-
Solution: Ensure the pH of your culture medium is buffered and stable throughout the experiment.[8] Prepare fresh C8-HSL solutions for each experiment.
-
-
Cause 2: Sub-optimal concentration. The effective concentration of C8-HSL can vary between different bacterial reporter strains.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain.[8]
-
-
Cause 3: Issues with the reporter strain. The reporter strain itself may have issues, such as mutations in the receptor protein or plasmid loss.
-
Solution:
-
Verify the genetic integrity of your reporter strain.
-
Always grow the reporter strain under the appropriate antibiotic selection to ensure plasmid maintenance.
-
Streak the reporter from a frozen stock onto a fresh plate before starting a liquid culture for an experiment.[8]
-
-
Issue 3: High background signal in reporter assays.
-
Cause: Contamination. Media, reagents, or the reporter strain itself might be contaminated with other AHL-producing bacteria or compounds that can activate the reporter.
-
Solution:
-
Sterility: Ensure all media, buffers, and pipette tips are sterile.
-
Fresh Stocks: Prepare fresh stock solutions of C8-HSL and other reagents.
-
Reporter Strain Purity: Streak out your reporter strain to obtain single colonies and start your experiment from a single, isolated colony.
-
Experimental Protocols
Protocol 1: Preparation of C8-HSL Stock Solution
-
Weighing: Accurately weigh the desired amount of solid C8-HSL in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution until the C8-HSL is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4][5]
Protocol 2: General Quorum Sensing Bioassay Workflow
-
Reporter Strain Preparation: Inoculate a single colony of the reporter strain into an appropriate liquid medium with the necessary antibiotics and grow overnight at the optimal temperature with shaking.
-
Sub-culturing: The next day, subculture the overnight culture into a fresh medium and grow to the early to mid-exponential phase.
-
Assay Setup: In a multi-well plate, add the reporter strain culture.
-
Addition of C8-HSL: Prepare serial dilutions of the C8-HSL stock solution in the assay medium. Add the C8-HSL dilutions to the wells containing the reporter strain. Include a solvent control (medium with the same concentration of DMSO as the highest C8-HSL concentration) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain for a specified period.
-
Detection: Measure the reporter signal (e.g., fluorescence, luminescence, or colorimetric change) using a plate reader.
-
Data Analysis: Subtract the background signal from the negative control and normalize the data to the solvent control.
Visualizations
Caption: A simplified diagram of the this compound quorum sensing signaling pathway.
Caption: A general experimental workflow for a quorum sensing bioassay using C8-HSL.
Caption: A logical diagram for troubleshooting inconsistent results in quorum sensing assays.
References
- 1. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of N-Octanoyl-L-homoserine Lactone (C8-HSL) Cross-reactivity with Diverse LuxR-type Receptors
This guide provides a detailed comparison of the cross-reactivity of N-Octanoyl-L-homoserine lactone (C8-HSL) with various LuxR-type receptors. The data presented herein is intended for researchers, scientists, and drug development professionals working in the fields of quorum sensing, microbiology, and synthetic biology.
This compound is an acyl-homoserine lactone (AHL) that acts as a signaling molecule in bacterial quorum sensing. While it is the cognate signal for some systems, its ability to interact with and elicit a response from LuxR-type receptors that have different native AHLs is a critical area of study for understanding signal specificity and for the development of quorum sensing modulators. This guide summarizes quantitative data on the activation of several LuxR-type receptors by C8-HSL and provides the experimental methodologies used to obtain this data.
I. Quantitative Comparison of Receptor Activation
The interaction of C8-HSL with various LuxR-type receptors elicits a range of responses, from strong activation to complete inactivity. The following table summarizes the quantitative data from studies on wild-type and engineered LuxR receptors from different bacterial species. The response is often measured as the concentration of the AHL required to achieve half-maximal gene activation (EC50), providing a standardized measure of sensitivity.
| LuxR-type Receptor | Organism of Origin | Cognate AHL | C8-HSL Response (EC50 in nM) | Reference |
| LuxR (Wild-type) | Vibrio fischeri | 3-oxo-C6-HSL | Weak but measurable response | [1][2] |
| LuxR-G2E | Vibrio fischeri (mutant) | 3-oxo-C6-HSL | Equally as sensitive as wild-type LuxR to 3OC6HSL | [1][2] |
| LuxRMJ1 | Vibrio fischeri (strain MJ1) | 3-oxo-C6-HSL | Weakly activating | [3] |
| LuxRES114 | Vibrio fischeri (strain ES114) | 3-oxo-C6-HSL | Weakly activating, can suppress 3-oxo-C6-HSL induction | [3] |
| LuxRA | Vibrio fischeri (mutant) | 3-oxo-C6-HSL | Strongly activating, almost equal to 3-oxo-C6-HSL | [3][4] |
| LuxRB | Vibrio fischeri (mutant) | 3-oxo-C6-HSL | Strongly activating, no response to 3-oxo-C6-HSL | [3][4] |
| PluR | Photorhabdus luminescens | Photopyrones (PPYs) | No response | [5] |
| PauR | Photorhabdus asymbiotica | Dialkylresorcinols (DARs) | No response | [5] |
| QscR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | Responds to multiple AHLs, including C8-HSL | [5] |
| TraR | Agrobacterium tumefaciens | 3-oxo-C8-HSL | Binds to AHLs with acyl-chains of varying lengths | [6] |
II. Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to study these interactions, the following diagrams illustrate the general LuxR-type signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: General LuxR-type signaling pathway activated by C8-HSL.
Caption: Workflow for C8-HSL cross-reactivity bioassay.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the use of E. coli-based biosensors for quantifying the response of LuxR-type receptors to C8-HSL.
A. Quantitative LuxR-mediated Green Fluorescent Protein (GFP) Expression Assay [1]
This bioassay is used to quantify the activation of a LuxR-type receptor by measuring the expression of a GFP reporter gene.
-
Bacterial Strains and Plasmids:
-
An E. coli host strain (e.g., DH5α) is used.
-
A two-plasmid system is employed:
-
A plasmid containing the luxR homolog of interest (e.g., pLuxR).
-
A reporter plasmid containing a LuxR-inducible promoter (e.g., the luxI promoter) fused to a GFP gene (e.g., pluxGFPuv).
-
-
-
Media and Reagents:
-
Luria-Bertani (LB) medium for routine culture.
-
Bioassay medium (specific composition may vary, but often a defined minimal medium).
-
This compound (C8-HSL) stock solution, typically dissolved in acidified ethyl acetate.
-
Appropriate antibiotics for plasmid maintenance.
-
-
Procedure:
-
Inoculate an overnight culture of the E. coli biosensor strain in LB medium with appropriate antibiotics.
-
The following day, dilute the overnight culture into fresh bioassay medium to a starting optical density at 600 nm (OD600) of approximately 0.1.
-
Prepare a 48-well microplate with varying concentrations of C8-HSL in bioassay medium.
-
Transfer the diluted cell suspension to the wells of the 48-well plate. The total volume per well is typically around 2.5 ml.
-
Incubate the plate at 37°C for 4 hours with shaking.
-
After incubation, transfer 200 µl from each well to a white, clear-bottom 96-well microplate.
-
Measure GFP fluorescence using a microplate reader (e.g., excitation at 395 nm, emission at 509 nm).
-
Measure the cell density (OD600) of each well using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings by dividing by the corresponding OD600 measurement to account for differences in cell growth.
-
Subtract the background fluorescence from a control strain lacking the luxR gene.
-
Plot the normalized fluorescence against the concentration of C8-HSL.
-
Calculate the half-maximal gene activation value (EC50) by fitting the dose-response data to a suitable model (e.g., hyperbolic or linear regression) using software such as OriginPro.[1]
-
B. Bioluminescence-based Assay in Vibrio fischeri [7]
This method assesses LuxR activity in its native host by measuring bioluminescence from the lux operon.
-
Bacterial Strains and Plasmids:
-
Media and Reagents:
-
Appropriate growth medium for V. fischeri.
-
C8-HSL and other AHLs as required, dissolved in an appropriate solvent.
-
-
Procedure:
-
Grow the engineered V. fischeri strains to a specific growth phase.
-
Expose the cells to a range of concentrations of C8-HSL, often in combination with the cognate signal (e.g., 3-oxo-C6-HSL) to study competitive effects.
-
Measure bioluminescence and optical density over time using a plate reader.
-
-
Data Analysis:
-
The luminescence data is analyzed as a function of the concentrations of the added AHLs.
-
The data can be fit to a model that describes the competitive binding of the different AHLs to the LuxR receptor and the subsequent activation of the lux operon. This allows for the estimation of dissociation constants and cooperativity coefficients.[4][7]
-
IV. Conclusion
The cross-reactivity of this compound with LuxR-type receptors is highly variable and dependent on the specific receptor. While some receptors, like the wild-type LuxR from V. fischeri, show a weak response, others, particularly engineered mutants, can be strongly activated by C8-HSL.[1][3] Conversely, some LuxR-type receptors, such as PluR and PauR, exhibit high specificity for their non-AHL cognate signals and do not respond to C8-HSL at all.[5] This highlights the plasticity of the LuxR receptor family and the potential for both natural variation and directed evolution to alter ligand specificity. The experimental protocols provided herein offer a foundation for further investigation into the molecular determinants of this specificity and for the screening of novel quorum sensing modulators.
References
- 1. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants | PLOS One [journals.plos.org]
A Comparative Guide to N-Octanoyl-L-homoserine lactone (C8-HSL) and 3-oxo-C12-HSL in Pseudomonas aeruginosa Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key acyl-homoserine lactone (AHL) signaling molecules in Pseudomonas aeruginosa: N-Octanoyl-L-homoserine lactone (C8-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). While 3-oxo-C12-HSL is the canonical autoinducer of the dominant las quorum sensing (QS) system, the presence and role of other AHLs like C8-HSL in clinical isolates suggest a more complex signaling landscape. This document outlines their roles in the QS hierarchy, their impact on virulence, and the experimental methodologies used to study them.
Core Signaling Pathways in Pseudomonas aeruginosa
Pseudomonas aeruginosa employs a sophisticated network of quorum sensing systems to coordinate gene expression with population density. The AHL-mediated signaling is primarily governed by two interconnected circuits: the las and rhl systems.
The las system is considered the master regulator in this hierarchy.[1] The LasI synthase produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator LasR.[2][3] The LasR:3-oxo-C12-HSL complex then induces the expression of a wide array of genes, including those for virulence factors and the components of the rhl system.[4][5]
The rhl system, regulated by the las system, has its own synthase, RhlI, which produces N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL subsequently binds to the RhlR transcriptional regulator, leading to the expression of another set of virulence genes.[6] While 3-oxo-C12-HSL and C4-HSL are the most extensively studied AHLs in P. aeruginosa, other AHLs, including C8-HSL, have been detected in clinical isolates, suggesting potential variations and complexities in this signaling network.[7]
Comparative Performance Data
While extensive research has focused on 3-oxo-C12-HSL, data directly comparing its performance with C8-HSL is less abundant. The following tables summarize the known characteristics and effects of both molecules.
| Feature | This compound (C8-HSL) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) |
| Primary QS System | Not definitively assigned to a primary system; produced by some clinical isolates.[7] | las system.[2][3] |
| Cognate Receptor | Unknown in P. aeruginosa. | LasR.[2][3] |
| Known Production in P. aeruginosa | Detected in some clinical isolates, particularly from cystic fibrosis patients.[7] | Produced by the LasI synthase; a canonical signaling molecule.[2][3] |
| Regulation of Virulence Factors | Less characterized; its specific regulon is not well-defined. | Regulates a broad range of virulence factors including elastase, protease, and exotoxin A.[4] |
| Role in Biofilm Formation | Role in P. aeruginosa biofilm formation is not well-documented. | Important for the development of mature, differentiated biofilms.[3] |
| Interaction with Host Immune System | Limited data available. | Modulates host immune responses, including the induction of pro- and anti-inflammatory cytokines.[3] |
Experimental Protocols
Accurate comparison of C8-HSL and 3-oxo-C12-HSL relies on robust experimental methodologies. Below are detailed protocols for the extraction and quantification of these signaling molecules and for assessing their activity using reporter gene assays.
Protocol 1: Acyl-Homoserine Lactone (AHL) Extraction from P. aeruginosa Culture
This protocol describes the extraction of AHLs from bacterial culture supernatants for subsequent analysis.
Materials:
-
P. aeruginosa culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid).
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Acetonitrile (ACN).
-
-20°C freezer for storage.
Procedure:
-
Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the stationary phase.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully transfer the supernatant to a clean flask.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Mix vigorously and allow the phases to separate.
-
Collect the upper organic phase. Repeat the extraction step two more times to maximize the recovery of AHLs.
-
Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.
-
Resuspend the dried residue in a small volume of 20% acetonitrile.
-
Store the AHL extract at -20°C until further analysis.
Protocol 2: LasR Reporter Gene Assay in E. coli
This assay is used to quantify the activity of AHLs that interact with the LasR receptor.
Materials:
-
E. coli reporter strain (e.g., carrying a plasmid with lasR and a lasI promoter-reporter gene fusion like lacZ or gfp).
-
Luria-Bertani (LB) broth with appropriate antibiotics.
-
Synthetic 3-oxo-C12-HSL (positive control) and C8-HSL (test compound).
-
96-well microtiter plates.
-
Plate reader for measuring absorbance and fluorescence/luminescence.
Procedure:
-
Inoculate the E. coli reporter strain in LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add the diluted culture and the AHLs to be tested at various concentrations. Include a positive control (3-oxo-C12-HSL) and a negative control (no AHL).
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
Measure the reporter signal (e.g., fluorescence for GFP or β-galactosidase activity for lacZ).
-
Normalize the reporter signal to the OD600 to account for differences in cell density.
-
Compare the activity induced by C8-HSL to that of 3-oxo-C12-HSL.
Conclusion
The signaling landscape of Pseudomonas aeruginosa is dominated by the hierarchical las and rhl quorum sensing systems, with 3-oxo-C12-HSL acting as a key signaling molecule. It plays a crucial role in regulating virulence, biofilm formation, and interactions with the host.[3][4] The detection of other AHLs, such as C8-HSL, in clinical isolates suggests that the signaling network of P. aeruginosa may have additional layers of complexity and adaptability.[7]
For researchers and drug development professionals, understanding the nuances of these signaling molecules is critical. While 3-oxo-C12-HSL and its receptor LasR are well-established targets for anti-quorum sensing therapies, the role of C8-HSL and its potential interactions with LasR, RhlR, or other orphan receptors should not be overlooked. Further research is needed to fully elucidate the role of C8-HSL in the pathogenesis of P. aeruginosa and to determine its potential as a therapeutic target. The experimental protocols provided in this guide offer a starting point for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional Profiling of Pseudomonas aeruginosa Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of N-Acyl-Homoserine Lactones in Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression, including the formation of biofilms. The structure of the acyl chain of AHLs, varying in length and substitutions, plays a critical role in their signaling specificity and efficacy in modulating biofilm formation. This guide provides an objective comparison of the performance of different naturally occurring AHLs in inhibiting or, in some cases, enhancing biofilm formation, supported by experimental data.
Data Presentation: Quantitative Comparison of AHL Efficacy
The following table summarizes the observed effects of various N-acyl-homoserine lactones on biofilm formation in different bacterial species. It is important to note that the effect of an AHL can be species-specific and dependent on the concentration and experimental conditions.
| N-Acyl-Homoserine Lactone (AHL) | Acyl Chain | Bacterial Species | Effect on Biofilm Formation | Quantitative Data |
| N-butanoyl-L-homoserine lactone (C4-HSL) | C4 | Pseudomonas aeruginosa | Essential for robust biofilm formation.[1] | A rhlI mutant (deficient in C4-HSL) produced 70% less biofilm compared to the wild-type.[1] |
| Ochrobactrum sp. LC-1 | Promotes biofilm formation.[2] | Enhances biomass and stimulates extracellular polysaccharide secretion.[2] | ||
| Escherichia coli, Salmonella enterica serovar Typhimurium | Increased biofilm formation.[3] | Biofilm formation was significantly increased at a concentration of 1 µM.[3] | ||
| N-hexanoyl-L-homoserine lactone (C6-HSL) | C6 | Vibrio parahaemolyticus | Increased biofilm formation.[3] | Biofilm formation increased by 29% in the presence of 1 µM C6-HSL.[3] |
| Ochrobactrum sp. LC-1 | Promotes biofilm formation.[2] | Induces enhancement of adhesion performance and secretion of extracellular proteins.[2] | ||
| Oral Biofilms (in vitro) | Shifts community towards periodontal pathogens.[4] | Increased the relative presence of Peptostreptococcus and Prevotella.[4] | ||
| N-octanoyl-L-homoserine lactone (C8-HSL) | C8 | Pseudoalteromonas galatheae | Significantly enhances biofilm formation.[5] | A positive correlation was observed between C8-HSL concentration and biofilm formation.[5] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12 (with 3-oxo group) | Staphylococcus aureus | Inhibits virulence gene expression, indirectly affecting biofilm.[6][7] | At sub-growth-inhibitory concentrations, it inhibited the expression of the agr quorum-sensing system.[6][7] |
| Pseudomonas aeruginosa | Plays a role in biofilm maturation.[8] | A lasI mutant (deficient in 3-oxo-C12-HSL) produced similar amounts of biofilm to the wild-type in one study, suggesting a more complex role.[1] | ||
| N-dodecanoyl-L-homoserine lactone (C12-HSL) | C12 | Acinetobacter nosocomialis | Significantly enhances biofilm formation.[9] | Exerted the greatest stimulatory effect on biofilm formation compared to C6-HSL and C10-HSL.[9] |
| Salmonella Enteritidis | Enhanced biofilm formation under anaerobic conditions.[10] | Increased the expression of the adrA gene, which is involved in biofilm formation.[10] | ||
| N-(3-oxodecanoyl)-L-homoserine lactone to N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C10-HSL to 3-oxo-C14-HSL) | C10-C14 (with 3-oxo group) | Staphylococcus aureus | Inhibit virulence gene expression and growth.[6][7] | Showed concentration-dependent inhibition of a lux reporter fusion.[6][7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an AHL that inhibits the visible growth of a bacterial strain. This is crucial to ensure that any observed effects on biofilm formation are not simply due to bactericidal or bacteriostatic activity.
Materials:
-
N-acyl-homoserine lactones (AHLs) of interest
-
Bacterial strain(s) of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each AHL in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each AHL in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no AHL) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density (OD) at 600 nm.
Crystal Violet Biofilm Assay
Objective: To quantify the total biofilm biomass.
Materials:
-
Bacterial strain(s) of interest
-
Appropriate liquid growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
AHLs at sub-MIC concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Grow bacterial cultures overnight in the appropriate medium.
-
Dilute the overnight cultures to a standardized OD (e.g., 0.05 at 600 nm) in fresh medium.
-
Add 200 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add the desired concentrations of AHLs to the respective wells. Include untreated controls.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.
-
Carefully discard the planktonic culture from each well by aspiration or gentle inversion.
-
Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the washing solution is clear.
-
Air-dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Mandatory Visualization
Caption: AHL-mediated quorum sensing pathway regulating biofilm formation.
Caption: Workflow for the crystal violet biofilm inhibition assay.
References
- 1. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the biofilm mechanism of C4-HSL and C6-HSL in the degradation of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of small chain N acyl homoserine lactone quorum sensing signals on biofilms of food-borne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-acylhomoserine lactones antagonize virulence gene expression and quorum sensing in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of N-Octanoyl-L-homoserine lactone (C8-HSL) Specificity in Quorum Sensing Activation
For Researchers, Scientists, and Drug Development Professionals
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), the process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density.[1][2][3][4] The specificity of these signals is determined by the interaction between the AHL molecule and its cognate LuxR-type transcriptional regulator.[5] This guide provides a comparative analysis of N-Octanoyl-L-homoserine lactone (C8-HSL) and its specificity in activating various LuxR-type receptors compared to other common AHLs. Understanding this specificity is crucial for developing targeted antimicrobial strategies and for engineering synthetic biological circuits.
Quantitative Comparison of AHL Specificity
The activity of an AHL is dependent on its acyl chain length and modifications, which dictate its binding affinity for specific LuxR-type receptors.[1] While many LuxR-family proteins are activated by their cognate AHL, cross-reactivity with other AHLs is common.[6][7] The following table summarizes the activity of C8-HSL in comparison to other representative AHLs across different bacterial QS systems.
| AHL Molecule | Acyl Chain | Cognate Receptor (Organism) | Relative Activity / Specificity Notes |
| C4-HSL | Butanoyl (C4) | RhlR (Pseudomonas aeruginosa) | Primary activator for RhlR.[8] Shows some cross-reactivity; can activate the Lux system to a lesser extent than C6-HSL.[6] |
| C6-HSL | Hexanoyl (C6) | LuxR (Vibrio fischeri) | Potent activator of LuxR.[9] The Lux system can also be activated by C12-HSL, demonstrating cross-talk.[6] |
| C8-HSL | Octanoyl (C8) | TraR (Agrobacterium tumefaciens) | Potent activator for TraR.[5] Also produced by other bacteria like Nitrosomonas europaea and can enhance biofilm formation in species like Pseudoalteromonas galatheae.[10][11] |
| 3-oxo-C12-HSL | 3-oxo-dodecanoyl (C12) | LasR (Pseudomonas aeruginosa) | Highly specific and potent activator of the LasR receptor, which sits (B43327) at the top of the QS hierarchy in P. aeruginosa.[1][12] |
Note: The specificity can be influenced by the experimental system. For instance, orphan LuxR-type receptors like SdiA, found in Salmonella and E. coli, do not produce their own AHLs but can respond to a broad range of AHLs produced by other species.[9][13]
Signaling Pathway: The LuxI/LuxR Circuit
The canonical quorum sensing circuit in many Gram-negative bacteria involves a LuxI-family synthase and a LuxR-family transcriptional regulator. The LuxI homolog synthesizes a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL rises. Upon reaching a threshold concentration, the AHL diffuses back into the cell and binds to its cognate LuxR-type receptor. This binding event typically induces a conformational change, leading to dimerization and stabilization of the protein, which then binds to specific DNA promoter sequences (lux boxes) to activate or repress target gene expression.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pjoes.com [pjoes.com]
- 6. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of abiotic, non-lactone modulators of LuxR-type quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Mass Spectrometry Results for N-Octanoyl-L-homoserine Lactone with Bioassays
For researchers, scientists, and drug development professionals, the accurate quantification of N-Octanoyl-L-homoserine lactone (C8-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria, is paramount. While mass spectrometry (MS) provides high specificity and sensitivity, bioassays offer a cost-effective and complementary approach for validation. This guide provides an objective comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with two common bioassays, highlighting their respective performance characteristics and providing detailed experimental protocols.
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules that bacteria use to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] This communication system regulates various physiological processes, including biofilm formation and virulence factor production, making it a target for novel antimicrobial strategies. Therefore, the reliable detection and quantification of C8-HSL are crucial for advancing our understanding of bacterial communication and for the development of anti-quorum sensing therapeutics.
Performance Comparison: HPLC-MS/MS vs. Bioassays
The choice between mass spectrometry and bioassays for the validation of C8-HSL quantification depends on the specific experimental requirements, such as the need for absolute quantification, sensitivity, specificity, and sample throughput.
| Method | Principle | Reporter/Signal | Typical Detection Limit for C8-HSL | Dynamic Range | Specificity | Throughput |
| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection of C8-HSL and its fragments. | Mass spectral peaks | High (pM to low nM range)[2] | Wide | Very High | Medium |
| Chromobacterium violaceum CV026 Bioassay | C8-HSL induces the production of the purple pigment violacein (B1683560) in a mutant C. violaceum strain.[3][4] | Violacein (colorimetric) | Moderate (µM range)[5] | Narrow | Moderate (responds to short-chain AHLs, C4-C8)[5][6] | High |
| Agrobacterium tumefaciens Bioassay (e.g., A136) | C8-HSL activates a reporter gene (e.g., lacZ) leading to a measurable signal.[7] | β-galactosidase activity (colorimetric/fluorometric) | High (nM to µM range)[7] | Moderate | Broad (responds to a wide range of AHLs)[6] | High |
Signaling Pathway and Experimental Workflows
A general understanding of the C8-HSL signaling pathway and the workflows for its detection are essential for designing and interpreting experiments.
This compound Signaling Pathway
Caption: Simplified diagram of the C8-HSL mediated quorum sensing pathway.
Experimental Workflow for C8-HSL Quantificationdot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Bacterial Communication: A Comparative Guide to N-Octanoyl-L-homoserine Lactone (C8-HSL) Activity
For Researchers, Scientists, and Drug Development Professionals
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors. The activity of C8-HSL, however, is not universal; its synthesis, perception, and downstream effects vary significantly across different bacterial species. This guide provides a comparative analysis of C8-HSL activity in several well-studied Gram-negative bacteria, offering insights into the nuances of their QS networks. Understanding these differences is crucial for the development of targeted anti-virulence strategies that disrupt bacterial communication.
Quantitative Comparison of C8-HSL Activity
The following table summarizes key quantitative parameters related to C8-HSL activity in Pseudomonas aeruginosa, Burkholderia cepacia complex, Vibrio fischeri, and Agrobacterium tumefaciens. These values highlight the species-specific nature of C8-HSL signaling.
| Parameter | Pseudomonas aeruginosa | Burkholderia cepacia complex | Vibrio fischeri | Agrobacterium tumefaciens |
| AHL Synthase | RhlI (primarily C4-HSL, but some C8-HSL) | CepI, CciI | AinS | TraI (produces 3-oxo-C8-HSL) |
| AHL Receptor | RhlR | CepR, CciR | LuxR (weak interaction) | TraR |
| Typical C8-HSL Concentration in culture | ~14.2 ng/mL (in stationary phase)[1] | Variable, often co-produced with C6-HSL | Not specified, but acts as a priming signal | Not specified |
| Receptor Activation (EC50) | Not established for C8-HSL | ~0.7 nM - 5.7 nM for CepR | Wild-type LuxR is a weak activator; engineered variants show 100-fold increased sensitivity.[2] | Detectable activation of TraR by 3-oxo-C8-HSL at ~3.0 nM |
| Primary Regulated Phenotypes | Virulence factor production (e.g., elastase, pyocyanin), biofilm formation | Virulence factors (siderophores, proteases), antifungal activity, biofilm formation.[3][4][5] | Luminescence (priming and sometimes inhibition), colonization.[6][7][8][9][10] | Ti plasmid conjugation. |
Signaling Pathways and Regulatory Networks
The signaling pathways for C8-HSL and its analogs differ in their complexity and interactions with other QS circuits.
In the Burkholderia cepacia complex, the CepI/CepR system is a primary regulator of virulence. CepI synthesizes C8-HSL, which at a threshold concentration, binds to the transcriptional regulator CepR. The C8-HSL/CepR complex then activates the expression of target genes, including those for virulence factors and a positive feedback loop by upregulating cepI expression.[3][4]
References
- 1. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A LysR Family Transcriptional Regulator Modulates Burkholderia cenocepacia Biofilm Formation and Protease Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of quorum sensing-controlled genes in Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Bright Mutants of Vibrio fischeri ES114 Reveal Conditions and Regulators That Control Bioluminescence and Expression of the lux Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrio fischeri lux Genes Play an Important Role in Colonization and Development of the Host Light Organ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Species Activity of N-Octanoyl-L-homoserine lactone (C8-HSL): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication process that orchestrates collective behaviors. As a member of the N-acyl-homoserine lactone (AHL) family, C8-HSL's activity is not confined to a single bacterial species, exhibiting a remarkable range of effects across different bacteria and even extending to eukaryotic host cells. This guide provides a comparative overview of C8-HSL's cross-species activity, supported by experimental data and detailed protocols to facilitate further research and development.
Comparative Analysis of C8-HSL Activity
The biological activity of C8-HSL varies significantly across different bacterial species, influencing a range of phenotypes from bioluminescence and biofilm formation to virulence factor production. Furthermore, C8-HSL has been shown to modulate immune responses in eukaryotic cells. The following tables summarize the quantitative data on the effects of C8-HSL in various biological systems.
Table 1: Cross-Species Activity of C8-HSL in Bacteria
| Bacterial Species | Quorum Sensing System | Phenotype Regulated by C8-HSL | Effective Concentration | Reference |
| Vibrio fischeri | AinS/AinR & LuxI/LuxR | Early colonization, inhibition of luminescence at low cell densities.[1] | 2-1,100 nmol/L | |
| Burkholderia cepacia | CepI/CepR | Biofilm formation, virulence factor production. | Not specified | [2] |
| Chromobacterium violaceum | CviI/CviR | Violacein production (antagonistic effect). | Not specified | [3] |
| Pseudoalteromonas galatheae | Not fully characterized | Biofilm formation. | 50-200 µM | [3] |
| Aeromonas sp. ARM81 | AhyI/AhyR (LuxR homolog) | Inhibition of cell lysis. | Not specified | [4] |
| Escherichia coli (recombinant) | N/A (used as a host) | Conjugative plasmid transfer. | 200 µM | [5] |
| Serratia liquefaciens A2 | Not fully characterized | Protease activity, biofilm formation. | Not specified | |
| Aeromonas sobria B1 | Not fully characterized | Protease activity, biofilm formation. | Not specified | [1] |
Table 2: Effects of C8-HSL on Eukaryotic Cells
| Cell Type | System | Effect of C8-HSL | Effective Concentration | Reference |
| Dendritic Cells (DCs) | In vitro | Nitric oxide (NO) release. | 60 µg/mL | [6] |
| Dendritic Cells (DCs) | In vitro | Non-cytotoxic. | 20-200 µg/mL | [6] |
Signaling Pathways Modulated by C8-HSL
C8-HSL exerts its effects by interacting with transcriptional regulators, typically belonging to the LuxR family. The binding of C8-HSL to its cognate receptor induces a conformational change, leading to the activation or repression of target gene expression.
Canonical C8-HSL signaling pathway in Gram-negative bacteria.
Experimental Workflows
Accurate assessment of C8-HSL activity is crucial for understanding its biological roles. The following diagrams illustrate common experimental workflows for quantifying C8-HSL activity and its effects on bacterial and eukaryotic cells.
Workflow for C8-HSL quantification using an A. tumefaciens biosensor.
Workflow for quantifying the effect of C8-HSL on biofilm formation.
Detailed Experimental Protocols
Protocol 1: Quantification of C8-HSL using Agrobacterium tumefaciens A136 Biosensor
This protocol describes the use of the A. tumefaciens A136 biosensor, which lacks its own AHL synthase but carries a traR gene and a traG-lacZ reporter fusion, to quantify C8-HSL.
Materials:
-
Agrobacterium tumefaciens A136
-
Luria-Bertani (LB) agar (B569324) and broth
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
C8-HSL standard
-
Test samples containing unknown concentrations of C8-HSL
-
96-well microtiter plate
-
Spectrophotometer
Methodology:
-
Prepare Biosensor Culture: Inoculate a single colony of A. tumefaciens A136 into LB broth containing gentamicin and grow overnight at 28°C with shaking.
-
Prepare Assay Plate: The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
Add Samples and Standards: In a 96-well plate, add serial dilutions of the C8-HSL standard and the test samples.
-
Inoculate with Biosensor: Add the diluted biosensor culture to each well. Include a negative control with no C8-HSL.
-
Incubation: Incubate the plate at 28°C for 4-6 hours, or until a color change is visible in the wells containing the C8-HSL standard.
-
Qualitative Assessment (Agar Plate Assay): For a visual assessment, prepare LB agar plates containing X-Gal. Spot the test samples onto the agar surface and overlay with a soft agar containing the biosensor culture. A blue halo will form around spots containing AHLs.[7]
-
Quantitative Assessment (Liquid Assay): To quantify the β-galactosidase activity, perform a Miller assay.[7]
-
Lyse the cells using chloroform (B151607) and SDS.
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside) and incubate until a yellow color develops.
-
Stop the reaction with sodium carbonate.
-
Measure the absorbance at 420 nm and 550 nm.
-
Calculate Miller Units.
-
-
Data Analysis: Create a standard curve by plotting the Miller Units against the known concentrations of the C8-HSL standards. Use this curve to determine the concentration of C8-HSL in the test samples.
Protocol 2: Biofilm Formation Assay
This protocol outlines the crystal violet staining method to quantify the effect of C8-HSL on biofilm formation in a 96-well plate format.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
C8-HSL
-
96-well flat-bottom microtiter plate
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% (v/v) Ethanol (B145695)
-
Plate reader
Methodology:
-
Prepare Bacterial Culture: Grow the bacterial strain in its appropriate medium to the mid-logarithmic phase of growth.
-
Set up Assay Plate: In a 96-well plate, add fresh growth medium containing serial dilutions of C8-HSL. Include a control with no C8-HSL.
-
Inoculation: Inoculate each well with the bacterial culture to a final OD600 of approximately 0.05.
-
Incubation: Cover the plate and incubate statically at the optimal growth temperature for the bacterium for 24 to 48 hours.
-
Washing: Carefully discard the culture medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove planktonic cells.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measurement: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a plate reader.
-
Data Analysis: Compare the absorbance values of the wells treated with C8-HSL to the control wells to determine the effect on biofilm formation.
Protocol 3: Quantification of Cytokine Release from Macrophages
This protocol describes the measurement of cytokine release (e.g., TNF-α, IL-6) from a macrophage cell line (e.g., RAW 264.7) in response to C8-HSL using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
C8-HSL
-
LPS (Lipopolysaccharide) as a positive control
-
Commercially available ELISA kit for the cytokine of interest
-
96-well cell culture plate
-
Plate reader
Methodology:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of C8-HSL. Include a vehicle control and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Use this curve to calculate the concentration of the cytokine in the cell culture supernatants. Compare the cytokine levels in the C8-HSL-treated samples to the control samples.
References
- 1. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]
- 2. Biofilm formation and acyl homoserine lactone production in the Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic inhibitors of a phage-encoded quorum-sensing receptor affect phage–host dynamics in mixed bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Decoding Bacterial Conversations: A Comparative Guide to Transcriptomic Responses Induced by Acyl-Homoserine Lactones
For researchers, scientists, and drug development professionals, understanding the nuanced language of bacterial communication is paramount. Acyl-homoserine lactones (AHLs) are key signaling molecules in quorum sensing (QS), a process that orchestrates collective behaviors such as biofilm formation, virulence, and antibiotic resistance. The specific molecular structure of an AHL can elicit distinct downstream effects, making a comparative analysis of their transcriptomic impact essential for developing novel anti-infective strategies. This guide provides an objective comparison of bacterial transcriptomic responses to different AHLs, supported by experimental data and detailed protocols.
This guide synthesizes findings from transcriptomic studies on various bacterial species, offering a comparative view of how different AHLs modulate gene expression. By examining the global changes in messenger RNA (mRNA) levels, we can elucidate the specific and overlapping regulons controlled by these signaling molecules.
Comparative Transcriptomic Analysis of Burkholderia cenocepacia H111
Burkholderia cenocepacia, an opportunistic pathogen particularly dangerous for individuals with cystic fibrosis, utilizes a complex QS system involving both AHLs and the diffusible signal factor (BDSF). A study by Schmid et al. (2012) provided a comprehensive transcriptomic map of the BDSF stimulon and compared it with the AHL-dependent regulon, revealing a significant overlap and crosstalk between these two signaling pathways. The raw RNA-Seq data for this study is publicly available through the Gene Expression Omnibus (GEO) under accession number GSE41244.[1]
Key Findings from Quantitative Data:
The following table summarizes a selection of genes that are differentially regulated by the AHL and BDSF quorum sensing systems in B. cenocepacia H111. This highlights genes that are commonly regulated as well as those specifically controlled by one system.
| Gene | Function | Regulation by AHL (cepR mutant vs. wild-type) | Regulation by BDSF (rpfFBc mutant vs. wild-type) |
| bclA | Lectin | Downregulated | Downregulated |
| bclC | Lectin | Downregulated | Downregulated |
| bclB | Lectin | Downregulated | Downregulated |
| bapA | Large surface protein | Downregulated | Downregulated |
| znuA | Zinc transporter | Upregulated | No significant change |
| aidA | Killing of C. elegans | Downregulated | No significant change |
This table is a representative summary based on the findings of the study. For a complete list of differentially expressed genes, please refer to the supplementary materials of the original publication.
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of bacteria treated with different AHLs is outlined below. Specific details may vary between studies.
Bacterial Strains and Growth Conditions:
Bacterial strains, such as wild-type and QS-mutant strains (e.g., luxI or luxR homologue knockouts), are typically grown in a suitable liquid medium (e.g., Luria-Bertani broth) to a specific optical density (OD) at 600 nm, often corresponding to the mid-exponential or early stationary phase of growth where QS is active.
AHL Treatment:
Exogenous AHLs of different acyl chain lengths and modifications (e.g., C4-HSL, C6-HSL, 3-oxo-C8-HSL, C10-HSL, 3-oxo-C12-HSL) are added to the bacterial cultures at physiologically relevant concentrations. Control cultures receive the solvent (e.g., DMSO or acidified ethyl acetate) used to dissolve the AHLs.
RNA Extraction and Sequencing:
Total RNA is extracted from the bacterial cells using commercially available kits. Ribosomal RNA (rRNA) is depleted to enrich for mRNA. The resulting mRNA is then used to construct cDNA libraries, which are sequenced using a high-throughput sequencing platform (e.g., Illumina).
Data Analysis:
The raw sequencing reads are quality-controlled and mapped to the reference genome of the bacterium. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to each AHL treatment compared to the control.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in these studies.
Concluding Remarks
The comparative transcriptomic analysis of bacteria treated with different AHLs reveals a high degree of specificity in gene regulation. While some core QS-regulated genes may be universally affected, many genes show a preferential response to AHLs with specific acyl chain lengths or modifications. This differential gene expression ultimately dictates the phenotypic output, such as the production of specific virulence factors or the formation of biofilms with distinct architectures. A deeper understanding of these specific molecular conversations will undoubtedly pave the way for the development of targeted anti-quorum sensing therapies to combat bacterial infections.
References
A Researcher's Guide to Assessing the Purity of N-Octanoyl-L-homoserine lactone (C8-HSL) from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Key Purity Assessment Parameters
A multi-faceted approach is necessary to thoroughly evaluate the purity of C8-HSL. This involves confirming the molecule's identity, quantifying its purity, identifying potential impurities, and assessing its biological activity. The primary methods employed are:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound based on UV absorbance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the primary compound and to identify potential impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
-
Functional Bioassay: To ensure the compound is biologically active and performs as expected in a relevant biological system.
Comparative Data Summary (Hypothetical)
To effectively compare suppliers, experimental data should be organized systematically. The following tables present a hypothetical comparison of C8-HSL from three different suppliers based on the analytical methods detailed in this guide.
Table 1: HPLC Purity Analysis
| Supplier | Lot Number | Retention Time (min) | Purity by Area (%) | Notes |
| Supplier A | L-2025-01A | 7.81 | 98.5% | Single, sharp peak. |
| Supplier B | B-45982 | 7.82 | 96.1% | Minor impurity peak at 4.6 min. |
| Supplier C | C-XYZ-03 | 7.79 | 92.3% | Multiple small impurity peaks observed. |
Table 2: LC-MS Identity and Impurity Confirmation
| Supplier | Confirmed MW (Expected: 227.30 g/mol ) | Primary Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z 102.05) | Major Impurities Detected (m/z) |
| Supplier A | 227.1521 | 228.159 | Present | None detected above 0.1% |
| Supplier B | 227.1522 | 228.160 | Present | Hydrolyzed C8-HSL (m/z 246.16) |
| Supplier C | 227.1520 | 228.159 | Present | Hydrolyzed C8-HSL (m/z 246.16), Unknown (m/z 214.14) |
Table 3: Functional Bioassay (using Chromobacterium violaceum CV026)
| Supplier | Concentration for 50% Max. Violacein (B1683560) Production (EC₅₀) | Maximum Violacein Production (OD₆₀₀) |
| Supplier A | 1.5 µM | 2.85 |
| Supplier B | 2.1 µM | 2.79 |
| Supplier C | 3.5 µM | 2.41 |
| Control (High-Purity Standard) | 1.4 µM | 2.90 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Protocol 1: HPLC Purity Quantification
This protocol outlines the use of reverse-phase HPLC to determine the percentage purity of C8-HSL samples.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of C8-HSL from each supplier in acetonitrile (B52724) (ACN).
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][6]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% acetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detector at 210 nm.
-
Run Time: 15 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main C8-HSL peak (expected around 7.8 min) by the total area of all peaks and multiplying by 100.[7]
-
Protocol 2: LC-MS Identity Confirmation
This protocol verifies the molecular weight of the supplied compound.
-
Sample Preparation:
-
Use the 100 µg/mL solution prepared for HPLC analysis.
-
-
LC-MS Conditions:
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1, but with a reduced flow rate of 200 µL/min, suitable for splitting to the MS detector.[1]
-
Mass Spectrometry Conditions:
-
Protocol 3: Functional Bioassay
This assay uses the biosensor strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs like C8-HSL.[9]
-
Strain Preparation:
-
Grow C. violaceum CV026 overnight in LB broth at 30°C.
-
Subculture the strain into fresh LB broth and grow to an optical density (OD₆₀₀) of ~0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the diluted CV026 culture to each well.
-
Add 20 µL of C8-HSL dilutions (from each supplier) to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a solvent control (ACN).
-
Incubate the plate at 30°C for 18-24 hours with shaking.
-
-
Quantification of Violacein:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 200 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 600 nm using a plate reader.
-
Plot the OD₆₀₀ values against the C8-HSL concentration to determine the EC₅₀ for each supplier.
-
Visualizations
Diagram 1: Experimental Workflow
The following diagram illustrates the systematic workflow for assessing C8-HSL purity from sample acquisition to final data analysis.
Caption: Workflow for comparative purity assessment of C8-HSL.
Diagram 2: C8-HSL Signaling Pathway
This diagram shows a simplified model of a LuxI/LuxR-type quorum-sensing circuit where C8-HSL acts as the autoinducer.
Caption: Simplified LuxI/R quorum-sensing pathway mediated by C8-HSL.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Column Performance Evaluation and Column Care | Pharmaguideline [pharmaguideline.com]
- 6. Matters Needing Attention of C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Octanoyl-L-homoserine lactone: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental compliance. N-Octanoyl-L-homoserine lactone, a key signaling molecule in quorum sensing research, requires specific disposal procedures. This guide provides essential, step-by-step instructions for its safe and compliant disposal, building upon established laboratory safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) do not classify the substance as hazardous[1], others indicate potential health effects. For instance, one SDS classifies the compound as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[2]. Therefore, it is prudent to handle this chemical with appropriate caution.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3].
-
Skin Protection: Handle with gloves. Ensure gloves are inspected before use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws[3].
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a respirator. However, for small-scale lab use with adequate ventilation, respiratory protection is not typically required[3].
Spill Management: In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal[3]. Avoid breathing vapors, mist, or gas[3].
-
Prevent the substance from entering drains[4].
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not individually established, the following table summarizes its hazard classifications from available Safety Data Sheets (SDS), which inform the necessary disposal precautions.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 147852-84-4 | [1][2] |
| Hazard Classification | Acute toxicity, oral (Category 4) | [2] |
| Skin irritation (Category 2) | [2] | |
| Serious eye irritation (Category 2A) | [2] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [2] | |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic procedure to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system[5].
Step 1: Waste Identification and Segregation
-
Identify waste containing this compound as "Hazardous Chemical Waste"[6].
-
Segregate this waste from other waste streams. Do not mix it with non-hazardous waste, biological waste, or radioactive waste[7]. It is crucial to keep different categories of chemical waste separate to avoid dangerous reactions and to ensure proper disposal[5][8].
Step 2: Container Selection and Labeling
-
Select a container that is chemically compatible with the waste and is in good condition, free from damage, and has a secure, leak-proof closure[5][9]. Plastic containers are often preferred[10].
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container[6][7].
-
The label must clearly identify the contents, including the full chemical name "this compound," the date of accumulation, and the associated hazards (e.g., "Irritant")[6][8].
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][10]. This area should be at or near the point of generation and under the control of the laboratory personnel[6].
-
Keep the waste container closed at all times, except when adding waste[7][10].
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight[8].
-
Use secondary containment, such as a tray or bin, for all liquid hazardous waste to contain any potential leaks[5][7].
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be managed properly.
-
Thoroughly empty all contents. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste[7].
-
For containers of particularly hazardous chemicals, the first three rinses must be collected as hazardous waste[7]. Given the hazard classifications, treating this compound with this level of precaution is recommended.
-
After appropriate rinsing, the container can be disposed of according to your institution's guidelines for clean glassware or plastic.
Step 5: Arranging for Final Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart[10].
-
Once the container is full or you are finished generating this waste stream, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[7][10].
-
Final disposal must be carried out by a licensed hazardous waste disposal company, which will typically be arranged by your EHS department[3][11]. The most common disposal methods are incineration or fuel blending[6][12].
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Octanoyl-L-homoserine lactone
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of N-Octanoyl-L-homoserine lactone (CAS 147852-84-4), a common quorum-sensing molecule in microbiological research. Adherence to these protocols is essential for ensuring a safe laboratory environment for all personnel.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate potential health risks, including acute oral toxicity, skin irritation, and serious eye irritation[1][2]. Therefore, a conservative approach, treating the compound as potentially hazardous, is strongly recommended to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from contact with the powdered substance or splashes of solutions[3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) meeting EN 374 standards. | Prevents skin contact. Gloves must be inspected prior to use, and proper removal techniques should be followed to avoid skin contamination[3][4]. |
| Body Protection | Laboratory coat. | Minimizes the risk of skin contamination and protects personal clothing[4]. |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is recommended. | Prevents inhalation of the powdered compound[4]. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[3][5].
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place[3]. Recommended storage temperature is -20°C[6][7].
Handling and Preparation of Solutions:
-
Don all required PPE before handling the compound.
-
Work within a chemical fume hood, especially when weighing the powder or preparing stock solutions.
-
Avoid dust formation[3].
-
For dissolving the compound, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide are suitable solvents. The use of ethanol (B145695) or methanol (B129727) is not recommended as they may open the lactone ring[8][9].
-
Wash hands thoroughly after handling[1].
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable solvent and then wash with soap and water.
-
Dispose of contaminated materials as hazardous waste in a sealed container[5].
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration[3]. |
| In Case of Skin Contact | Wash off with soap and plenty of water[3]. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| If Swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person[3]. |
In all cases of significant exposure, seek medical attention.
Disposal Plan:
Unused this compound and any contaminated materials, including empty containers, should be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or surface water[3][5][10].
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Octanoyl- L -homoserine lactone = 96 HPLC 147852-84-4 [sigmaaldrich.com]
- 8. adipogen.com [adipogen.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
